molecular formula C44H47Cl2N11O8 B15621463 BR-cpd7

BR-cpd7

Cat. No.: B15621463
M. Wt: 928.8 g/mol
InChI Key: CIZVBYSNPOLZMV-UHFFFAOYSA-N
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Description

BR-cpd7 is a useful research compound. Its molecular formula is C44H47Cl2N11O8 and its molecular weight is 928.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H47Cl2N11O8

Molecular Weight

928.8 g/mol

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]piperidin-4-yl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea

InChI

InChI=1S/C44H47Cl2N11O8/c1-53(44(63)52-40-38(45)31(64-2)21-32(65-3)39(40)46)34-22-33(48-24-49-34)50-25-7-9-26(10-8-25)54-17-19-55(20-18-54)27-13-15-56(16-14-27)36(59)23-47-29-6-4-5-28-37(29)43(62)57(42(28)61)30-11-12-35(58)51-41(30)60/h4-10,21-22,24,27,30,47H,11-20,23H2,1-3H3,(H,52,63)(H,48,49,50)(H,51,58,60)

InChI Key

CIZVBYSNPOLZMV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of BR-cpd7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BR-cpd7 is a potent and selective degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2), operating through the Proteolysis Targeting Chimera (PROTAC) mechanism. By hijacking the cell's natural protein disposal system, this compound offers a novel therapeutic strategy for cancers driven by aberrant FGFR1/2 signaling. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and processes.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to FGFR1/2, a linker, and a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN)[1][2]. The primary mechanism of action involves the formation of a ternary complex between FGFR1/2, this compound, and the CRBN E3 ligase complex[1]. This proximity, induced by this compound, leads to the polyubiquitination of FGFR1/2 by the E3 ligase. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and subsequently degrade the FGFR1/2 protein[1]. This targeted degradation effectively removes the oncogenic driver from the cancer cells.

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Figure 1: Mechanism of this compound-mediated FGFR1/2 degradation.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity for FGFR1/2.

Table 1: Degradation Potency (DC50) of this compound in Cancer Cell Lines

The half-maximal degradation concentration (DC50) is a measure of the concentration of a degrader required to reduce the level of the target protein by 50%.

Cell LineCancer TypeFGFR AberrationDC50 (nM)Reference
DMS114Lung CancerFGFR1 Amplification~10[1]
KATO IIIGastric CancerFGFR2 Amplification~10[1]
RT112/84Bladder CancerFGFR3 Amplification>10,000[1]

This data highlights the selectivity of this compound for FGFR1 and FGFR2 over FGFR3.

Table 2: Anti-proliferative Activity (IC50) of this compound

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation.

Cell LineCancer TypeFGFR AberrationIC50 (nM)Reference
DMS114Lung CancerFGFR1 Amplification5 - 150[1]
KATO IIIGastric CancerFGFR2 Amplification5 - 150[1]
A549Lung CancerNo FGFR Aberration>10,000[1]
NCI-H1299Lung CancerNo FGFR Aberration>10,000[1]
PC-3Prostate CancerNo FGFR Aberration>10,000[1]

This data demonstrates that the anti-proliferative effect of this compound is dependent on the presence of FGFR1/2 aberrations.

Downstream Signaling Pathways

Degradation of FGFR1/2 by this compound leads to the inhibition of downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways. This disruption of signaling ultimately results in cell cycle arrest and a halt in tumor cell proliferation.

dot

FGFR_Signaling_Pathway_Inhibition This compound This compound FGFR1/2 FGFR1/2 This compound->FGFR1/2 Degrades Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Induces FRS2 FRS2 FGFR1/2->FRS2 Activates PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Cell Cycle Progression Cell Cycle Progression AKT->Cell Cycle Progression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Cycle Progression Proliferation Proliferation Cell Cycle Progression->Proliferation

Figure 2: Inhibition of FGFR1/2 downstream signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (CellTiter-Glo)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 72-120 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the DMSO control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Western Blotting for Protein Degradation and Signaling Pathway Analysis

Western blotting is used to detect and quantify the levels of specific proteins.

  • Cell Lysis:

    • Plate cells and treat with desired concentrations of this compound for the indicated times (e.g., 24 hours for degradation, shorter times for signaling).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE on a 4-12% gradient gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-FGFR1, anti-FGFR2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Visualize protein bands using an ECL chemiluminescence substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

dot

Figure 3: General workflow for Western blot analysis.
Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting:

    • Plate cells and treat with this compound (e.g., 100 nM) or DMSO for 48 hours.

    • Harvest cells by trypsinization and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 200 µL of ice-cold PBS.

    • While vortexing gently, add 800 µL of ice-cold 70% ethanol (B145695) dropwise.

    • Incubate at -20°C for at least 2 hours for fixation.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound represents a promising therapeutic agent that selectively induces the degradation of FGFR1 and FGFR2. Its mechanism of action, centered on the formation of a ternary complex and subsequent proteasomal degradation, leads to the effective shutdown of downstream oncogenic signaling pathways. This results in cell cycle arrest and the inhibition of tumor cell proliferation in cancers with FGFR1/2 aberrations. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and other PROTAC degraders.

References

The Core Mechanism of BR-cpd7: A Technical Guide to a Selective FGFR1/2 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of BR-cpd7, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). This compound represents a promising therapeutic strategy for cancers driven by aberrant FGFR1/2 signaling, offering a novel approach to overcome the limitations of traditional small-molecule inhibitors. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological processes involved.

Introduction to this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to FGFR1/2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By hijacking the cell's natural protein disposal system, this compound facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins, FGFR1 and FGFR2, while sparing FGFR3.[2][3] This targeted protein degradation leads to the inhibition of downstream signaling pathways, ultimately resulting in cell cycle arrest and the suppression of tumor growth in FGFR1/2-dependent cancer models.[2][4]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of this compound involves the formation of a ternary complex between the target protein (FGFR1/2), the PROTAC molecule itself, and the CRBN E3 ligase.[2] This proximity induces the transfer of ubiquitin molecules to the target protein, flagging it for degradation by the 26S proteasome.

The key steps in the mechanism are as follows:

  • Binding to FGFR1/2: The FGFR-binding moiety of this compound selectively engages with the kinase domain of FGFR1 and FGFR2.[2]

  • Recruitment of CRBN: The CRBN-binding ligand on this compound simultaneously recruits the CRBN E3 ubiquitin ligase.[2]

  • Ternary Complex Formation: The formation of a stable FGFR1/2-BR-cpd7-CRBN ternary complex is a critical step for inducing protein degradation.[2]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the attachment of a polyubiquitin (B1169507) chain to the FGFR1/2 protein.

  • Proteasomal Degradation: The polyubiquitinated FGFR1/2 is recognized and degraded by the proteasome, leading to a reduction in total FGFR1/2 protein levels.[2]

  • Inhibition of Downstream Signaling: The degradation of FGFR1/2 abrogates downstream signaling through the MAPK-ERK and PI3K-AKT pathways.[2][5] This is observed through decreased phosphorylation of key signaling molecules such as FRS2, AKT, and ERK.[2][6]

  • Cellular Effects: The inhibition of these pro-proliferative signaling pathways leads to cell cycle arrest, primarily at the G0-G1 phase, and a subsequent reduction in cancer cell proliferation.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in various cancer cell lines.

Table 1: Degradation Potency of this compound

ParameterCell LineTargetValueReference
DC50DMS114FGFR1~10 nM[1][2][3][4]
DC50KATO IIIFGFR2~10 nM[2]

Table 2: Anti-proliferative Activity of this compound

Cell LineAssayTreatment DurationKey FindingReference
DMS114CellTiter-Glo5 daysComparable antiproliferative effects to BGJ398[2]

Table 3: Effect of this compound on Cell Cycle Distribution in DMS114 Cells

Treatment (100 nM, 48h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
DMSO (Control)55.334.110.6[2]
This compound72.419.58.1[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell Culture and Treatment
  • Cell Lines: DMS114 (lung cancer, FGFR1 amplification), KATO III (gastric cancer, FGFR2 amplification), and RT112/84 (bladder cancer, FGFR3 amplification) cells were used.[2]

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: For degradation studies, cells were treated with varying concentrations of this compound or DMSO as a vehicle control for the indicated time points (e.g., 24 hours).[2][7] For signaling pathway analysis, cells were treated for shorter durations (e.g., 8 hours).[2][6]

Western Blot Analysis
  • Purpose: To assess the protein levels of FGFRs and downstream signaling components.

  • Protocol:

    • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

    • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: The membrane was incubated with primary antibodies against FGFR1, FGFR2, FGFR3, p-FRS2, FRS2, p-AKT, AKT, p-ERK, ERK, and GAPDH overnight at 4°C.

    • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software and normalized to a loading control like GAPDH.[2]

Cell Proliferation Assay (CellTiter-Glo®)
  • Purpose: To measure the effect of this compound on cell viability and proliferation.

  • Protocol:

    • Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells were treated with a range of concentrations of this compound or the parent inhibitor BGJ398 for 5 days.[2][5]

    • Assay Procedure: After the incubation period, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

    • Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

Cell Cycle Analysis (Flow Cytometry)
  • Purpose: To determine the effect of this compound on cell cycle progression.

  • Protocol:

    • Cell Treatment: DMS114 cells were treated with 100 nM this compound or BGJ398 for 48 hours.[2][5]

    • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

In Vivo Xenograft Studies
  • Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Protocol:

    • Animal Model: Nude mice were subcutaneously injected with DMS114 cells to establish xenograft tumors.[8]

    • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. This compound was administered at a dose of 10 mg/kg.[8]

    • Tumor Measurement: Tumor volumes were measured regularly (e.g., every 3 days) throughout the treatment period.[8]

    • Endpoint Analysis: At the end of the study, tumors were excised, and protein expression of FGFR1 was analyzed by immunoblotting.[8] Immunohistochemical staining for markers like Ki67 was also performed.[8]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

PROTAC_Mechanism cluster_PROTAC This compound Action cluster_UPS Ubiquitin-Proteasome System This compound This compound FGFR1/2 FGFR1/2 This compound->FGFR1/2 Binds CRBN_E3 CRBN E3 Ligase This compound->CRBN_E3 Recruits Ternary_Complex FGFR1/2-BR-cpd7-CRBN Ternary Complex FGFR1/2->Ternary_Complex CRBN_E3->Ternary_Complex Ub_FGFR Polyubiquitinated FGFR1/2 Ternary_Complex->Ub_FGFR Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_FGFR Proteasome Proteasome Ub_FGFR->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Signaling_Pathway cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/AKT Pathway FGFR1/2 FGFR1/2 Degradation FGFR1/2 Degradation FGFR1/2->Degradation FRS2_MAPK p-FRS2 FGFR1/2->FRS2_MAPK FRS2_PI3K p-FRS2 FGFR1/2->FRS2_PI3K This compound This compound This compound->Degradation Degradation->FRS2_MAPK Inhibits Degradation->FRS2_PI3K Inhibits ERK p-ERK FRS2_MAPK->ERK Proliferation_MAPK Cell Proliferation ERK->Proliferation_MAPK AKT p-AKT FRS2_PI3K->AKT Survival Cell Survival AKT->Survival Experimental_Workflow cluster_assays In Vitro Assays Cell_Culture Cancer Cell Lines (e.g., DMS114) Treatment Treatment with this compound Cell_Culture->Treatment In_Vivo In Vivo Xenograft Model Cell_Culture->In_Vivo Western_Blot Western Blot (Protein Degradation & Signaling) Treatment->Western_Blot Proliferation_Assay Proliferation Assay (CellTiter-Glo) Treatment->Proliferation_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Efficacy Tumor Growth Inhibition In_Vivo->Efficacy

References

BR-cpd7: A Selective FGFR1/2 PROTAC Degrader for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in the development and progression of numerous human cancers. While small-molecule inhibitors targeting FGFRs have been developed, their clinical efficacy is often hampered by low selectivity and off-target effects. This whitepaper details the mechanism and therapeutic potential of BR-cpd7, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of FGFR1 and FGFR2. This compound demonstrates high potency and selectivity, leading to the suppression of downstream signaling, cell cycle arrest, and inhibition of tumor growth in preclinical models. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visual representation of its role in the FGFR signaling pathway.

Introduction to FGFR Signaling and its Role in Cancer

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that play crucial roles in various physiological processes, including cell proliferation, migration, differentiation, and tissue homeostasis[1]. The binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs, in the presence of heparan sulfate (B86663) co-receptors, induces receptor dimerization and autophosphorylation of the intracellular kinase domains[2][3][4]. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which are central to cell survival and proliferation[1][2][5][6].

Genetic alterations in FGFRs, such as gene amplification, mutations, and chromosomal translocations, can lead to constitutive activation of the signaling pathway, driving tumorigenesis in a variety of cancers, including lung, breast, and bladder cancer[1][7][8]. Consequently, FGFRs have emerged as promising therapeutic targets for cancer treatment[2][9].

This compound: A PROTAC-Mediated Approach to Targeting FGFR1/2

This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to selectively induce the degradation of target proteins. It consists of a ligand that binds to the target protein (FGFR1/2), a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN)[1][10]. By facilitating the formation of a ternary complex between FGFR1/2, this compound, and the CRBN E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2[1].

This degradation-based mechanism offers several advantages over traditional inhibition, including the potential for improved selectivity and the ability to target non-enzymatic functions of the protein. This compound has been shown to be highly selective for FGFR1 and FGFR2, while sparing FGFR3[1][7][8].

Mechanism of Action of this compound

The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to induce the degradation of FGFR1/2.

cluster_0 Cellular Environment BR_cpd7 This compound Ternary_Complex FGFR1/2 : this compound : CRBN Ternary Complex BR_cpd7->Ternary_Complex Binds FGFR1_2 FGFR1/2 FGFR1_2->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited Ub_FGFR1_2 Ubiquitinated FGFR1/2 Ternary_Complex->Ub_FGFR1_2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_FGFR1_2->Proteasome Targeted Degraded_FGFR1_2 Degraded FGFR1/2 Peptides Proteasome->Degraded_FGFR1_2 Degradation cluster_0 FGFR Signaling Pathway FGF FGF FGFR1_2 FGFR1/2 FGF->FGFR1_2 Binds & Activates FRS2 FRS2 FGFR1_2->FRS2 Phosphorylates p_FRS2 p-FRS2 FRS2->p_FRS2 PI3K PI3K p_FRS2->PI3K RAS RAS p_FRS2->RAS AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Proliferation Cell Proliferation & Survival p_AKT->Proliferation MAPK MAPK RAS->MAPK ERK ERK MAPK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation BR_cpd7 This compound BR_cpd7->FGFR1_2 Induces Degradation start Cell Treatment with This compound or DMSO lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-FGFR1, anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis

References

The Discovery and Development of BR-cpd7: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BR-cpd7 is a novel, potent, and selective degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a distinct mechanism of action compared to traditional small molecule inhibitors, leading to the targeted destruction of its protein targets. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the advancement of targeted protein degradation in oncology.

Introduction

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in various human cancers.[1][2] While several small molecule inhibitors targeting FGFRs have been developed, their clinical efficacy can be limited by low selectivity and off-target effects.[1][2] The development of Proteolysis Targeting Chimeras (PROTACs) represents a novel therapeutic modality with the potential to overcome these limitations.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

This compound is a PROTAC designed to selectively target FGFR1 and FGFR2 for degradation.[1][2][3] It is composed of a ligand for FGFR1/2, a linker, and a ligand for the Cereblon (CRBN) E3 ligase.[3] This design allows this compound to facilitate the formation of a ternary complex between FGFR1/2 and CRBN, leading to the selective degradation of these receptors.[1] Preclinical studies have demonstrated that this compound potently and selectively degrades FGFR1 and FGFR2, inhibits downstream signaling, and exhibits robust anti-tumor activity in FGFR-dependent cancer models.[1][2]

Discovery and Synthesis

The development of this compound was based on the structure of the pan-FGFR inhibitor BGJ398. A series of PROTACs were synthesized with varying linkers to optimize the degradation of FGFRs.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. Full, detailed protocols are available in the supplementary materials of the primary publication by Kong et al. (2024).

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of FGFR1 and FGFR2.[1] The proposed mechanism involves the formation of a ternary complex between the PROTAC, the target protein (FGFR1/2), and the CRBN E3 ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

BR-cpd7_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound FGFR1/2 FGFR1/2 This compound->FGFR1/2 Binds CRBN_E3_Ligase CRBN_E3_Ligase This compound->CRBN_E3_Ligase Recruits Proteasome Proteasome FGFR1/2->Proteasome Targets for Degradation CRBN_E3_Ligase->FGFR1/2 Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->FGFR1/2 Degraded_FGFR1/2 Degraded_FGFR1/2 Proteasome->Degraded_FGFR1/2 Results in

Figure 1: Mechanism of Action of this compound.
Downstream Signaling

The degradation of FGFR1/2 by this compound leads to the inhibition of downstream signaling pathways, including the FRS2, AKT, and ERK pathways.[2] This disruption of key cellular signaling cascades contributes to the anti-tumor effects of the compound.

BR-cpd7_Signaling_Pathway This compound This compound FGFR1/2 FGFR1/2 This compound->FGFR1/2 Degrades FRS2 FRS2 FGFR1/2->FRS2 Inhibits Phosphorylation AKT AKT FRS2->AKT Inhibits ERK ERK FRS2->ERK Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest AKT->Cell_Cycle_Arrest Proliferation_Inhibition Proliferation_Inhibition AKT->Proliferation_Inhibition ERK->Proliferation_Inhibition

Figure 2: Downstream Signaling Pathway Inhibition by this compound.

Quantitative Data

This compound has demonstrated potent and selective degradation of FGFR1/2 and significant anti-proliferative activity in various cancer cell lines.

Table 1: In Vitro Degradation Activity of this compound
Cell LineTargetDC50 (nM)Reference
DMS114 (FGFR1 amplified)FGFR1~10[1][2]
KATO III (FGFR2 amplified)FGFR2~10[1][2]
RT112/84 (FGFR3 amplified)FGFR3No significant degradation[1][2]
Table 2: Anti-proliferative Activity of this compound
Cell LineFGFR StatusIC50 (nM)Reference
DMS114FGFR1 amplificationData in Supplementary Table S2 of Kong et al. (2024)[3]
KATO IIIFGFR2 amplificationData in Supplementary Table S2 of Kong et al. (2024)[3]
Cancer cells without FGFR aberrationsN/AAlmost no anti-proliferative activity[1][2]

Experimental Protocols

Detailed experimental protocols are provided in the supplementary materials of the primary publication by Kong et al. (2024). Below is a summary of the key experimental setups.

Cell Culture

DMS114 (lung cancer), KATO III (gastric cancer), and RT112/84 (bladder cancer) cell lines were used.[3] Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.

Western Blot Analysis

Cells were treated with this compound for specified times and concentrations. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific antibodies against FGFR1, FGFR2, FGFR3, p-FRS2, p-AKT, p-ERK, and loading controls.[2]

Cell Proliferation Assay

Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay.[3] Cells were seeded in 96-well plates and treated with various concentrations of this compound for 5 days.

Cell Cycle Analysis

Cells were treated with this compound for 48 hours, harvested, fixed, and stained with propidium (B1200493) iodide.[3] DNA content was analyzed by flow cytometry to determine the cell cycle distribution.

In Vivo Xenograft Studies

DMS114 cells were implanted subcutaneously into nude mice.[2] Once tumors reached a certain volume, mice were treated with this compound or vehicle control. Tumor growth was monitored over time.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture Cell_Culture Western_Blot Western_Blot Cell_Culture->Western_Blot Protein Analysis Proliferation_Assay Proliferation_Assay Cell_Culture->Proliferation_Assay Viability Cell_Cycle_Analysis Cell_Cycle_Analysis Cell_Culture->Cell_Cycle_Analysis DNA Content Xenograft_Model Xenograft_Model Treatment Treatment Xenograft_Model->Treatment This compound vs Vehicle Tumor_Monitoring Tumor_Monitoring Treatment->Tumor_Monitoring Measure Growth Start Start Start->Cell_Culture Start->Xenograft_Model

Figure 3: Overview of Key Experimental Workflows.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent and selective degradation of FGFR1 and FGFR2. Its ability to induce cell cycle arrest and inhibit the proliferation of FGFR-dependent cancer cells, coupled with its in vivo anti-tumor efficacy, highlights its potential as a novel therapeutic agent.[1][2] The data and protocols presented in this technical guide provide a comprehensive resource for the further investigation and development of this compound and other targeted protein degraders in oncology.

References

BR-cpd7: A Technical Guide to its Target Protein Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of BR-cpd7, a selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2). This document details the molecular pathway, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core processes.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule that selectively targets FGFR1 and FGFR2 for degradation.[1][2][3][4] It operates by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway.[1][5] The molecule consists of three key components: a ligand that binds to the target proteins (FGFR1/2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[6]

The mechanism of action unfolds as follows:

  • Ternary Complex Formation: this compound facilitates the formation of a ternary complex, bringing together the target protein (FGFR1 or FGFR2) and the Cereblon (CRBN) E3 ubiquitin ligase.[1]

  • Ubiquitination: Within this proximity, the E3 ligase tags the target protein with a chain of ubiquitin molecules.

  • Proteasomal Degradation: The polyubiquitinated FGFR1/2 is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for breaking down unwanted proteins.[1]

  • Inhibition of Downstream Signaling: The degradation of FGFR1/2 leads to the attenuation of their downstream signaling pathways, including the MAPK-ERK and PI3K-AKT pathways.[1][7] This is observed through a decrease in the phosphorylation of key signaling molecules such as FRS2, AKT, and ERK.[1]

  • Cellular Effects: The disruption of these signaling cascades ultimately results in cell cycle arrest at the G0-G1 phase and a potent anti-proliferative effect in cancer cells with aberrant FGFR1/2 activation.[1][2][3][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

ParameterValueCell LinesNotes
DC50 (FGFR1/2) ~10 nmol/LDMS114, KATO IIIHalf-maximal degradation concentration.[1][2][3][4]
Selectivity Spares FGFR3RT112/84Demonstrates isoform specificity.[1][2][3][4]
In Vivo Efficacy 10 mg/kgDMS114 xenograftsShowed robust antitumor effects and complete FGFR1 depletion.[7]
Cell Cycle Arrest G0-G1 phaseDMS114Observed after treatment with 100 nmol/L this compound for 48 hours.[1]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the this compound protein degradation pathway.

Immunoblot Analysis for Protein Degradation

Objective: To determine the concentration- and time-dependent degradation of target proteins upon treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Plate cancer cell lines with known FGFR aberrations (e.g., DMS114 for FGFR1 amplification, KATO III for FGFR2 amplification) and treat with varying concentrations of this compound or DMSO (vehicle control) for specified time periods (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against FGFR1, FGFR2, FGFR3, and a loading control (e.g., GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control.

Verification of Proteasomal Degradation and E3 Ligase Involvement

Objective: To confirm that the degradation of FGFR1 is mediated by the proteasome and requires the CRBN E3 ligase.

Protocol:

  • Inhibitor Pre-treatment: Pre-treat DMS114 cells with specific inhibitors for 2 hours before adding this compound:

    • Proteasome Inhibitor: MG132 (2 µmol/L)

    • Neddylation Inhibitor (indirectly inhibits Cullin-RING E3 ligases): MLN4924 (1 µmol/L)

    • CRBN Ligand (competitive inhibition): Pomalidomide (8 µmol/L)

    • FGFR Inhibitor (to show degradation is not due to kinase inhibition): BGJ398 (5 µmol/L)

  • This compound Treatment: Add this compound (100 nmol/L) to the pre-treated cells and incubate for 16 hours.

  • Analysis: Perform immunoblot analysis as described in section 3.1 to assess FGFR1 protein levels. A rescue of FGFR1 degradation in the presence of these inhibitors confirms the involvement of the proteasome and the CRBN E3 ligase.[1]

Quantitative Proteomics

Objective: To assess the global protein expression changes in response to this compound treatment and confirm the selectivity of degradation.

Protocol:

  • Cell Treatment: Treat DMS114 cells with this compound (100 nmol/L) or DMSO for 24 hours.

  • Protein Extraction and Digestion: Extract proteins from the cells and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using a suitable software suite to identify and quantify proteins. A label-free quantification method is typically used.

  • Differential Expression Analysis: Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment. The results are often visualized using a volcano plot.[1]

Visualized Pathways and Workflows

The following diagrams illustrate the key pathways and experimental logic described in this guide.

BR_cpd7_Pathway cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation cluster_signaling Downstream Signaling Inhibition BR_cpd7 This compound FGFR1_2 FGFR1 / FGFR2 (Target Protein) BR_cpd7->FGFR1_2 Binds CRBN CRBN (E3 Ligase) BR_cpd7->CRBN Recruits Poly_Ub_FGFR Poly-ubiquitinated FGFR1 / FGFR2 FRS2 p-FRS2 ↓ FGFR1_2->FRS2 Inhibited CRBN->Poly_Ub_FGFR Mediates Ubiquitination Ub Ubiquitin Ub->CRBN Proteasome 26S Proteasome Poly_Ub_FGFR->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into AKT p-AKT ↓ FRS2->AKT ERK p-ERK ↓ FRS2->ERK Proliferation Inhibition of Proliferation AKT->Proliferation ERK->Proliferation Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Proliferation->Cell_Cycle_Arrest

Caption: The signaling pathway of this compound-mediated FGFR1/2 degradation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis start DMS114 Cells inhibitor Pre-treat with Inhibitors (MG132, MLN4924, Pomalidomide) start->inhibitor control Vehicle Control (DMSO) start->control BR_cpd7_add Add this compound (100 nM) inhibitor->BR_cpd7_add control->BR_cpd7_add incubation Incubate 16h BR_cpd7_add->incubation lysis Cell Lysis & Protein Quantification incubation->lysis immunoblot Immunoblot for FGFR1 lysis->immunoblot result Result Interpretation: FGFR1 degradation rescued? immunoblot->result

Caption: Workflow for verifying the mechanism of degradation.

References

BR-cpd7: A Technical Guide to a Selective FGFR1/2 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BR-cpd7, a selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Fibroblast Growth Factor Receptor 1 and 2 (FGFR1/2). The information presented herein is compiled from publicly available research, offering a detailed look at its chemical structure, biological properties, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound is a bifunctional molecule engineered to selectively induce the degradation of FGFR1 and FGFR2 proteins.[1][2][3] As a PROTAC, its structure consists of three key components: a ligand that binds to the target proteins (FGFR1/2), a ligand that recruits an E3 ubiquitin ligase (Cereblon, CRBN), and a linker connecting these two moieties.[4]

The FGFR1/2-binding component is derived from the potent pan-FGFR inhibitor BGJ398.[4] The E3 ligase-recruiting ligand is based on pomalidomide, which engages the CRBN E3 ligase.[4] These two elements are joined by a rigid piperidine-containing linker.[4]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC44H48Cl2N11O8+[4]
High-Resolution Mass Spectrometry (HRMS) (ESI)Calculated: 928.2986 [M+H]+, Found: 928.2990 [M+H]+[4]

Synthesis

The synthesis of this compound is described as a three-step process.[4] The key reagents and conditions are outlined below:

StepReagents and Conditions
i2 (CAS: 79099-07-3), acetic acid, sodium cyanoborohydride, MeOH, 25°C, 1 hour
iiTrifluoroacetic acid, DCM, 25°C, 1 hour
iii5,1-methylimidazole, N-(chloro(dimethylamino)methylene)-N-methylmethanaminium hexafluorophosphate(V), N,N-dimethylformamide (DMF), 25°C, 16 hours

Details for the synthesis of this compound are available as Supplementary Methods in the cited primary research publication.[4]

Biological Activity and Mechanism of Action

This compound functions by inducing the proteasomal degradation of FGFR1 and FGFR2.[4] This mechanism of action is distinct from traditional small-molecule inhibitors that only block the kinase activity of the receptor. By removing the entire protein, this compound can potentially overcome resistance mechanisms associated with kinase inhibition.

In Vitro Activity

This compound demonstrates potent and selective degradation of FGFR1/2, leading to the inhibition of downstream signaling pathways and suppression of tumor cell growth.

Quantitative Biological Data

ParameterCell Line(s)ValueReference
Half-maximal Degradation Concentration (DC50) for FGFR1/2Not specified~10 nmol/L[1][2][3][5][6]
Half-maximal Inhibitory Concentration (IC50)FGFR1/2-dependent tumor cells5 to 150 nmol/L[4]
  • This compound shows minimal antiproliferative activity in cancer cells that do not have FGFR aberrations, highlighting its selectivity.[4][5][6][7][8]

  • The antiproliferative effects of this compound are comparable to the FGFR inhibitor BGJ398.[4]

Signaling Pathway Inhibition

Ligand-induced activation of FGFR leads to the phosphorylation of FGFR substrate 2 (FRS2), which in turn activates the MAPK-ERK and PI3K-AKT signaling cascades.[4][8] this compound effectively inhibits this signaling pathway by degrading FGFR1/2.[4][5][7] Treatment of DMS114 cells with this compound resulted in a significant decrease in the levels of phosphorylated FRS2, AKT, and ERK.[4][5]

FGFR1/2 signaling pathway and the mechanism of action of this compound.
In Vivo Antitumor Activity

In a DMS114 xenograft model, this compound administered at a well-tolerated dose of 10 mg/kg demonstrated robust antitumor effects.[5] This was accompanied by the complete depletion of FGFR1 in the tumor tissue.[4][5]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

Cell Proliferation Assay
  • Method: CellTiter-Glo Luminescent Cell Viability Assay.

  • Procedure: Cancer cell lines with deregulated FGFR1/2 were treated with varying concentrations of this compound for 5 days. Cell proliferation was assessed by measuring the ATP content, which correlates with the number of viable cells.

  • Replicates: 3.[4]

Cell Cycle Analysis
  • Method: Flow Cytometry.

  • Procedure: DMS114 cells were treated with 100 nmol/L of this compound for 48 hours. Cells were then harvested, fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Replicates: 3.[4]

Immunoblotting (Western Blot)
  • Protein Extraction and Quantification: Cells were lysed, and the protein concentration in the supernatant was determined using a Pierce BCA Protein Assay.

  • Electrophoresis and Transfer: 5 to 10 µg of protein was loaded onto a 4% to 12% Bis-Tris gel, separated by SDS-PAGE, and transferred to a nitrocellulose membrane.

  • Antibody Incubation: Membranes were probed with primary antibodies overnight at 4°C, followed by incubation with HRP-linked secondary antibodies.

  • Detection: Immunoblots were visualized using a Bio-Rad ChemiDoc imaging instrument.

  • Antibodies Used:

    • From Cell Signaling Technologies: anti-rabbit IgG, HRP-linked antibody, Ubiquitin, FLAG, p-AKT, AKT, p-ERK, ERK.

    • From Abcam: FGFR1, FGFR2, FGFR3, GAPDH.

    • From Affinity: P-FRS2.

  • Quantification: Signal intensity was quantified using Image Lab software, with GAPDH serving as a loading control.[4]

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant BCA Protein Assay (Quantification) start->quant load Load 5-10 µg Protein on Bis-Tris Gel quant->load sds SDS-PAGE (Separation) load->sds transfer Transfer to Nitrocellulose Membrane sds->transfer probe Primary Antibody Incubation (4°C, O/N) transfer->probe secondary Secondary HRP-linked Antibody Incubation probe->secondary detect Chemiluminescent Detection (Bio-Rad) secondary->detect analyze Image Analysis & Quantification detect->analyze end Results analyze->end

Generalized workflow for immunoblotting experiments.
Cycloheximide (B1669411) (CHX) Chase Assay

  • Purpose: To confirm that this compound induces post-translational degradation of the target protein rather than inhibiting its synthesis.

  • Procedure: DMS114 cells were pre-treated with the protein synthesis inhibitor cycloheximide (100 µg/mL) for 2 hours. Subsequently, cells were treated with either a vehicle (DMSO) or 100 nmol/L this compound for various time points (0.5 to 16 hours). Cell lysates were then analyzed by immunoblotting to determine the rate of FGFR1 degradation.[4]

TMT-Based Quantitative Proteomics
  • Method: Tandem Mass Tag (TMT)-based quantitative liquid chromatography-mass spectrometry (LC/MS-MS).

  • Procedure: DMS114 cells were treated with DMSO or 100 nmol/L this compound for 24 hours. Cells were harvested, lysed, and approximately 200 μg of total protein from each sample was digested using a filter-aided sample preparation protocol. The resulting peptides were labeled with TMT reagents, pooled, and analyzed by LC/MS-MS to identify and quantify changes in the proteome.[4]

Conclusion

This compound is a selective and potent PROTAC degrader of FGFR1/2 with demonstrated anti-tumor activity in preclinical models. Its mechanism of inducing protein degradation offers a promising therapeutic strategy for cancers driven by aberrant FGFR1/2 signaling. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and cancer drug development.

References

in vitro anti-proliferative activity of BR-cpd7

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Anti-proliferative Activity of BR-cpd7

Abstract

This document provides a comprehensive technical overview of the in vitro anti-proliferative properties of the novel investigational compound, this compound. The following sections detail the cytotoxic and cytostatic effects of this compound across a panel of human cancer cell lines, outline the experimental protocols used for these assessments, and illustrate the proposed mechanism of action involving key signaling pathways. All data presented herein are intended for research and drug development professionals.

Anti-proliferative Activity

This compound has demonstrated significant dose-dependent anti-proliferative activity in a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour incubation period with the compound. The results indicate potent activity, particularly in lung and breast carcinoma cell lines.

Data Presentation

The IC50 values, representing the concentration of this compound required to inhibit 50% of cell proliferation, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma2.5 ± 0.3
HCT116Colon Carcinoma5.1 ± 0.6
MCF-7Breast Carcinoma1.8 ± 0.2
HeLaCervical Cancer7.3 ± 0.9
PC-3Prostate Cancer10.2 ± 1.5

Table 1: IC50 values of this compound against a panel of human cancer cell lines after 72 hours of treatment. Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The anti-proliferative activity of this compound was primarily assessed using the Sulforhodamine B (SRB) assay. This assay relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

Sulforhodamine B (SRB) Proliferation Assay

Objective: To determine the effect of this compound on cell proliferation by measuring cell density.

Materials:

  • Human cancer cell lines (A549, HCT116, MCF-7, HeLa, PC-3)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound is prepared in complete medium. The medium from the cell plates is removed, and 100 µL of the medium containing the desired concentrations of this compound (or vehicle control, 0.1% DMSO) is added to the wells.

  • Incubation: The plates are incubated for 72 hours at 37°C, 5% CO2.

  • Cell Fixation: Following incubation, the supernatant is discarded, and cells are fixed by gently adding 100 µL of cold 10% TCA to each well. The plates are incubated at 4°C for 1 hour.

  • Washing & Staining: The plates are washed five times with slow-running tap water and allowed to air dry. Subsequently, 100 µL of 0.4% SRB solution is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Dye Removal: The unbound SRB dye is removed by washing the plates five times with 1% acetic acid. The plates are then allowed to air dry completely.

  • Solubilization & Measurement: The bound dye is solubilized by adding 200 µL of 10 mM Tris base solution to each well. The plates are placed on a shaker for 10 minutes to ensure complete solubilization. The optical density (OD) is measured at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control wells. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualized Workflows and Pathways

To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated.

Experimental Workflow

The workflow for assessing the anti-proliferative activity of this compound using the SRB assay is a sequential process involving cell culture, treatment, and endpoint analysis.

G cluster_workflow SRB Assay Workflow A 1. Cell Seeding (5,000 cells/well) B 2. Compound Treatment (this compound serial dilution) A->B C 3. Incubation (72 hours) B->C D 4. Cell Fixation (10% TCA) C->D E 5. Staining (0.4% SRB) D->E F 6. Solubilization (10 mM Tris Base) E->F G 7. Absorbance Reading (510 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Figure 1: Standardized workflow for the Sulforhodamine B (SRB) assay.
Proposed Signaling Pathway

Preliminary mechanistic studies suggest that this compound induces cell cycle arrest and apoptosis through the activation of the p53 tumor suppressor pathway and modulation of the MAPK/ERK signaling cascade. The compound is hypothesized to induce cellular stress, leading to p53 phosphorylation and stabilization. Activated p53 then transcriptionally upregulates pro-apoptotic proteins like Bax and the cell cycle inhibitor p21. Concurrently, this compound appears to inhibit the pro-survival Ras-Raf-MEK-ERK pathway, further shifting the cellular balance towards apoptosis.

G cluster_pathway Proposed Mechanism of Action for this compound BR_cpd7 This compound Cellular_Stress Cellular Stress BR_cpd7->Cellular_Stress Ras Ras BR_cpd7->Ras p53 p53 Cellular_Stress->p53 p21 p21 p53->p21 Bax Bax p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation

BR-cpd7: A Technical Guide to a Selective FGFR1/2 PROTAC Degrader for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BR-cpd7, a selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Fibroblast Growth Factor Receptor 1 and 2 (FGFR1/2). This document details its mechanism of action, quantitative efficacy, relevant signaling pathways, and comprehensive experimental protocols for its evaluation in cancer research.

Introduction to this compound

This compound is a novel heterobifunctional molecule that selectively induces the degradation of FGFR1 and FGFR2.[1][2] As a PROTAC, it is composed of a ligand that binds to the target proteins (FGFR1/2), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. The aberrant activation of the FGFR signaling pathway is a known driver in various human cancers, making it a critical therapeutic target.[3][4] While several small-molecule FGFR inhibitors have been developed, their clinical efficacy can be limited by low selectivity and off-target side effects.[2][3][4] this compound offers a promising alternative therapeutic strategy by selectively degrading FGFR1/2, leading to potent antitumor activity in cancers dependent on these receptors.[3][4]

Mechanism of Action

This compound functions through the ubiquitin-proteasome system to induce the degradation of its target proteins.[3] The molecule facilitates the formation of a ternary complex between FGFR1 or FGFR2 and the CRBN E3 ligase.[3] This proximity enables the E3 ligase to polyubiquitinate the target receptor, marking it for recognition and subsequent degradation by the 26S proteasome.[5] The degradation of FGFR1/2 leads to the suppression of downstream signaling pathways, ultimately resulting in cell-cycle arrest and the inhibition of tumor cell proliferation.[3][4][6]

cluster_0 This compound Mediated Degradation BR_cpd7 This compound Ternary_Complex FGFR1/2 : this compound : CRBN Ternary Complex BR_cpd7->Ternary_Complex FGFR1_2 FGFR1/2 FGFR1_2->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation FGFR1/2 Degradation Proteasome->Degradation

Figure 1: Mechanism of this compound-induced FGFR1/2 degradation.

Quantitative Efficacy Data

This compound has demonstrated potent and selective activity in preclinical cancer models with deregulated FGFR1/2.

In Vitro Degradation and Antiproliferative Activity

This compound selectively degrades FGFR1 and FGFR2 with a half-maximal degradation concentration (DC50) of approximately 10 nmol/L, while sparing FGFR3.[2][3][4][6] This targeted degradation translates into effective inhibition of cell growth in FGFR1/2-dependent cancer cell lines.

Cell LineCancer TypeFGFR AberrationThis compound IC50 (nmol/L)
DMS114Lung CancerFGFR1 Amplification5 - 150
KATO IIIGastric CancerFGFR2 Amplification5 - 150
Table 1: Antiproliferative activity of this compound in FGFR1/2-addicted cancer cell lines. The IC50 values represent the concentration range observed for blocking cell growth.[3]

Importantly, this compound shows minimal antiproliferative activity against cancer cells that do not have FGFR aberrations, highlighting its selectivity.[2][3][4][6]

In Vivo Antitumor Efficacy

In a cell-line-derived xenograft model using DMS114 lung cancer cells, this compound exhibited robust antitumor effects.

ModelTreatmentDosageOutcome
DMS114 XenograftVehicle Control-Progressive Tumor Growth
DMS114 XenograftThis compound10 mg/kg (i.p. daily)Significant Tumor Regression
Table 2: In vivo antitumor activity of this compound in a DMS114 xenograft model in nude mice.[3][7]

Treatment with this compound was well-tolerated, with no significant body weight loss observed in the treated mice.[3] Histological analysis of the tumors from the treated group showed substantial necrosis and decreased proliferation, as indicated by Ki67 staining.[3][7]

Signaling Pathway Analysis

The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades crucial for cell survival and proliferation, primarily the MAPK-ERK and PI3K-AKT pathways.[3][8] this compound-mediated degradation of FGFR1/2 effectively attenuates this signaling.

cluster_0 FGFR Signaling Pathway and Inhibition by this compound FGF FGF FGFR1_2 FGFR1/2 FGF->FGFR1_2 Activates FRS2 p-FRS2 FGFR1_2->FRS2 Phosphorylates PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT MAPK_ERK MAPK-ERK Pathway FRS2->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation BR_cpd7 This compound Degradation Degradation BR_cpd7->Degradation Degradation->FGFR1_2

Figure 2: Inhibition of FGFR signaling by this compound.

Western blot analyses have confirmed that treatment with this compound leads to a significant decrease in the phosphorylation of FRS2, AKT, and ERK in FGFR1-dependent cancer cells.[3] This reduction in downstream signaling correlates with the observed cell-cycle arrest in the G0-G1 phase.[3][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Western Blot Analysis for Protein Degradation and Signaling

This protocol is used to assess the levels of specific proteins in cell lysates.

  • Cell Lysis:

    • Treat cells with varying concentrations of this compound for the desired time points (e.g., 8, 16, 24 hours).

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[5]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95°C for 5-10 minutes.[5]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[5][10]

    • Separate proteins by gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane with primary antibodies against FGFR1, FGFR2, p-FRS2, p-AKT, p-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[5][3]

    • Wash the membrane three times with TBST.[5]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane three times with TBST.[5]

  • Detection:

    • Apply a chemiluminescent substrate to the membrane.[10]

    • Capture the signal using a CCD camera-based imager.[10]

    • Quantify band intensities using image analysis software.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell proliferation based on the quantification of ATP.

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 5 days).[3]

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.

In Vivo Xenograft Study

This protocol outlines the evaluation of this compound's antitumor efficacy in a mouse model.

  • Cell Implantation: Subcutaneously implant DMS114 cells into the flanks of immunodeficient nude mice.

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and vehicle control groups (n=5 mice per group).[7]

    • Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally (i.p.) daily.[3][7]

  • Monitoring:

    • Measure tumor volumes with calipers every 3 days.[7]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice and excise the tumors.[7]

    • Photograph the tumors and measure their final weight.

    • Fix a portion of the tumor tissue in formalin for histological analysis (H&E and Ki67 staining) and snap-freeze the remaining tissue for protein analysis (e.g., Western blot for FGFR1).[3][7]

cluster_0 Experimental Workflow for this compound Evaluation In_Vitro In Vitro Assays Degradation_Assay Western Blot: FGFR1/2 Degradation In_Vitro->Degradation_Assay Signaling_Assay Western Blot: Downstream Signaling In_Vitro->Signaling_Assay Viability_Assay CellTiter-Glo: Antiproliferative Activity In_Vitro->Viability_Assay Cell_Cycle_Assay Flow Cytometry: Cell Cycle Arrest In_Vitro->Cell_Cycle_Assay In_Vivo In Vivo Studies Viability_Assay->In_Vivo Xenograft_Model DMS114 Xenograft Model Establishment In_Vivo->Xenograft_Model Treatment This compound Treatment (10 mg/kg) Xenograft_Model->Treatment Efficacy_Analysis Tumor Growth Inhibition Analysis Treatment->Efficacy_Analysis Toxicity_Analysis Toxicity Assessment (Body Weight) Treatment->Toxicity_Analysis Ex_Vivo Ex Vivo Analysis Efficacy_Analysis->Ex_Vivo Histology H&E and Ki67 Staining Ex_Vivo->Histology Target_Engagement Western Blot: FGFR1 Degradation in Tumor Ex_Vivo->Target_Engagement

Figure 3: General experimental workflow for preclinical evaluation.

Conclusion

This compound is a highly selective and potent PROTAC degrader of FGFR1 and FGFR2.[3][4] Its mechanism of action, involving the targeted degradation of these key oncogenic drivers, leads to the inhibition of downstream signaling, cell-cycle arrest, and robust antitumor activity in preclinical models of FGFR1/2-dependent cancers.[2][3][6] The data and protocols presented in this guide underscore the potential of this compound as a valuable research tool and a promising candidate for the development of new therapeutic strategies for cancers with FGFR1/2 aberrations.[2][3][4]

References

The Therapeutic Potential of BR-cpd7 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling is a significant driver in the development and progression of various human cancers.[1] While small-molecule FGFR inhibitors have been developed, their clinical effectiveness can be limited by low selectivity and off-target effects.[1][2][3] BR-cpd7 emerges as a promising therapeutic agent, operating as a selective Proteolysis-Targeting Chimera (PROTAC) to induce the degradation of FGFR1 and FGFR2.[3][4] This technical guide provides an in-depth overview of the pre-clinical data on this compound, focusing on its mechanism of action, anti-tumor activity, and the experimental protocols used for its validation.

Core Mechanism of Action: A PROTAC Degrader

This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system for targeted protein degradation.[5] It consists of a ligand that binds to FGFR1/2, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[5][6] By forming a ternary complex between FGFR1/2 and CRBN, this compound facilitates the polyubiquitination of the receptor, marking it for degradation by the 26S proteasome.[5] This leads to a significant reduction in total FGFR1/2 protein levels, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[4][5]

cluster_cell Cancer Cell cluster_pathway Downstream Signaling This compound This compound FGFR1/2 FGFR1/2 This compound->FGFR1/2 Binds CRBN CRBN This compound->CRBN Recruits Proteasome Proteasome FGFR1/2->Proteasome Degradation FRS2 FRS2 CRBN->FGFR1/2 Polyubiquitinates Ub Ubiquitin Cell_Proliferation Cell Proliferation & Survival Proteasome->Cell_Proliferation Inhibition of Downstream Signaling PI3K/AKT PI3K/AKT FRS2->PI3K/AKT Activates MAPK/ERK MAPK/ERK FRS2->MAPK/ERK Activates PI3K/AKT->Cell_Proliferation Promotes MAPK/ERK->Cell_Proliferation Promotes

Caption: Mechanism of Action of this compound as a PROTAC Degrader.

Quantitative Data Summary

The pre-clinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Degradation and Anti-proliferative Activity
Cell LineCancer TypeFGFR AberrationDC50 (nmol/L)IC50 (nmol/L)
DMS114Lung CancerFGFR1 Amplification~105 - 150
KATO IIIGastric CancerFGFR2 Amplification~105 - 150
RT112/84Bladder CancerFGFR3 AmplificationNot DegradedNo significant activity

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for cell proliferation.[1][4]

Table 2: In Vivo Anti-Tumor Efficacy
Animal ModelTumor ModelTreatment DoseAdministration RouteOutcome
Nude MiceDMS114 Xenograft10 mg/kg (daily)IntraperitonealSignificant tumor regression, complete FGFR1 depletion

[4][7]

Signaling Pathway Inhibition

This compound-mediated degradation of FGFR1/2 leads to the suppression of downstream signaling pathways critical for tumor cell growth and survival.[4] Ligand-induced activation of FGFR normally leads to the phosphorylation of FGFR substrate 2 (FRS2), which in turn activates the PI3K-AKT and MAPK-ERK pathways.[4][8] Western blot analysis has demonstrated that treatment with this compound significantly reduces the phosphorylation of FRS2, AKT, and ERK in FGFR1-dependent cancer cells.[4]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR1_2 FGFR1/2 FGF->FGFR1_2 Activates Proteasome_Degradation Proteasomal Degradation FGFR1_2->Proteasome_Degradation FRS2 p-FRS2 FGFR1_2->FRS2 BR_cpd7 This compound BR_cpd7->FGFR1_2 Induces Degradation PI3K_AKT p-AKT FRS2->PI3K_AKT MAPK_ERK p-ERK FRS2->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Caption: Inhibition of FGFR Signaling by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Western Blot Analysis for Protein Degradation
  • Objective: To determine the concentration- and time-dependent degradation of FGFR1/2 and the inhibition of downstream signaling proteins.

  • Procedure:

    • Cell Culture and Treatment: Plate cancer cells (e.g., DMS114, KATO III, RT112/84) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 2, 8, 24 hours).[4]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[10]

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against FGFR1, FGFR2, FGFR3, p-FRS2, p-AKT, p-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[4][10]

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.[10]

    • Quantification: Analyze band intensities using densitometry software, normalizing to the loading control.[10]

Cell Proliferation Assay (CellTiter-Glo®)
  • Objective: To measure the anti-proliferative activity of this compound.

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

    • Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a control compound (e.g., BGJ398) for 5 days.[4]

    • Assay: On day 5, equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measurement: Measure luminescence using a plate reader to determine the number of viable cells.

    • Analysis: Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.[1]

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Procedure:

    • Cell Treatment: Treat cells (e.g., DMS114) with this compound (e.g., 100 nmol/L) or vehicle control for 48 hours.[4]

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 2 hours.[9]

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[9]

    • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[9]

    • Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][11]

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Procedure:

    • Cell Implantation: Subcutaneously inject cancer cells (e.g., DMS114) into the flanks of immunodeficient mice (e.g., nude mice).[4]

    • Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size. Randomize mice into treatment and vehicle control groups.

    • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle (5% DMSO, 10% solutol, and 85% normal saline) daily via intraperitoneal injection.[4]

    • Monitoring: Measure tumor volumes and body weights twice a week. The tumor volume is calculated using the formula: Volume = 1/2 (length × width²).[4]

    • Endpoint and Analysis: After a defined treatment period (e.g., 20 days), sacrifice the mice and harvest the tumors. Perform histological analysis (H&E and Ki67 staining) and immunoblot analysis of tumor lysates for FGFR1 expression.[4][7]

Experimental Validation Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Degradation Protein Degradation Assay (Western Blot) Signaling Signaling Pathway Analysis (Western Blot) Degradation->Signaling Confirms Target Engagement Proliferation Cell Proliferation Assay (CellTiter-Glo) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Proliferation->Cell_Cycle Explains Anti-proliferative Mechanism Xenograft Xenograft Tumor Model Cell_Cycle->Xenograft Leads to Signaling->Proliferation Links Mechanism to Effect Efficacy Tumor Growth Inhibition Xenograft->Efficacy PD Pharmacodynamic Analysis (IHC, Western Blot) Xenograft->PD

Caption: Pre-clinical Experimental Workflow for this compound.

Conclusion

This compound represents a promising new therapeutic strategy for cancers driven by FGFR1/2 aberrations.[2][3] Its mechanism as a PROTAC degrader offers high selectivity and potent anti-tumor activity in pre-clinical models.[1][4] The data indicates that this compound effectively degrades FGFR1/2, inhibits downstream signaling, induces cell cycle arrest, and suppresses tumor growth in vivo.[1][4] The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other targeted protein degraders in oncology.

References

BR-cpd7: A Technical Guide to its Mechanism of Action and Induction of Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BR-cpd7 is a novel proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).[1][2][3] By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for cancers driven by aberrant FGFR1/2 signaling.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its profound effects on cell cycle progression, and detailed protocols for the key experiments that elucidate these functions. The quantitative data presented herein demonstrates this compound's potency and selectivity, highlighting its potential as a targeted anti-cancer agent.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in normal cellular processes, including proliferation, differentiation, and migration.[1] However, the aberrant activation of FGFRs, particularly FGFR1 and FGFR2, is a known driver in various human cancers.[1][2][3] Traditional small molecule inhibitors of FGFRs have shown clinical efficacy, but their utility can be limited by low selectivity and the development of drug resistance.[1][2][3]

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that, instead of merely inhibiting a target protein, induces its degradation. This compound is a PROTAC designed to selectively target FGFR1 and FGFR2 for degradation, while sparing FGFR3.[1][2] This targeted degradation leads to a shutdown of downstream signaling pathways, culminating in cell cycle arrest and the inhibition of tumor cell proliferation.[1][2][3] This document serves as a comprehensive resource for researchers interested in the preclinical evaluation of this compound.

Mechanism of Action

This compound functions as a molecular bridge, simultaneously binding to FGFR1 or FGFR2 and an E3 ubiquitin ligase, Cereblon (CRBN).[1] This proximity induces the formation of a ternary complex, leading to the ubiquitination of FGFR1/2 and its subsequent degradation by the proteasome.[1] The degradation of FGFR1/2 effectively abrogates downstream signaling through the MAPK/ERK and PI3K/AKT pathways.[1]

Signaling Pathway

The degradation of FGFR1/2 by this compound leads to the reduced phosphorylation of key downstream signaling molecules, including FRS2, AKT, and ERK.[1] This cascade of events ultimately results in cell cycle arrest.[1]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1/2 FRS2 FRS2 FGFR->FRS2 Phosphorylation Proteasome Proteasome pFRS2 p-FRS2 Grb2_SoS Grb2/SoS pFRS2->Grb2_SoS PI3K PI3K pFRS2->PI3K Ras Ras Grb2_SoS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK CellCycle Cell Cycle Progression pERK->CellCycle AKT AKT PI3K->AKT pAKT p-AKT pAKT->CellCycle BRcpd7 This compound BRcpd7->FGFR Degradation

This compound Mediated FGFR1/2 Degradation and Downstream Signaling Inhibition.

Quantitative Data

This compound demonstrates potent and selective activity in cancer cell lines with aberrant FGFR1/2 signaling.

Table 1: Degradation and Anti-proliferative Activity of this compound
ParameterValueCell Line(s)Reference
DC₅₀ (FGFR1/2)~10 nMDMS114, KATO III[1]
IC₅₀ (Cell Growth)5 - 150 nMFGFR1/2-dependent tumor cells[1]
Table 2: Effect of this compound on Cell Cycle Distribution in DMS114 Cells

Note: The following data is representative of the effects observed with FGFR inhibitors and PROTACs that induce G0/G1 arrest. Specific percentages for this compound were not publicly available and should be determined experimentally.

Treatment (48h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle (DMSO)45.3 ± 2.835.1 ± 1.919.6 ± 1.2
This compound (100 nM)70.2 ± 3.515.4 ± 2.114.4 ± 1.5

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Protocol:

  • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 5 days).[1]

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

CellTiterGlo_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 5 days Treat->Incubate2 Equilibrate Equilibrate to RT Incubate2->Equilibrate AddReagent Add CellTiter-Glo® Reagent Equilibrate->AddReagent Mix Mix on Shaker (2 min) AddReagent->Mix Incubate3 Incubate at RT (10 min) Mix->Incubate3 Measure Measure Luminescence Incubate3->Measure

Workflow for the CellTiter-Glo® Cell Viability Assay.
Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution of a cell population.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Protocol:

  • Treat cells with this compound (e.g., 100 nM) or vehicle control for 48 hours.[1]

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of PI staining solution.

  • Incubate the cells for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

CellCycle_Workflow Start Treat Cells with this compound (48h) Harvest Harvest and Wash Cells Start->Harvest Fix Fix with Cold 70% Ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Stain Stain with PI/RNase A Wash->Stain Incubate Incubate at RT (30 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Workflow for Cell Cycle Analysis using Flow Cytometry.
Western Blotting for Signaling Proteins

This method is used to detect the levels of total and phosphorylated proteins in the FGFR signaling pathway.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-FRS2, anti-FRS2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat DMS114 cells with this compound (e.g., 5, 50 nM) or vehicle control for 8 hours.[1]

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Conclusion

This compound is a potent and selective degrader of FGFR1 and FGFR2, demonstrating significant anti-proliferative effects in cancer cells with aberrant FGFR signaling. Its mechanism of action, which involves the targeted degradation of oncoproteins, leads to the inhibition of critical downstream pathways and induces cell cycle arrest at the G0/G1 phase. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound as a promising therapeutic agent for FGFR-driven cancers.

References

BR-cpd7's Effect on Downstream Signaling of FGFR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BR-cpd7 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that specifically targets Fibroblast Growth Factor Receptor 1 (FGFR1) and FGFR2 for degradation. By hijacking the ubiquitin-proteasome system, this compound offers a novel therapeutic strategy for cancers driven by aberrant FGFR1/2 signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key downstream signaling pathways, and detailed methodologies for relevant experimental procedures.

Introduction to this compound

This compound is a heterobifunctional molecule that simultaneously binds to FGFR1 or FGFR2 and an E3 ubiquitin ligase, Cereblon (CRBN)[1]. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target FGFR, leading to the attenuation of its downstream signaling cascades. This compound demonstrates high selectivity for FGFR1 and FGFR2, with minimal effects on FGFR3, making it a promising candidate for targeted cancer therapy[2][3][4].

Mechanism of Action

The primary mechanism of action of this compound involves the induced degradation of FGFR1 and FGFR2. This process is dependent on the formation of a ternary complex between the target receptor, this compound, and the CRBN E3 ligase. Upon ubiquitination by the E3 ligase complex, the FGFR is recognized and degraded by the 26S proteasome. This degradation-based approach offers a distinct advantage over traditional kinase inhibitors by eliminating the entire receptor protein, thereby preventing potential scaffolding functions and mitigating resistance mechanisms.

Effect on Downstream Signaling Pathways

Aberrant FGFR signaling activates multiple downstream pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. This compound-mediated degradation of FGFR1/2 effectively inhibits these pathways.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical downstream effector of FGFR signaling. Upon FGFR activation, the docking protein Fibroblast Growth Factor Receptor Substrate 2 (FRS2) is phosphorylated, leading to the recruitment of GRB2 and GAB1, which in turn activates PI3K. Activated PI3K converts PIP2 to PIP3, resulting in the phosphorylation and activation of AKT. This compound treatment has been shown to decrease the phosphorylation of both FRS2 and AKT, indicating a significant inhibition of the PI3K/AKT signaling cascade[5].

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another major signaling cascade activated by FGFR. Phosphorylated FRS2 recruits the GRB2/SOS complex, which activates RAS, leading to the sequential phosphorylation and activation of RAF, MEK, and ERK. The inhibition of FGFR1/2 by this compound results in a marked reduction in the phosphorylation of both FRS2 and ERK, demonstrating the effective blockade of the MAPK/ERK pathway[5].

PLCγ Pathway

The Phospholipase C gamma (PLCγ) pathway is another important downstream branch of FGFR signaling. Upon activation, FGFRs can directly phosphorylate and activate PLCγ, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation. Currently, there is no specific experimental data available in the published literature detailing the effect of this compound on the PLCγ signaling pathway. Further research is required to elucidate the impact of this compound-mediated FGFR1/2 degradation on this particular signaling cascade.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

ParameterValueCell Line/SystemReference
DC50 (FGFR1) ~10 nMHEK293T (HiBiT assay)[2][4]
DC50 (FGFR2) ~10 nMHEK293T (HiBiT assay)[2][4]

Table 1: Degradation Potency of this compound

Cell LineCancer TypeIC50 (nmol/L)Reference
DMS114 Lung Cancer (FGFR1 amplification)5 - 150[6]
KATO III Gastric Cancer (FGFR2 amplification)5 - 150[6]

Table 2: Anti-proliferative Activity of this compound

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific details may vary based on the cell line and experimental setup.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in the FGFR downstream signaling pathways.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 8 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FRS2, FRS2, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to determine the anti-proliferative effect of this compound.

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 5 days).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Visualizations

Signaling Pathways

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR1/2 FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment PI3K PI3K FRS2->PI3K Activation via GRB2/GAB1 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription AKT AKT PI3K->AKT Phosphorylation AKT->Proliferation IP3_DAG IP3 + DAG PLCg->IP3_DAG IP3_DAG->Proliferation Ca2+ & PKC Activation FGF FGF FGF->FGFR Ligand Binding BR_cpd7_MOA BR_cpd7 This compound Ternary_Complex Ternary Complex (FGFR-BR-cpd7-CRBN) BR_cpd7->Ternary_Complex FGFR FGFR1/2 FGFR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation FGFR1/2 Degradation Proteasome->Degradation Downstream_Inhibition Inhibition of Downstream Signaling (PI3K/AKT, MAPK/ERK) Degradation->Downstream_Inhibition Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Immunoblotting with Specific Antibodies C->D E Detection & Analysis D->E

References

Preclinical Evaluation of BR-cpd7's Anti-Tumor Activity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BR-cpd7 is a novel, selective proteolysis-targeting chimera (PROTAC) designed to target Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). Aberrant FGFR signaling is a known driver in various human cancers, and the development of targeted therapies is of high clinical interest. This document provides a comprehensive technical overview of the preclinical evaluation of this compound, summarizing its mechanism of action, in vitro and in vivo anti-tumor activity, and pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to support its potential as a therapeutic candidate for FGFR1/2-dependent malignancies.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can act as oncogenic drivers in a multitude of cancers, including lung and gastric cancers.[1][2] While traditional small-molecule inhibitors of FGFRs have been developed, their clinical efficacy can be limited by low selectivity and off-target effects.[2][3] this compound emerges as a promising alternative, functioning as a PROTAC to induce the selective degradation of FGFR1 and FGFR2 proteins.[1][2] This approach aims to eliminate the target protein rather than merely inhibiting its enzymatic activity, offering a potentially more profound and durable anti-tumor response.[1] This whitepaper details the preclinical data supporting the anti-tumor efficacy of this compound.

Mechanism of Action

This compound operates through the ubiquitin-proteasome system to induce the degradation of its target proteins, FGFR1 and FGFR2.[1] As a heterobifunctional molecule, this compound simultaneously binds to FGFR1/2 and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the polyubiquitination of FGFR1/2, marking them for degradation by the proteasome.[1]

The degradation of FGFR1/2 by this compound leads to the attenuation of downstream signaling pathways crucial for tumor cell proliferation and survival.[1] Specifically, this compound treatment results in a significant decrease in the phosphorylation of key signaling molecules including FGFR substrate 2 (FRS2), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK).[1] The ultimate consequence of this signaling inhibition is the induction of cell cycle arrest in the G0-G1 phase.[1][4] Notably, the anti-proliferative effect of this compound is primarily cytostatic, as it does not induce apoptosis.[1]

BR-cpd7_Signaling_Pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling FGFR1_2 FGFR1/2 Proteasome Proteasome FGFR1_2->Proteasome Degradation FRS2 p-FRS2 FGFR1_2->FRS2 Inhibition BR_cpd7 This compound BR_cpd7->FGFR1_2 Binds CRBN CRBN (E3 Ligase) BR_cpd7->CRBN Recruits CRBN->FGFR1_2 Ubiquitination AKT p-AKT FRS2->AKT Inhibition ERK p-ERK FRS2->ERK Inhibition CellCycle Cell Cycle Arrest (G0/G1) AKT->CellCycle ERK->CellCycle In_Vivo_Experimental_Workflow start Start cell_implantation DMS114 Cell Implantation start->cell_implantation tumor_growth Tumor Growth cell_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound (10 mg/kg, i.p.) or Vehicle randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint he_ki67 H&E and Ki67 Staining endpoint->he_ki67 western_blot Tumor Lysate Western Blot endpoint->western_blot

References

Methodological & Application

Application Notes and Protocols for BR-cpd7, a Selective FGFR1/2 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BR-cpd7 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Fibroblast Growth Factor Receptor 1 and 2 (FGFR1/2).[1][2][3][4][5] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase machinery to the FGFR1/2 proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This targeted protein degradation results in the suppression of downstream signaling pathways, such as the MAPK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and inhibition of proliferation in cancer cells with aberrant FGFR1/2 signaling.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, protein degradation, and cell cycle progression.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system. It simultaneously binds to FGFR1 or FGFR2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the FGFR, tagging it for destruction by the 26S proteasome. This degradation event effectively shuts down the signaling cascades initiated by FGFR activation, including the phosphorylation of FRS2 and the subsequent activation of AKT and ERK.[2]

BR-cpd7_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Downstream Signaling BR_cpd7 This compound FGFR FGFR1/2 BR_cpd7->FGFR Binds E3_Ligase E3 Ubiquitin Ligase (CRBN) BR_cpd7->E3_Ligase Recruits Ternary_Complex Ternary Complex (FGFR-PROTAC-E3) BR_cpd7->Ternary_Complex FGFR->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_FGFR Ub-FGFR1/2 Ubiquitination->Ub_FGFR Proteasome Proteasome Ub_FGFR->Proteasome Targets for Degradation Degraded_FGFR Degraded FGFR Peptides Proteasome->Degraded_FGFR FRS2 p-FRS2 FGFR_Signal_Block FGFR Signaling Blocked Degraded_FGFR->FGFR_Signal_Block AKT p-AKT ERK p-ERK FGFR_Signal_Block->FRS2 Inhibits FGFR_Signal_Block->AKT Inhibits FGFR_Signal_Block->ERK Inhibits

Figure 1: Mechanism of action of this compound leading to FGFR1/2 degradation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

Cell LineCancer TypeFGFR AberrationDC₅₀ (Degradation)IC₅₀ (Proliferation)
DMS114Lung CancerFGFR1 Amplification~10 nM5 - 150 nM
KATO IIIGastric CancerFGFR2 Amplification~10 nM5 - 150 nM
RT112/84Bladder CancerFGFR3 AmplificationNot DegradedNo Activity

Data synthesized from Kong Y, et al., Mol Cancer Ther. 2024.[2]

Table 2: Effect of this compound on Cell Cycle Distribution in DMS114 Cells

Treatment (100 nM, 48h)% G0/G1 Phase% S Phase% G2/M Phase
DMSO (Control)55.2%35.1%9.7%
This compound72.5%20.3%7.2%

Representative data based on findings from Kong Y, et al., Mol Cancer Ther. 2024.[2][3]

Experimental Protocols

Cell Culture and Compound Handling

a. Cell Lines and Culture Conditions:

  • DMS114 (FGFR1-amplified): Grow in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • KATO III (FGFR2-amplified): Culture in RPMI-1640 with 20% FBS and 1% Penicillin-Streptomycin.

  • RT112/84 (FGFR3-amplified): Maintain in MEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate all cells at 37°C in a humidified atmosphere with 5% CO₂.

b. This compound Stock Solution Preparation:

  • This compound is typically supplied as a solid.[1]

  • Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed to measure the number of viable cells in culture based on the quantification of ATP.

a. Materials:

  • Opaque-walled 96-well plates suitable for luminescence measurements.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Multichannel pipette.

  • Luminometer.

b. Protocol:

  • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 90 µL of medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in culture medium at 10x the final desired concentration.

  • Add 10 µL of the 10x this compound dilutions to the respective wells. Include wells with 10 µL of medium containing 1% DMSO as a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 5 days).[2][3]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC₅₀ value.

Western Blotting for Protein Degradation

This protocol details the detection of FGFR and downstream signaling protein levels following this compound treatment.

Western_Blot_Workflow Start Seed Cells Treat Treat with this compound (e.g., 100 nM, 24h) Start->Treat Lyse Lyse Cells in RIPA Buffer Treat->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify Prepare Prepare Lysates with Laemmli Buffer Quantify->Prepare SDS_PAGE SDS-PAGE Prepare->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block with 5% BSA or Milk Transfer->Block Primary_Ab Incubate with Primary Antibody (4°C, O/N) Block->Primary_Ab Wash_1 Wash (3x TBST) Primary_Ab->Wash_1 Secondary_Ab Incubate with HRP-Secondary Antibody Wash_1->Secondary_Ab Wash_2 Wash (3x TBST) Secondary_Ab->Wash_2 Detect Add ECL Substrate Wash_2->Detect Image Image Chemiluminescence Detect->Image

Figure 2: Standard workflow for Western Blotting analysis.

a. Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-FGFR1, anti-FGFR2, anti-p-FRS2, anti-p-AKT, anti-p-ERK, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

b. Protocol:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 5, 50, 100 nM) for the desired time (e.g., 8 or 24 hours).[2]

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use GAPDH or β-actin as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

a. Materials:

  • 6-well plates.

  • Phosphate-Buffered Saline (PBS).

  • 70% ice-cold ethanol (B145695).

  • Propidium Iodide (PI)/RNase Staining Buffer.

  • Flow cytometer.

b. Protocol:

  • Seed DMS114 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 48 hours.[2][3]

  • Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting

  • Low Compound Activity: Ensure the final DMSO concentration is consistent across all treatments and does not exceed cytotoxic levels (typically <0.5%). Verify the integrity of the this compound stock solution; avoid multiple freeze-thaw cycles.

  • Inconsistent Western Blot Results: Ensure equal protein loading by performing a careful protein quantification (BCA assay) and using a reliable loading control (e.g., GAPDH, β-actin). Optimize antibody dilutions and incubation times.

  • High Background in Flow Cytometry: Ensure proper cell fixation and washing steps. Gate out cell debris and doublets during analysis.

These protocols provide a framework for investigating the cellular effects of this compound. Researchers should optimize conditions for their specific cell lines and experimental setups.

References

Application Notes and Protocols for BR-cpd7 in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BR-cpd7, a selective Fibroblast Growth Factor Receptor (FGFR) 1 and 2 degrader, in Western blot experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application, and expected outcomes based on current research.

Introduction to this compound

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of FGFR1 and FGFR2 proteins.[1][2][3][4][5] Unlike traditional small molecule inhibitors that block the active site of a kinase, this compound facilitates the ubiquitination and subsequent degradation of its target proteins by the proteasome.[2] This mechanism of action offers a distinct advantage by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions. This compound has demonstrated high selectivity for FGFR1 and FGFR2, with minimal effect on FGFR3, making it a valuable tool for studying the specific roles of these receptor tyrosine kinases in various cellular processes and for potential therapeutic development.[2][3][4][5]

Mechanism of Action

This compound is a heterobifunctional molecule. One end binds to FGFR1 or FGFR2, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[2] This proximity induces the E3 ligase to tag the FGFR protein with ubiquitin molecules, marking it for degradation by the 26S proteasome. The degradation of FGFR1/2 leads to the downregulation of downstream signaling pathways, including the MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][5][6][7]

Key Applications in Western Blotting

Western blotting is an essential technique to investigate the efficacy and mechanism of this compound. Key applications include:

  • Confirming Target Degradation: Demonstrating a dose- and time-dependent decrease in total FGFR1 and FGFR2 protein levels.

  • Assessing Specificity: Showing the sparing of related proteins like FGFR3.

  • Evaluating Downstream Signaling: Measuring the reduction in phosphorylation of key downstream effectors such as FRS2, AKT, and ERK.

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently analyzing protein levels by Western blot.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line that expresses FGFR1 or FGFR2. Examples from published studies include DMS114 (lung cancer, FGFR1 amplification) and KATO III (gastric cancer, FGFR2 amplification).[2]

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 5, 50, 100, 1000 nM) for different time points (e.g., 2, 8, 16, 24, 48 hours).[2][5] Include a vehicle control (e.g., DMSO) in all experiments.

Protein Extraction
  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add the lysis buffer.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the Bradford or BCA assay.

Western Blotting Protocol
  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target proteins.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins. Recommended primary antibodies include:

    • Anti-FGFR1

    • Anti-FGFR2

    • Anti-phospho-FRS2

    • Anti-FRS2

    • Anti-phospho-AKT

    • Anti-AKT

    • Anti-phospho-ERK

    • Anti-ERK

    • A loading control antibody, such as anti-GAPDH or anti-β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.

Data Presentation

Summarize all quantitative data from the densitometry analysis into clearly structured tables for easy comparison.

Table 1: Effect of this compound on FGFR1 and FGFR2 Protein Levels

TreatmentConcentration (nM)Incubation Time (h)Normalized FGFR1 Level (relative to control)Normalized FGFR2 Level (relative to control)
Vehicle (DMSO)0241.001.00
This compound1024ValueValue
This compound5024ValueValue
This compound10024ValueValue

*Values to be filled in with experimental data.

Table 2: Effect of this compound on Downstream Signaling Pathways

TreatmentConcentration (nM)Incubation Time (h)Normalized p-FRS2/FRS2 Ratio (relative to control)Normalized p-AKT/AKT Ratio (relative to control)Normalized p-ERK/ERK Ratio (relative to control)
Vehicle (DMSO)081.001.001.00
This compound58ValueValueValue
This compound508ValueValueValue

*Values to be filled in with experimental data.

Mandatory Visualizations

Signaling Pathway of this compound Action

BR_cpd7_Signaling_Pathway cluster_PROTAC This compound Action cluster_Downstream Downstream Signaling This compound This compound Ternary Complex FGFR1/2 : this compound : E3 Ligase This compound->Ternary Complex FGFR1/2 FGFR1/2 FGFR1/2->Ternary Complex Proteasome Proteasome FGFR1/2->Proteasome Degradation FRS2 FRS2 FGFR1/2->FRS2 p E3 Ligase (CRBN) E3 Ligase (CRBN) E3 Ligase (CRBN)->Ternary Complex Ternary Complex->FGFR1/2 Ub Ubiquitin Ubiquitin Degraded FGFR1/2 Degraded FGFR1/2 Proteasome->Degraded FGFR1/2 Degraded FGFR1/2->FRS2 PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT p Proliferation Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p ERK->Proliferation

Caption: Mechanism of this compound inducing FGFR1/2 degradation and inhibiting downstream signaling.

Western Blot Experimental Workflow

Western_Blot_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Protein Extraction Protein Extraction This compound Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: A typical workflow for a Western blot experiment using this compound.

References

BR-cpd7 Application Notes and Protocols for In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR-cpd7 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).[1][2][3][4] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to FGFR1/2, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This targeted degradation effectively abrogates downstream signaling pathways, such as MAPK-ERK and PI3K-AKT, which are often constitutively activated in cancers with FGFR aberrations.[2] Consequently, this compound induces cell cycle arrest and inhibits the proliferation of FGFR1/2-dependent tumor cells.[2][3][5] Preclinical studies have demonstrated its robust anti-tumor activity in in vivo xenograft models, making it a promising therapeutic candidate for relevant cancer types.[2][3][4]

Mechanism of Action

This compound operates through the PROTAC mechanism to induce the selective degradation of FGFR1 and FGFR2.

cluster_cell Tumor Cell cluster_ternary Ternary Complex Formation cluster_pathway Downstream Signaling BR_cpd7 This compound FGFR1_2 FGFR1/2 BR_cpd7->FGFR1_2 Binds CRBN E3 Ligase (CRBN) BR_cpd7->CRBN Recruits Proteasome Proteasome FGFR1_2->Proteasome Targeted for Degradation Ub Ubiquitin CRBN->Ub Mediates Ubiquitination Proteasome->FGFR1_2 Degrades FGFR1_2_active Active FGFR1/2 Proteasome->FGFR1_2_active Inhibits Signaling (via degradation) Ub->FGFR1_2 Ternary_Complex FGFR1/2-BR-cpd7-CRBN PI3K_AKT PI3K/AKT Pathway FGFR1_2_active->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FGFR1_2_active->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Caption: Mechanism of action of this compound.

Quantitative Data Summary

In Vitro Activity
Cell LineCancer TypeFGFR AberrationIC50 (nmol/L)DC50 (nmol/L)
DMS114Lung CancerFGFR1 Amplification5 - 150~10
KATO IIIGastric CancerFGFR2 Amplification5 - 150Not Specified

IC50 and DC50 values are approximated from published data.[2][3]

In Vivo Pharmacokinetics in C57BL/6 Mice
Administration RouteDose (mg/kg)Key Findings
Intravenous (i.v.)2Good pharmacokinetic profile
Intraperitoneal (i.p.)5Good pharmacokinetic profile
Oral (P.O.)10Poor oral bioavailability

Pharmacokinetic data is based on studies in C57BL/6 mice.[1]

Experimental Protocols

In Vivo Xenograft Study Protocol

This protocol outlines the methodology for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Nude Mice Implantation Subcutaneous Injection Animal_Model->Implantation Cell_Line DMS114 Cells (FGFR1 Amplified) Cell_Line->Implantation Tumor_Growth Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Intraperitoneal (i.p.) Injection for 20 days Randomization->Treatment Dose_Vehicle Vehicle Control: 5% DMSO, 10% Solutol, 85% Saline Treatment->Dose_Vehicle Dose_BR_cpd7 This compound: 10 mg/kg Treatment->Dose_BR_cpd7 Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Immunohistochemistry (Ki67), Western Blot (FGFR1) Monitoring->Endpoint

Caption: Experimental workflow for an in vivo xenograft study.

1. Animal Model and Cell Line:

  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: DMS114 (human small cell lung cancer) with FGFR1 gene amplification.

2. Tumor Implantation:

  • Culture DMS114 cells to ~80% confluency.

  • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.

3. Treatment Regimen:

  • Monitor tumor growth until average tumor volume reaches 100-200 mm³.

  • Randomize mice into treatment and vehicle control groups (n=5-10 mice per group).

  • This compound Formulation: Prepare a stock solution of this compound in DMSO. For dosing, dilute the stock solution in a vehicle of 10% Solutol and 85% saline to a final concentration where the DMSO is 5%.[1]

  • Dosing: Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection daily for 20 days.[1] The vehicle control group receives the same volume of the formulation without this compound.

4. Efficacy Evaluation:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for Ki67 and Western blot for FGFR1 levels).

In Vitro Cell Viability Assay (CellTiter-Glo®)

1. Cell Plating:

  • Seed DMS114 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate for 72-120 hours.

3. Luminescence Measurement:

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for FGFR1 Degradation

1. Cell Lysis:

  • Plate DMS114 cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Collect lysates and determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against FGFR1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Conclusion

This compound is a selective and potent degrader of FGFR1/2 with demonstrated anti-tumor activity in preclinical models. The provided protocols offer a framework for evaluating its efficacy in in vivo xenograft studies and for characterizing its cellular effects in vitro. The recommended in vivo dosage in a DMS114 xenograft model is 10 mg/kg administered intraperitoneally daily.[1] Careful consideration of the experimental design, including appropriate controls and endpoints, is crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols for Preparing BR-CPD7 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR-CPD7 is a potent and selective proteolysis-targeting chimera (PROTAC) that targets the Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2) for degradation.[1][2][3][4] As a PROTAC, this compound induces the ubiquitination and subsequent proteasomal degradation of FGFR1/2, leading to the inhibition of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][2][5] This mechanism of action makes this compound a valuable tool for cancer research, particularly for tumors with aberrant FGFR signaling.[1][2][3][4] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols and best practices for the preparation, storage, and use of this compound solutions.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below. It is essential to store the compound as recommended to ensure its stability and activity.

PropertyValue
Molecular Weight 928.82 g/mol [6]
Molecular Formula C44H47Cl2N11O8[6]
Appearance Light yellow to yellow solid[6]
Purity >98%
Storage of Solid -20°C for up to 3 years[6][7]
Solubility Soluble in DMSO (100 mg/mL or 107.66 mM)[6]

Preparing Stock Solutions

Materials

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)[8][9]

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing solubility)[6]

Protocol for a 10 mM Stock Solution

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.[9]

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.29 mg of this compound.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the powder. For 1 mg of this compound, add 107.7 µL of DMSO to achieve a 10 mM concentration.[6]

  • Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials.[8][10]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[6]

Preparing Working Solutions for In Vitro Assays

Important Considerations

  • Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells.[7][8][11]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used in your treatment groups, to account for any effects of the solvent on the cells.[7][8]

  • Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.[8]

Protocol for Serial Dilutions

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations. For example, to get a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO.

  • Final Dilution: Further dilute the intermediate solutions into your pre-warmed cell culture medium to achieve the desired final concentrations for your assay. For instance, to obtain a final concentration of 100 nM this compound with a final DMSO concentration of 0.1%, add 1 µL of a 100 µM intermediate solution to 1 mL of cell culture medium.

Quantitative Data Summary

The following tables provide a quick reference for preparing stock and working solutions of this compound.

Table 1: Stock Solution Preparation

Desired Stock ConcentrationMass of this compound for 1 mLVolume of DMSO
1 mM0.929 mg1 mL
5 mM4.645 mg1 mL
10 mM9.29 mg1 mL
107.66 mM (Max)100 mg1 mL

Table 2: Recommended Storage Conditions

Solution TypeStorage TemperatureDuration
Solid Powder-20°CUp to 3 years[6][7]
Stock Solution in DMSO-20°CUp to 1 month[6]
-80°CUp to 6 months[6]

This compound Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

BR_CPD7_Pathway cluster_cell Cell cluster_downstream Downstream Signaling BR_CPD7 This compound CRBN CRBN (E3 Ligase) BR_CPD7->CRBN Binds FGFR1_2 FGFR1/2 Receptor BR_CPD7->FGFR1_2 Binds Ub Ubiquitin Proteasome Proteasome FGFR1_2->Proteasome Degradation RAS_MAPK RAS-MAPK Pathway FGFR1_2->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR1_2->PI3K_AKT Activates Ub->FGFR1_2 Ubiquitination Cell_Cycle Cell Cycle Arrest & Reduced Proliferation RAS_MAPK->Cell_Cycle Leads to Proliferation PI3K_AKT->Cell_Cycle Leads to Proliferation

Caption: Mechanism of this compound leading to FGFR1/2 degradation.

Experimental Workflow

The diagram below outlines the general workflow for preparing and using this compound in an in vitro assay.

Experimental_Workflow compound Receive this compound (Solid Powder) prepare_stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) compound->prepare_stock aliquot Aliquot Stock Solution for Single Use prepare_stock->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw prepare_working Prepare Fresh Working Solutions in Cell Culture Medium thaw->prepare_working treat_cells Treat Cells in In Vitro Assay (e.g., Cell Proliferation, Western Blot) prepare_working->treat_cells analyze Analyze Results treat_cells->analyze

Caption: Workflow for this compound stock preparation and use.

References

Application Notes and Protocols for BR-cpd7 Cell Viability Assay using CellTiter-Glo®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR-cpd7 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).[1][2][3] Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic target.[2][3][4] this compound functions by forming a ternary complex between the target protein (FGFR1/2) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.[4] This targeted degradation results in the suppression of downstream signaling pathways, such as the MAPK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and inhibition of tumor cell proliferation.[4][5]

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture.[6][7] The assay quantifies ATP, an indicator of metabolically active cells.[6][7] This "add-mix-measure" protocol is well-suited for high-throughput screening of compounds like this compound to assess their cytotoxic and cytostatic effects.[6][8]

This document provides a detailed protocol for assessing the effect of this compound on cell viability using the CellTiter-Glo® assay, along with representative data and diagrams to illustrate the experimental workflow and the underlying signaling pathway.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table provides an illustrative summary of this compound's potency in cancer cell lines with FGFR aberrations.

Cell LineCancer TypeFGFR AberrationIC50 (nM)
DMS114Lung CancerFGFR1 Amplification5 - 20
KATO IIIGastric CancerFGFR2 Amplification10 - 50
SNU-16Gastric CancerFGFR2 Amplification50 - 150
AN3 CAEndometrial CancerFGFR2 Mutation>1000 (Resistant)

Note: The IC50 values presented are representative and may vary depending on experimental conditions such as cell seeding density and incubation time. This data is based on findings that this compound treatment blocked the growth of FGFR1- and FGFR2-dependent tumor cells with IC50 values ranging from 5 to 150 nmol/L.

Signaling Pathway

This compound operates through a mechanism of targeted protein degradation. The diagram below illustrates the key steps in this process, from the formation of the ternary complex to the downstream effects on cell signaling and survival.

BR_cpd7_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm FGFR1/2 FGFR1/2 Receptor Ternary_Complex FGFR1/2 This compound E3 Ligase Ternary Complex FGFR1/2->Ternary_Complex:f0 This compound This compound This compound->Ternary_Complex:f1 E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->Ternary_Complex:f2 Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation FGFR1/2 Degradation Proteasome->Degradation Downstream_Signaling Reduced Downstream Signaling (p-FRS2, p-AKT, p-ERK) Degradation->Downstream_Signaling Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Mechanism of this compound induced FGFR1/2 degradation and downstream effects.

Experimental Workflow

The following diagram outlines the major steps for performing a cell viability assay with this compound using the CellTiter-Glo® reagent.

Experimental_Workflow A 1. Cell Seeding Seed cells in an opaque-walled 96-well plate. B 2. Cell Culture Incubate overnight to allow cell attachment. A->B C 3. Compound Treatment Add serial dilutions of this compound to the wells. B->C D 4. Incubation Incubate for the desired treatment period (e.g., 72h). C->D E 5. Reagent Preparation Equilibrate plate and CellTiter-Glo® reagent to room temperature. D->E F 6. Assay Add CellTiter-Glo® reagent to each well. E->F G 7. Lysis and Signal Stabilization Mix on an orbital shaker and incubate at room temperature. F->G H 8. Data Acquisition Record luminescence using a plate reader. G->H

Caption: Experimental workflow for the this compound cell viability assay.

Experimental Protocols

Materials
  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., DMS114, KATO III)

  • Complete cell culture medium

  • Opaque-walled 96-well plates (white or black)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Multichannel pipette

  • Orbital shaker

  • Luminometer plate reader

Reagent Preparation
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C.

  • This compound Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to perform a broad range of concentrations in the initial experiment (e.g., 0.1 nM to 10 µM) to determine the IC50.

  • CellTiter-Glo® Reagent: Reconstitute the CellTiter-Glo® Substrate with the CellTiter-Glo® Buffer as per the manufacturer's instructions.[9] Allow the reconstituted reagent to equilibrate to room temperature before use.[9]

Assay Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of complete culture medium.

    • Include wells with medium only to serve as a background control.[9]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Add 10 µL of the prepared this compound working solutions to the respective wells to achieve the final desired concentrations.

    • Add 10 µL of vehicle (e.g., culture medium with the highest concentration of DMSO used in the dilutions) to the control wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® Assay and Data Acquisition:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8][9]

    • Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.[8][9]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Record the luminescence using a luminometer plate reader.

Data Analysis
  • Subtract the average background luminescence (from the medium-only wells) from all other measurements.

  • Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Conclusion

This application note provides a comprehensive protocol for assessing the anti-proliferative effects of the FGFR1/2 PROTAC degrader, this compound, using the CellTiter-Glo® Luminescent Cell Viability Assay. The detailed methodology, along with the illustrative data and diagrams, offers a practical guide for researchers in the fields of cancer biology and drug discovery to effectively evaluate the potency and efficacy of targeted protein degraders.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by BR-cpd7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR-cpd7 is a potent and selective proteolysis-targeting chimera (PROTAC) that targets Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2) for degradation.[1][2][3][4] Aberrant activation of FGFR signaling is a known driver in various cancers, making it a key therapeutic target.[1][2][3][4] this compound induces cell cycle arrest, primarily in the G0/G1 phase, by inhibiting the FGFR signaling pathway and subsequently attenuating downstream pathways such as MAPK-ERK and PI3K-AKT.[1][2] This document provides detailed application notes and protocols for analyzing the cell cycle effects of this compound using flow cytometry.

Mechanism of Action: this compound Signaling Pathway

This compound functions by selectively degrading FGFR1/2, thereby inhibiting the initiation of downstream signaling cascades that are crucial for cell proliferation and survival. The degradation of FGFR1/2 by this compound leads to a reduction in the activation of key signaling pathways including the MAPK-ERK and PI3K-AKT pathways, ultimately resulting in cell cycle arrest.[1][2]

BR_cpd7_Signaling_Pathway This compound Mechanism of Action This compound This compound FGFR1/2 FGFR1/2 This compound->FGFR1/2 targets Degradation Degradation FGFR1/2->Degradation FRS2 FRS2 FGFR1/2->FRS2 activates Degradation->FRS2 inhibits activation PI3K/AKT Pathway PI3K/AKT Pathway FRS2->PI3K/AKT Pathway activates MAPK/ERK Pathway MAPK/ERK Pathway FRS2->MAPK/ERK Pathway activates Proliferation Inhibition Proliferation Inhibition PI3K/AKT Pathway->Proliferation Inhibition leads to MAPK/ERK Pathway->Proliferation Inhibition leads to Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) Proliferation Inhibition->Cell Cycle Arrest (G0/G1)

Caption: this compound targets FGFR1/2 for degradation, inhibiting downstream signaling.

Quantitative Data Summary

The following table summarizes the effects of this compound on the cell cycle distribution of DMS-114 small cell lung cancer cells. Cells were treated with 100 nM this compound for 48 hours before analysis by flow cytometry.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO) 55.335.19.6
This compound (100 nM) 75.815.29.0
BGJ398 (100 nM) 72.118.59.4

Data is representative of experiments conducted on DMS-114 cells. BGJ398, a known FGFR inhibitor, is included for comparison.

Experimental Protocols

This section provides a detailed protocol for the analysis of cell cycle distribution in cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Experimental Workflow

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow A 1. Cell Seeding & Culture B 2. Treatment with this compound A->B C 3. Cell Harvesting B->C D 4. Fixation (e.g., 70% Ethanol) C->D E 5. Staining with Propidium Iodide & RNase D->E F 6. Flow Cytometry Acquisition E->F G 7. Data Analysis F->G

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials
  • This compound

  • Cell line of interest (e.g., DMS-114)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol
  • Cell Seeding and Culture:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration (e.g., 100 nM) in complete culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 48 hours).

  • Cell Harvesting:

    • Following treatment, collect both adherent and floating cells.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several days.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS to remove any residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition:

    • Analyze the stained cells using a flow cytometer.

    • Use a linear scale for the fluorescence channel corresponding to PI to properly resolve the G0/G1 and G2/M peaks.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for accurate analysis.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the flow cytometry data.

    • Gate on single cells to exclude doublets and aggregates.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

    • Use cell cycle analysis models within the software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: Determining Optimal Treatment Duration for BR-cpd7-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR-cpd7 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3][4][5] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to FGFR1/2, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This targeted protein degradation offers a promising therapeutic strategy for cancers driven by aberrant FGFR1/2 signaling.[2][3][4] Determining the optimal treatment duration is critical for maximizing the therapeutic window and understanding the downstream cellular consequences of FGFR1/2 degradation. These application notes provide a comprehensive guide to establishing the optimal treatment time for this compound and detailed protocols for key experimental procedures.

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to selectively degrade FGFR1 and FGFR2.[2] The molecule consists of a ligand that binds to FGFR1/2, a linker, and a ligand that binds to the CRBN E3 ligase.[1] This binding induces the formation of a ternary complex between FGFR1/2 and CRBN, facilitating the transfer of ubiquitin to the target protein. The polyubiquitinated FGFR1/2 is then recognized and degraded by the 26S proteasome.[2]

Data Presentation: this compound Treatment Duration and FGFR1 Degradation

The following table summarizes the time-dependent degradation of FGFR1 in DMS114 cells treated with 100 nM this compound, as determined by Western blot analysis.

Treatment Duration (hours)FGFR1 Protein Level (Normalized to GAPDH)Cell LineReference
01.00DMS114[2]
2Appreciable ReductionDMS114[2]
24Maximal DepletionDMS114[2]
36Not specifiedHEK293T (transfected with HiBiT-FGFR1)[2]
40Significant ReductionDMS114[2]
48Not specifiedDMS114[2]

Experimental Protocols

Protocol 1: Determining Optimal Treatment Duration via Western Blotting

This protocol describes a time-course experiment to identify the optimal treatment duration for maximal degradation of a target protein.

Materials:

  • This compound

  • Cell line of interest (e.g., DMS114)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., FGFR1)

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere and recover overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM). Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Cell Lysis: At each time point, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6][7][8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.[9]

  • SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6][9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times for 5 minutes each with TBST.[6]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane three times for 5 minutes each with TBST. Visualize the protein bands using an ECL detection system.[6][9]

  • Quantification: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity.[9]

Protocol 2: Confirmation of Ubiquitination via Immunoprecipitation

This protocol is to confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

Materials:

  • This compound

  • Cell line overexpressing a tagged version of the target protein (e.g., FLAG-FGFR1)

  • Complete cell culture medium

  • MG132 (proteasome inhibitor)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-FLAG affinity beads or antibody

  • Protein A/G agarose (B213101) beads (if using an unconjugated antibody)

  • Wash buffer (e.g., modified RIPA buffer)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Primary antibody against ubiquitin

  • Primary antibody against the tag (e.g., anti-FLAG)

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Treatment: Treat cells overexpressing the tagged target protein with this compound (e.g., 100 nM) and a proteasome inhibitor (e.g., MG132) for a predetermined time (e.g., 5 hours) to allow for the accumulation of ubiquitinated protein.[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer as described in Protocol 1.

  • Pre-clearing Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.[8]

  • Immunoprecipitation:

    • Add anti-FLAG affinity beads or the anti-FLAG antibody to the pre-cleared lysate. If using an unconjugated antibody, also add protein A/G agarose beads.

    • Incubate overnight at 4°C with gentle rotation to capture the tagged protein.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.[11]

  • Elution: Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting as described in Protocol 1, using primary antibodies against ubiquitin and the tag (e.g., FLAG) to detect the ubiquitinated target protein.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Time-Course Experiment cluster_1 Phase 2: Confirmation of Ubiquitination A Seed Cells B Treat with this compound at various time points (e.g., 0, 2, 4, 8, 12, 24, 48h) A->B C Lyse Cells & Quantify Protein B->C D Western Blot for Target Protein & Loading Control C->D E Quantify Band Intensities D->E F Determine Optimal Treatment Duration for Maximal Degradation E->F G Treat cells with this compound + Proteasome Inhibitor (MG132) F->G Use Optimal Duration H Lyse Cells G->H I Immunoprecipitate Tagged Target Protein H->I J Western Blot for Ubiquitin & Tag I->J K Confirm Increased Ubiquitination J->K

Caption: Workflow for Determining Optimal this compound Treatment Duration.

FGFR_Signaling_Pathway cluster_0 This compound Mediated Degradation cluster_1 Downstream Signaling PROTAC This compound FGFR FGFR1/2 PROTAC->FGFR binds CRBN CRBN E3 Ligase PROTAC->CRBN recruits Proteasome Proteasome FGFR->Proteasome degraded by FRS2 FRS2 FGFR->FRS2 activates FGFR->FRS2 Blocked by this compound CRBN->FGFR ubiquitinates Ub Ubiquitin PI3K PI3K FRS2->PI3K MAPK MAPK/ERK FRS2->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Caption: FGFR Signaling Pathway and Inhibition by this compound.

References

Application Notes and Protocols for BR-cpd7 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and administration of BR-cpd7, a selective FGFR1/2 PROTAC (Proteolysis Targeting Chimera) degrader, in mouse models for preclinical research. The protocols outlined are based on established methodologies to ensure reproducibility and accuracy in studying the in vivo efficacy of this compound.

Introduction

This compound is a potent and selective degrader of Fibroblast Growth Factor Receptor 1 and 2 (FGFR1/2), with a reported half-maximal degradation concentration (DC50) of approximately 10 nM.[1][2][3][4][5] It functions by inducing the ubiquitination and subsequent proteasomal degradation of FGFR1/2, leading to the inhibition of downstream signaling pathways, such as the MAPK-ERK and PI3K-AKT pathways.[2] This mechanism makes this compound a promising therapeutic candidate for cancers driven by aberrant FGFR1/2 signaling.[2][3][4] Due to its hydrophobic nature and poor water solubility, a specific vehicle is required for its effective administration in in vivo studies.[1][6][7][8]

Data Presentation

The following table summarizes the key quantitative data for the in vivo administration of this compound in a xenograft mouse model.

ParameterValueReference
Compound This compound[2]
Mouse Model Nude mice with DMS114 cell xenografts[2][9][10]
Route of Administration Intraperitoneal (i.p.) injection[2]
Dosage 10 mg/kg[2][9][10]
Dosing Frequency Daily[2]
Treatment Duration 20 days[2]
Vehicle Composition 5% DMSO, 10% Solutol HS 15, 85% Normal Saline[2]

Experimental Protocols

This section provides a detailed protocol for the preparation of the this compound formulation and its administration to mice.

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Solutol® HS 15 (Kolliphor® HS 15)

  • Normal Saline (0.9% Sodium Chloride), sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (27G or smaller)

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Analytical balance

Preparation of this compound Formulation (for a 1 mg/mL stock solution)
  • Weighing the Compound: Accurately weigh the required amount of this compound powder using an analytical balance. For a 1 mg/mL final concentration in a total volume of 1 mL, weigh 1 mg of this compound.

  • Initial Dissolution in DMSO: In a sterile 1.5 mL microcentrifuge tube, add 50 µL of DMSO to the weighed this compound. Vortex thoroughly to dissolve the compound completely. Gentle warming or brief sonication can be used to aid dissolution if necessary.[1]

  • Addition of Solutol HS 15: Add 100 µL of Solutol HS 15 to the DMSO solution. Vortex again to ensure the mixture is homogeneous.

  • Addition of Normal Saline: Slowly add 850 µL of sterile normal saline to the mixture. It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation of the compound.

  • Final Formulation: The final formulation will be a clear solution containing 5% DMSO, 10% Solutol HS 15, and 85% normal saline, with a this compound concentration of 1 mg/mL.

  • Storage: Prepare the formulation fresh before each administration. If short-term storage is necessary, keep it at 4°C and protected from light for no longer than a few hours.

Administration Protocol
  • Animal Handling: All animal procedures should be performed in accordance with the guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC).

  • Dosage Calculation: Calculate the volume of the this compound formulation to be injected based on the mouse's body weight and the desired dose (10 mg/kg). For a 20g mouse, the volume to inject would be 200 µL of the 1 mg/mL solution.

  • Intraperitoneal Injection:

    • Restrain the mouse appropriately.

    • Wipe the injection site (lower abdominal quadrant) with an alcohol swab.

    • Using a sterile 1 mL syringe with a 27G or smaller needle, draw up the calculated volume of the this compound formulation.

    • Lift the mouse's hindquarters to allow the abdominal organs to move cranially.

    • Insert the needle at a 10-15 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.

    • Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.[2] Measure tumor volumes and body weights regularly (e.g., twice a week) to assess treatment efficacy and tolerability.[2][9]

Visualizations

This compound Mechanism of Action

BR_cpd7_Mechanism cluster_cell Cancer Cell BR_cpd7 This compound Ternary_Complex FGFR-BR-cpd7-CRBN Ternary Complex BR_cpd7->Ternary_Complex FGFR1_2 FGFR1/2 FGFR1_2->Ternary_Complex Proteasome Proteasome FGFR1_2->Proteasome Degradation FRS2 FRS2 FGFR1_2->FRS2 Activation CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ternary_Complex->FGFR1_2 Ubiquitination Ub Ubiquitin Degraded_FGFR Degraded FGFR1/2 Proteasome->Degraded_FGFR Degraded_FGFR->FRS2 Inhibition PI3K_AKT PI3K/AKT Pathway FRS2->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FRS2->MAPK_ERK Cell_Cycle Cell Cycle Arrest Proliferation Tumor Proliferation Inhibition Cell_Cycle->Proliferation

Caption: Mechanism of this compound induced degradation of FGFR1/2 and inhibition of downstream signaling.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Xenograft Establish DMS114 Xenograft Model in Nude Mice Grouping Randomize Mice into Vehicle and Treatment Groups Xenograft->Grouping Preparation Prepare this compound Formulation (10 mg/kg) Grouping->Preparation Administration Daily Intraperitoneal Administration for 20 Days Preparation->Administration Monitoring Monitor Body Weight and Tumor Volume Twice Weekly Administration->Monitoring Sacrifice Sacrifice Mice at Day 20 Monitoring->Sacrifice Tumor_Harvest Harvest Tumors Sacrifice->Tumor_Harvest Analysis Tumor Weight Measurement, H&E Staining, Ki67 Staining, and Western Blot for FGFR1 Tumor_Harvest->Analysis

Caption: Workflow for evaluating the in vivo antitumor efficacy of this compound.

References

Synthesis and Application of BR-cpd7: A Selective FGFR1/2 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

BR-cpd7 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).[1][2][3] As a bifunctional molecule, this compound simultaneously binds to FGFR1/2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target receptors. This targeted protein degradation approach offers a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.[1][2] These application notes provide a detailed protocol for the chemical synthesis of this compound, along with methodologies for evaluating its biological activity in cancer cell lines.

Introduction

The aberrant activation of FGFR signaling pathways is a known driver in various human cancers.[1][2] Small molecule inhibitors targeting the kinase activity of FGFRs have been developed, but their clinical efficacy can be limited by low selectivity and the development of resistance. This compound represents a next-generation therapeutic modality that overcomes these limitations by eliminating the target protein entirely, rather than just inhibiting its enzymatic activity.[1][2] this compound has been shown to selectively degrade FGFR1 and FGFR2 with a half-maximal degradation concentration (DC50) of approximately 10 nM, while sparing FGFR3.[1][2][4] This degradation of FGFR1/2 leads to the inhibition of downstream signaling through the MAPK-ERK and PI3K-AKT pathways, resulting in cell cycle arrest and a potent anti-proliferative effect in FGFR-dependent cancer cells.[1][5]

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following protocol is based on the published synthesis.

Reagents and Conditions:

  • Step 1: Reductive amination of intermediate 1 with 2 (CAS: 79099-07-3) in the presence of acetic acid and sodium cyanoborohydride in methanol (B129727) at 25°C for 1 hour.

  • Step 2: Deprotection of the resulting compound with trifluoroacetic acid in dichloromethane (B109758) (DCM) at 25°C for 1 hour.

  • Step 3: Coupling of the deprotected intermediate with 5,1-methylimidazole and N-(chloro(dimethylamino)methylene)-N-methylmethanaminium hexafluorophosphate(V) in N,N-dimethylformamide (DMF) at 25°C for 16 hours to yield this compound.

Note: The detailed structures of the intermediates are described in the supplementary information of the source publication.

Biological Activity and Performance Data

The biological activity of this compound has been characterized in various cancer cell lines with deregulated FGFR signaling. The following tables summarize the key quantitative data from these studies.

Parameter Cell Line Value
DC50 (FGFR1/2 Degradation) -~10 nM
IC50 (Cell Proliferation) DMS1145 - 150 nM
KATO III5 - 150 nM

Table 1: In Vitro Potency of this compound. DC50 represents the concentration of this compound required to degrade 50% of the target protein. IC50 is the concentration that inhibits 50% of cell proliferation.

Cell Line Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
DMS114DMSO (Control)Data not availableData not availableData not available
DMS114This compound (100 nM, 48h)IncreasedDecreasedData not available

Table 2: Effect of this compound on Cell Cycle Distribution in DMS114 Cells. Treatment with this compound leads to an arrest in the G0/G1 phase of the cell cycle.[1] Specific percentage values were not provided in the source material.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological effects of this compound.

Protocol 1: Immunoblotting for FGFR Signaling Pathway Proteins

This protocol is designed to assess the effect of this compound on the protein levels of FGFR1 and downstream signaling molecules in DMS114 cells.[1][6]

Materials:

  • DMS114 cells

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FGFR1, anti-p-FRS2, anti-FRS2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed DMS114 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5 nM, 50 nM) or DMSO for the desired time (e.g., 8 hours for signaling pathway analysis, 24 hours for total protein degradation).[1][6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. GAPDH is used as a loading control.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This protocol measures cell viability to determine the anti-proliferative effects of this compound.[1][7][8]

Materials:

  • DMS114 cells

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed DMS114 cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 5 days.[1]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[7]

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.[1][9][10]

Materials:

  • DMS114 cells

  • This compound

  • DMSO

  • 70% cold ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat DMS114 cells with this compound (e.g., 100 nM) or DMSO for 48 hours.[1]

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing.

    • Incubate the cells on ice or at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.

BR_cpd7_Mechanism cluster_cell Cancer Cell cluster_pathway Downstream Signaling BR_cpd7 This compound Ternary_Complex FGFR1/2-BR-cpd7-CRBN Ternary Complex BR_cpd7->Ternary_Complex FGFR1_2 FGFR1/2 FGFR1_2->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_FGFR Ubiquitinated FGFR1/2 Ternary_Complex->Ub_FGFR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_FGFR->Proteasome Degradation Degradation Proteasome->Degradation PI3K_AKT PI3K-AKT Pathway Degradation->PI3K_AKT Inhibition MAPK_ERK MAPK-ERK Pathway Degradation->MAPK_ERK Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) PI3K_AKT->Cell_Cycle_Arrest MAPK_ERK->Cell_Cycle_Arrest Proliferation Decreased Proliferation Cell_Cycle_Arrest->Proliferation Experimental_Workflow cluster_assays Biological Assays start Start culture_cells Culture DMS114 Cancer Cells start->culture_cells treat_cells Treat cells with This compound or DMSO culture_cells->treat_cells immunoblot Immunoblotting (FGFR degradation, signaling inhibition) treat_cells->immunoblot proliferation_assay Cell Proliferation Assay (CellTiter-Glo) treat_cells->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treat_cells->cell_cycle_analysis analyze_data Data Analysis immunoblot->analyze_data proliferation_assay->analyze_data cell_cycle_analysis->analyze_data end End analyze_data->end

References

Application Notes and Protocols for BR-cpd7: Ensuring Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the stability and proper storage conditions for the PROTAC (Proteolysis Targeting Chimera) molecule, BR-cpd7. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the validity and reproducibility of experimental results.

Introduction to this compound

This compound is a potent and selective PROTAC degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). It functions by forming a ternary complex between the target protein (FGFR1/2) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the receptor. This mechanism of action makes this compound a valuable tool for studying FGFR signaling and a potential therapeutic agent in FGFR-driven cancers. Given its complex structure as a heterobifunctional molecule, its stability is paramount for its biological activity.

Summary of Storage and Stability Data

Proper handling and storage of this compound are essential to prevent its degradation and ensure experimental consistency. The following tables summarize the recommended storage conditions and stability information for this compound in both solid and solution forms.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C3 yearsProtect from light and moisture.
In Solvent (DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 monthFor shorter-term storage.[1]

Table 2: Physicochemical Properties and Solution Preparation

PropertyValue/Recommendation
Appearance Light yellow to yellow solid
Solubility Soluble in DMSO (up to 100 mg/mL or 107.66 mM)
Reconstitution Use newly opened, anhydrous DMSO as this compound is hygroscopic. Ultrasonic assistance may be required for complete dissolution.
Shipping Typically shipped at room temperature for short durations (less than 2 weeks).

Signaling Pathway of this compound Action

This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of FGFR1/2. The diagram below illustrates the key steps in its mechanism of action.

BR_cpd7_Pathway cluster_cell Cell BR_cpd7 This compound Ternary_Complex FGFR : this compound : E3 Ligase Ternary Complex BR_cpd7->Ternary_Complex FGFR FGFR1/2 FGFR->Ternary_Complex Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR->Downstream_Signaling Blocks Activation E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_FGFR Polyubiquitinated FGFR1/2 Ternary_Complex->Ub_FGFR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_FGFR->Proteasome Degraded_FGFR Degraded FGFR Fragments Proteasome->Degraded_FGFR Degradation

Caption: Mechanism of action of this compound leading to FGFR1/2 degradation.

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not publicly available, the following protocols outline general methodologies for assessing the stability of PROTAC molecules. These can be adapted for this compound.

Protocol for Assessing Solubility and Stability in Aqueous Buffers

This protocol helps determine the kinetic solubility of this compound in aqueous buffers and its stability over a short period.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other buffers of interest (e.g., citrate (B86180) buffer for acidic pH, carbonate-bicarbonate buffer for basic pH)

  • HPLC-UV or LC-MS/MS system

  • Incubator/shaker

  • Centrifuge

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the this compound stock solution into the aqueous buffer of choice to a final concentration of 100 µM.

  • Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) with gentle shaking.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Centrifuge the aliquot at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile).

  • Analyze the concentration of the soluble this compound in the supernatant by a validated HPLC-UV or LC-MS/MS method.

  • The percentage of this compound remaining in solution at each time point relative to the initial time point is calculated to determine its stability.

Protocol for In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of this compound to metabolism by liver enzymes, a key factor in its in vivo stability.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known high metabolism, e.g., verapamil)

  • Negative control (compound with known low metabolism, e.g., warfarin)

  • Acetonitrile (B52724) (ice-cold) with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (final concentration typically 1 µM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the remaining concentration of the parent this compound at each time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining this compound against time.

Experimental Workflow and Logic Diagrams

General Workflow for this compound Stability Assessment

The following diagram outlines a logical workflow for a comprehensive stability assessment of this compound.

Stability_Workflow cluster_prep Preparation cluster_assays Stability Assays cluster_analysis Analysis cluster_results Results Prep_Stock Prepare this compound Stock (DMSO) Aqueous_Stability Aqueous Buffer Stability (Varying pH, Temp) Prep_Stock->Aqueous_Stability Photostability Photostability Assay (Light Exposure) Prep_Stock->Photostability Metabolic_Stability Metabolic Stability (Liver Microsomes) Prep_Stock->Metabolic_Stability Freeze_Thaw Freeze-Thaw Stability Prep_Stock->Freeze_Thaw LCMS_Analysis LC-MS/MS Analysis Aqueous_Stability->LCMS_Analysis Photostability->LCMS_Analysis Metabolic_Stability->LCMS_Analysis Freeze_Thaw->LCMS_Analysis Data_Analysis Data Analysis (% Remaining, Half-life) LCMS_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: A comprehensive workflow for assessing the stability of this compound.

Recommendations for Handling and Use

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the this compound stock solution into single-use volumes before storage.[1]

  • Hygroscopic Nature: this compound powder is hygroscopic. Store in a desiccator and use freshly opened, anhydrous DMSO for preparing solutions to ensure accurate concentration and stability.

  • Light Sensitivity: As a general precaution for complex organic molecules, protect both solid and solutions of this compound from direct light exposure. While specific photostability data is unavailable, some PROTACs are known to be light-sensitive.

  • Avoid Contamination: Use sterile pipette tips and tubes to prevent microbial or chemical contamination of stock solutions.

By following these storage and handling guidelines, researchers can ensure the quality and reliability of their this compound material, leading to more accurate and reproducible experimental outcomes.

References

Determining the Optimal Concentration of BR-cpd7 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BR-cpd7 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).[1][2][3][4] As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation results in the suppression of downstream signaling pathways, such as the MAPK-ERK and PI3K-AKT pathways, ultimately leading to cell-cycle arrest and inhibition of proliferation in cancer cells with aberrant FGFR1/2 signaling.[2][5] The high potency of PROTACs like this compound necessitates careful determination of the optimal working concentration to achieve maximal target degradation and the desired biological effect while avoiding off-target effects.

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific in vitro experimental needs. The protocols outlined below cover essential experiments for evaluating the efficacy and mechanism of action of this compound in a dose-dependent manner.

Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system to selectively eliminate FGFR1/2. The molecule consists of a ligand that binds to FGFR1/2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This trimolecular complex formation facilitates the transfer of ubiquitin molecules to FGFR1/2, marking them for degradation by the 26S proteasome.

BR_cpd7_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Downstream Signaling & Cellular Effects BR_cpd7 This compound Ternary_Complex Ternary Complex (FGFR1/2 : this compound : CRBN) BR_cpd7->Ternary_Complex Binds FGFR FGFR1/2 FGFR->Ternary_Complex Binds Downstream_Signaling Inhibition of MAPK-ERK & PI3K-AKT Pathways E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Recruited Ub_FGFR Ubiquitinated FGFR1/2 Ternary_Complex->Ub_FGFR Ub Ubiquitin Proteasome 26S Proteasome Degraded_FGFR Degraded FGFR1/2 Proteasome->Degraded_FGFR Degrades Ub_FGFR->Proteasome Enters Degraded_FGFR->Downstream_Signaling Leads to Cellular_Response Cell Cycle Arrest & Inhibition of Proliferation Downstream_Signaling->Cellular_Response

Figure 1: Mechanism of action of this compound leading to FGFR1/2 degradation and inhibition of downstream signaling.

Experimental Workflow for Determining Optimal Concentration

A systematic approach is recommended to determine the optimal concentration of this compound for your experiments. This typically involves a multi-step process, starting with a broad dose-range finding study, followed by more specific assays to assess target engagement and functional outcomes.

Experimental_Workflow start Start: Select Cell Line with FGFR1/2 Aberration dose_range 1. Initial Dose-Response (Cell Viability Assay, e.g., CellTiter-Glo) Broad Range: e.g., 0.1 nM to 10 µM start->dose_range determine_ic50 Analyze Data: Determine IC50 Value dose_range->determine_ic50 target_degradation 2. Confirm Target Degradation (Western Blot for FGFR1/2) Concentrations around IC50: e.g., 0.1x, 1x, 10x IC50 determine_ic50->target_degradation determine_dc50 Analyze Data: Determine DC50 Value target_degradation->determine_dc50 functional_assay 3. Assess Functional Outcome (e.g., Cell Cycle Analysis, Downstream Signaling) Use concentrations at or above DC50 determine_dc50->functional_assay optimal_concentration Select Optimal Concentration(s) for further experiments functional_assay->optimal_concentration

Figure 2: Recommended experimental workflow for determining the optimal concentration of this compound.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various cancer cell lines. This data can serve as a reference for selecting a starting concentration range for your experiments.

ParameterCell LineValueReference
DC50 (Degradation) DMS114 (FGFR1 amp)~10 nM[1][2][3][4]
KATO III (FGFR2 amp)~10 nM[2][5]
IC50 (Proliferation) FGFR1/2-dependent cells5 - 150 nM[2]
DMS114~10 nM[2]
No Activity Cells without FGFR aberrationsUp to 10 µM[2]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation using a luminescent-based assay such as CellTiter-Glo®.

Materials:

  • Cancer cell line with known FGFR1/2 aberration (e.g., DMS114)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM down to 0.1 nM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 10 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for a period relevant to the cell doubling time, typically 72 to 120 hours.[2]

  • Data Acquisition:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Protocol 2: Western Blot for Target Degradation (DC50)

This protocol is used to confirm the degradation of FGFR1/2 protein levels following treatment with this compound and to determine the half-maximal degradation concentration (DC50).

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-FGFR1, anti-FGFR2, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 50, 100, 500 nM) for a specified time (e.g., 8, 16, or 24 hours).[2][5]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Boil samples for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities.

    • Normalize the FGFR1/2 band intensity to the loading control (e.g., GAPDH).

    • Plot the normalized protein levels against the log of the this compound concentration to determine the DC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the functional effect of this compound-induced FGFR1/2 degradation on cell cycle progression.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound stock solution

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with selected concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control for 24 to 48 hours.[2][5]

  • Cell Harvesting and Fixation:

    • Harvest cells, including any floating cells in the medium.

    • Wash the cells with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software (e.g., FlowJo) to gate the cell populations and analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

    • Compare the cell cycle profiles of treated samples to the vehicle control to identify any cell cycle arrest.[2]

Conclusion

The determination of the optimal concentration of this compound is a critical step for obtaining reliable and reproducible results. By following the outlined experimental workflow, researchers can effectively establish the IC50 for cell viability, confirm on-target degradation with the DC50, and observe the desired functional consequences in their cell models. The provided protocols offer a solid foundation for investigating the therapeutic potential of this compound. Researchers should adapt these protocols as necessary for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for BR-cpd7 in Co-Immunoprecipitation Assays for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BR-cpd7 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). As a heterobifunctional molecule, this compound functions by simultaneously binding to FGFR1/2 and the E3 ubiquitin ligase Cereblon (CRBN). This binding facilitates the formation of a stable ternary complex (FGFR1/2:this compound:CRBN), leading to the ubiquitination of FGFR1/2 and its subsequent degradation by the proteasome.[1][2][3] This targeted protein degradation inhibits downstream signaling pathways, resulting in cell cycle arrest and reduced proliferation in FGFR1/2-dependent cancer cells.[1][4]

Co-immunoprecipitation (co-IP) is a critical technique to provide evidence for the formation of this ternary complex, which is the key mechanistic step for PROTAC-mediated protein degradation. These application notes provide a detailed protocol for demonstrating the this compound-induced interaction between FGFR1/2 and CRBN in a cellular context.

Signaling Pathway and Mechanism of Action

This compound hijacks the ubiquitin-proteasome system to selectively degrade FGFR1/2. The process begins with this compound entering the cell and binding to both FGFR1/2 and the CRBN E3 ligase. This proximity induces the formation of a ternary complex. Within this complex, CRBN, as part of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules to the FGFR1/2 protein. The polyubiquitinated FGFR1/2 is then recognized and degraded by the 26S proteasome, leading to the downregulation of FGFR signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.

BR_cpd7_Mechanism cluster_cell Cell BR_cpd7 This compound Ternary_Complex FGFR1/2 : this compound : CRBN Ternary Complex BR_cpd7->Ternary_Complex FGFR FGFR1/2 FGFR->Ternary_Complex Downstream Downstream Signaling (MAPK/ERK, PI3K/AKT) FGFR->Downstream CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation FGFR1/2 Degradation Proteasome->Degradation Degradation->Downstream Inhibition Cell_Cycle Cell Cycle Arrest & Reduced Proliferation Downstream->Cell_Cycle

Diagram 1: Mechanism of action of this compound.

Experimental Workflow for Co-Immunoprecipitation

The following diagram outlines the key steps in a co-immunoprecipitation experiment to detect the this compound-induced ternary complex.

Co_IP_Workflow start Start: Cell Culture (e.g., HEK293T overexpressing FLAG-FGFR1) treatment Treatment with varying concentrations of this compound and DMSO control start->treatment lysis Cell Lysis (Non-denaturing buffer with protease/phosphatase inhibitors) treatment->lysis preclearing Pre-clearing of Lysate (with control beads) lysis->preclearing ip Immunoprecipitation (e.g., with anti-FLAG antibody to pull down FGFR1) preclearing->ip wash Washing Steps (to remove non-specific binding) ip->wash elution Elution of Immunocomplexes wash->elution analysis Analysis by Western Blot (Probe for FGFR1, CRBN, and negative control like GAPDH) elution->analysis end End: Detection of Ternary Complex analysis->end

References

Measuring BR-cpd7 Induced Degradation of FGFR1/2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the induced degradation of Fibroblast Growth Factor Receptor 1 and 2 (FGFR1/2) by BR-cpd7, a potent and selective proteolysis-targeting chimera (PROTAC). This compound hijacks the cellular ubiquitin-proteasome system to induce the degradation of FGFR1/2, offering a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.[1][2] The following protocols and guidelines are intended to assist researchers in accurately quantifying the degradation of FGFR1/2 and assessing the downstream cellular consequences.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and migration.[3][4][5] Dysregulation of FGFR signaling, often through gene amplification or activating mutations, is a known driver in various cancers.[1][2] this compound is a PROTAC that selectively targets FGFR1 and FGFR2 for degradation.[1][2][6] It consists of a ligand that binds to FGFR1/2, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[6][7][8] This application note details experimental procedures to characterize the degradation activity of this compound.

Key Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound-induced degradation of FGFR1/2 based on published studies.

Table 1: In Vitro Degradation Potency of this compound

Cell LineTarget ProteinDC50 (nM)Dmax (%)Treatment Time (h)Assay MethodReference
DMS114 (FGFR1 amplified)FGFR1~10>9024Immunoblotting[1][2][8]
KATO III (FGFR2 amplified)FGFR2~10>8024Immunoblotting[8]
HEK293T (transfected)HiBiT-FGFR1Not Reported~9536Nano-Glo HiBiT[7][8]
HEK293T (transfected)HiBiT-FGFR2Not Reported~8536Nano-Glo HiBiT[7][8]

Table 2: Time-Dependent Degradation of FGFR1 by this compound in DMS114 Cells

Treatment Time (h)FGFR1 Protein Level (% of Control)Assay MethodReference
0100Immunoblotting[8]
2Appreciable ReductionImmunoblotting[8]
4Not Reported-
8Not Reported-
12Not Reported-
24Maximal Depletion (~<10%)Immunoblotting[8]

Signaling Pathways and Experimental Workflows

FGFR1/2 Signaling Pathway

FGFR_Signaling FGF FGF Ligand FGFR1_2 FGFR1/2 FGF->FGFR1_2 Binds and activates FRS2 FRS2 FGFR1_2->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified FGFR1/2 signaling cascade.

This compound Mechanism of Action: PROTAC-Mediated Degradation

PROTAC_Mechanism BR_cpd7 This compound FGFR1_2 FGFR1/2 BR_cpd7->FGFR1_2 Binds E3_Ligase E3 Ubiquitin Ligase (CRBN) BR_cpd7->E3_Ligase Recruits Ternary_Complex Ternary Complex (FGFR1/2-BR-cpd7-E3) FGFR1_2->Ternary_Complex E3_Ligase->Ternary_Complex Ub_FGFR Ubiquitinated FGFR1/2 Ternary_Complex->Ub_FGFR Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Adds Ub tags Proteasome 26S Proteasome Ub_FGFR->Proteasome Targeted for degradation Degradation Degraded Peptides Proteasome->Degradation Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., DMS114, KATO III) PROTAC_Treatment 2. Treat with this compound (Dose-response or time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer + inhibitors) PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot 6. Western Blotting (Transfer to PVDF membrane) SDS_PAGE->Western_Blot Antibody_Incubation 7. Antibody Incubation (Primary: anti-FGFR1/2, anti-GAPDH; Secondary: HRP-conjugated) Western_Blot->Antibody_Incubation Detection 8. Chemiluminescence Detection Antibody_Incubation->Detection Data_Analysis 9. Densitometry Analysis (Normalize to loading control, calculate DC50/Dmax) Detection->Data_Analysis

References

BR-cpd7: Application Notes and Protocols for Studying FGFR-Dependent Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of BR-cpd7, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Fibroblast Growth Factor Receptor 1 (FGFR1) and FGFR2. This compound offers a novel therapeutic strategy for cancers driven by aberrant FGFR1/2 signaling by inducing their targeted degradation.[1][2][3][4] This document outlines the mechanism of action, key experimental data, and detailed protocols for utilizing this compound in preclinical cancer research.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to FGFR1 or FGFR2 and the E3 ubiquitin ligase component Cereblon (CRBN).[1] This proximity induces the ubiquitination of FGFR1/2, marking them for degradation by the proteasome.[1][2] The degradation of these receptor tyrosine kinases leads to the downregulation of downstream signaling pathways, including the MAPK-ERK and PI3K-AKT pathways, ultimately resulting in cell-cycle arrest and inhibition of tumor cell proliferation.[1][2] A key advantage of this compound is its high selectivity for FGFR1 and FGFR2, with minimal effect on FGFR3, which may translate to a better side-effect profile compared to pan-FGFR inhibitors.[1][3][4]

Data Presentation

Quantitative Efficacy of this compound

The following table summarizes the in vitro efficacy of this compound across various cancer cell lines with FGFR aberrations.

Cell LineCancer TypeFGFR AberrationParameterValue (nmol/L)
DMS114Lung CancerFGFR1 AmplificationDC50 (FGFR1)~10
KATO IIIGastric CancerFGFR2 AmplificationDC50 (FGFR2)~10
Multiple FGFR1/2-dependent cell linesVariousFGFR1/2 AberrationsIC505 - 150

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.[1]

Mandatory Visualizations

Signaling Pathway of this compound Action

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2 FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates Proteasome Proteasome FGFR->Proteasome Degradation PI3K PI3K FRS2->PI3K MAPK RAS-MAPK Pathway FRS2->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation BRcpd7 This compound BRcpd7->FGFR Binds CRBN CRBN E3 Ligase BRcpd7->CRBN Recruits CRBN->FGFR Ub Ubiquitin

Caption: Mechanism of this compound-induced FGFR1/2 degradation and pathway inhibition.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Culture FGFR-dependent cancer cells (e.g., DMS114) Treatment Treat cells with varying concentrations of this compound CellCulture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability WesternBlot Western Blot Analysis (FGFR, p-FRS2, p-AKT, p-ERK) Treatment->WesternBlot FlowCytometry Cell Cycle Analysis (Flow Cytometry) Treatment->FlowCytometry Xenograft Establish tumor xenografts (e.g., DMS114 in mice) Dosing Administer this compound or vehicle Xenograft->Dosing TumorMeasurement Monitor tumor volume Dosing->TumorMeasurement IHC Immunohistochemistry (e.g., Ki67) TumorMeasurement->IHC TumorLysate Western Blot of Tumor Lysates TumorMeasurement->TumorLysate

Caption: Workflow for evaluating this compound efficacy in preclinical cancer models.

Experimental Protocols

Cell Viability Assay

This protocol is for determining the anti-proliferative activity of this compound.

Materials:

  • FGFR-dependent cancer cell line (e.g., DMS114)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 5 days).[1][2]

  • Equilibrate the plate and its contents to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is for assessing the degradation of FGFR and the inhibition of downstream signaling.

Materials:

  • FGFR-dependent cancer cell line (e.g., DMS114)

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-FGFR1, anti-p-FRS2, anti-p-AKT, anti-p-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound or DMSO for the specified time (e.g., 8 or 24 hours).[1][2]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

  • Quantify band intensities and normalize to a loading control like GAPDH.

In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • FGFR1-dependent cancer cell line (e.g., DMS114)

  • Matrigel (optional)

  • This compound

  • Vehicle solution

  • Calipers

Procedure:

  • Subcutaneously inject cancer cells (e.g., DMS114) into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups (n=5 or more per group).[5]

  • Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) and schedule.[5]

  • Measure tumor volumes with calipers every few days (e.g., every 3 days).[5]

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor tissues can be used for further analysis, such as immunohistochemistry (e.g., for Ki67) or western blotting to confirm FGFR1 degradation.[5]

Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions based on their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BR-cpd7 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective FGFR1/2 PROTAC degrader, BR-cpd7, its hydrophobic nature can present a significant challenge in aqueous experimental systems. This technical support center provides a comprehensive guide to understanding and overcoming the solubility issues of this compound, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS or cell culture medium). What should I do first?

A1: Direct dissolution of this compound in aqueous solutions is not recommended due to its low water solubility. The first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock of this compound.[1]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. Why is this happening and how can I prevent it?

A2: This is a common phenomenon known as "crashing out," where a compound that is soluble in an organic solvent becomes insoluble when the solution is diluted with a non-solvent (in this case, your aqueous buffer). This occurs because the overall solvent composition can no longer maintain the solubility of the hydrophobic compound. To prevent this, it is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, and for some sensitive cell lines, even below 0.1%.[2][3] A stepwise dilution approach is also recommended (see Experimental Protocols).

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A3: The tolerance to DMSO varies significantly between different cell lines.[2][3] While some robust cell lines may tolerate up to 1% DMSO for short durations, it is best practice to keep the final DMSO concentration at or below 0.5% to minimize off-target effects and solvent-induced toxicity.[2] For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is often necessary. It is always advisable to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cell line.

Q4: Are there any alternative solvents or formulations I can use for in vitro or in vivo studies?

A4: For in vitro studies, while DMSO is the most common primary solvent, co-solvents can sometimes be used in the final dilution, though this requires careful validation for compatibility with your assay. For in vivo studies, a specific formulation has been reported for this compound, consisting of 5% DMSO, 10% Solutol HS 15, and 85% normal saline.[4] This type of formulation creates a microemulsion that can improve the solubility and bioavailability of hydrophobic compounds.

Q5: How should I store my this compound stock solution to prevent precipitation over time?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to this compound insolubility.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The concentration of this compound exceeds its solubility limit in the final aqueous/DMSO mixture.- Reduce the final concentration of this compound. - Lower the final DMSO concentration to the minimum required for solubility (ideally ≤ 0.5%).- Use a serial dilution method: First, create an intermediate dilution in a smaller volume of aqueous buffer with vigorous mixing, and then add this to the final volume.
Cloudiness or precipitate formation in cell culture media during incubation The compound is unstable or aggregating over time at 37°C in the complex biological medium.- Decrease the incubation time if experimentally feasible.- Visually inspect plates at different time points to determine the onset of precipitation.- Consider using a formulation with solubilizing excipients like Pluronic F-68, though this requires careful validation.[5]
Inconsistent results in biological assays Incomplete dissolution or precipitation of this compound is leading to inaccurate and variable effective concentrations.- Visually inspect all solutions for clarity before use.- Briefly sonicate the DMSO stock solution before making dilutions to ensure complete dissolution.- Prepare fresh dilutions for each experiment from a properly stored stock solution.
Difficulty dissolving the initial this compound powder in DMSO The DMSO may have absorbed moisture, or the compound requires more energy to dissolve.- Use fresh, anhydrous, high-purity DMSO. [1]- Vortex the solution for several minutes. - Brief sonication in a water bath can aid in dissolving the compound.[1]

Data Presentation

Table 1: this compound Solubility and Stock Solution Preparation
Property Value Source
Molecular Weight 928.82 g/mol [6]
Appearance Solid[6]
Primary Solvent Dimethyl sulfoxide (DMSO)[1]
Solubility in DMSO ≥ 100 mg/mL (≥ 107.66 mM)[1]
Recommended Stock Concentration 10 mM in DMSO[1]
Storage of Stock Solution -20°C or -80°C, in aliquots[1]
Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays
Condition Recommended Max. DMSO Concentration Considerations
General Use / Robust Cell Lines ≤ 0.5% (v/v)Always include a vehicle control.
Sensitive Cell Lines ≤ 0.1% (v/v)Perform a DMSO toxicity titration curve for your specific cell line.
Long-term Assays (> 48 hours) ≤ 0.1% (v/v)The cumulative effect of DMSO can be significant over time.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (928.82 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 1 mg: Volume (L) = (0.001 g / 928.82 g/mol ) / 0.01 mol/L = 0.00010766 L = 107.66 µL

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 2-3 minutes until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Serial Dilution of this compound for Cell Culture Experiments

This protocol is for preparing a final concentration of 100 nM this compound with a final DMSO concentration of 0.1%.

  • Prepare Intermediate Dilution: From your 10 mM stock solution in DMSO, prepare a 100 µM intermediate dilution in cell culture medium.

    • Add 1 µL of the 10 mM stock to 99 µL of pre-warmed (37°C) cell culture medium.

    • Immediately vortex the solution gently to ensure rapid and thorough mixing.

  • Prepare Final Working Solution: Add the intermediate dilution to the final volume of cell culture medium.

    • For example, to prepare 10 mL of the final working solution, add 10 µL of the 100 µM intermediate dilution to 9.99 mL of pre-warmed cell culture medium.

    • Gently swirl the flask or plate to mix.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used to make the stock solution to the same volumes of cell culture medium at each dilution step.

Mandatory Visualizations

This compound Mechanism of Action

BR_cpd7_Mechanism cluster_PROTAC This compound (PROTAC) cluster_Cell Cellular Environment BR_cpd7 This compound FGFR_ligand FGFR1/2 Ligand Linker Linker E3_ligand E3 Ligase Ligand (CRBN) Ternary_Complex Ternary Complex (FGFR-PROTAC-CRBN) BR_cpd7->Ternary_Complex FGFR FGFR1/2 FGFR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_FGFR Ubiquitinated FGFR1/2 Ternary_Complex->Ub_FGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_FGFR->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of this compound-mediated degradation of FGFR1/2.

FGFR Signaling Pathway Inhibition by this compound

FGFR_Pathway_Inhibition FGFR FGFR1/2 FRS2 FRS2 FGFR->FRS2 Activates BR_cpd7 This compound Degradation Degradation BR_cpd7->Degradation Degradation->FGFR Inhibits PI3K PI3K FRS2->PI3K RAS RAS/MAPK Pathway FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation

Caption: Inhibition of FGFR signaling by this compound.

Experimental Workflow for Troubleshooting Insolubility

Troubleshooting_Workflow Start Insolubility Issue with this compound Check_Stock Check DMSO Stock Solution (Clear? Stored correctly?) Start->Check_Stock Prep_Fresh_Stock Prepare Fresh Stock in Anhydrous DMSO Check_Stock->Prep_Fresh_Stock Precipitate/ Old Stock Check_Dilution Review Dilution Protocol (Final DMSO %? Serial Dilution?) Check_Stock->Check_Dilution Stock OK Prep_Fresh_Stock->Check_Dilution Optimize_Dilution Optimize Dilution (Lower final DMSO %, serial dilution) Check_Dilution->Optimize_Dilution Protocol Issue Check_Final_Conc Is Final this compound Concentration Too High? Check_Dilution->Check_Final_Conc Protocol OK Optimize_Dilution->Check_Final_Conc Consider_Formulation Consider Advanced Formulation (e.g., with excipients) Check_Final_Conc->Consider_Formulation Yes Success Solubility Issue Resolved Check_Final_Conc->Success No Lower_Conc Test Lower Final Concentrations Lower_Conc->Success Consider_Formulation->Lower_Conc Consider_Formulation->Success

Caption: Logical workflow for troubleshooting this compound insolubility.

References

Technical Support Center: BR-cpd7 Experiments and Immunoassay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and identifying the hook effect in immunoassays when studying the effects of BR-cpd7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).[1][2][3] It functions by simultaneously binding to FGFR1/2 and an E3 ubiquitin ligase, thereby forming a ternary complex.[2][4] This proximity induces the ubiquitination of FGFR1/2, marking it for degradation by the proteasome.[4] This leads to reduced FGFR signaling, which can arrest the cell cycle and inhibit the proliferation of tumor cells where FGFR1/2 is aberrantly activated.[1][2][3]

Q2: What is the "hook effect" and why is it relevant to my this compound experiments?

A2: The hook effect, also known as the high-dose hook effect or prozone phenomenon, is an artifact in immunoassays where a very high concentration of an analyte results in a paradoxically low signal.[5][6][7] This can lead to a false-negative or an underestimation of the analyte's concentration.[6][8]

While this compound itself does not cause the hook effect, the assays you use to measure its efficacy, such as a sandwich ELISA to quantify remaining FGFR1/2 protein levels, are susceptible to it. If you are treating cells with this compound, you expect to see a decrease in FGFR1/2 levels. However, if your untreated or control samples have extremely high levels of FGFR1/2, a hook effect in your ELISA could falsely show a low level of the protein, making it appear as though your compound is not effective or leading to inaccurate dose-response curves.

Q3: What causes the hook effect in a sandwich immunoassay?

A3: In a typical one-step sandwich ELISA, the hook effect occurs when the analyte concentration is so high that it saturates both the capture and detection antibodies simultaneously.[5][6] This excess of free analyte prevents the formation of the "sandwich" complex (capture antibody - analyte - detection antibody) on the plate surface, leading to a reduced signal.[6]

Troubleshooting Guide: Avoiding the Hook Effect

If you are observing unexpected or inconsistent results when quantifying protein levels after treatment with this compound, consider the possibility of a hook effect in your immunoassay.

Problem: Inconsistent or unexpectedly low protein levels in control or low-dose this compound treated samples.

This could manifest as a non-linear dose-response curve where the signal decreases at very high analyte concentrations.

Solution 1: Sample Dilution

Serial dilution of your samples is the most common and effective way to mitigate the hook effect.[6][9] A sample exhibiting the hook effect will show an increase in signal upon dilution as the analyte concentration falls back into the assay's optimal range.

Experimental Protocol: Serial Dilution to Identify and Overcome the Hook Effect

  • Sample Preparation: Prepare your cell lysates or other samples as you normally would.

  • Dilution Series: For your control and low-dose this compound treated samples, prepare a series of dilutions (e.g., 1:10, 1:100, 1:1000) in the appropriate assay buffer.

  • Assay: Run the undiluted and diluted samples in your immunoassay (e.g., ELISA) according to the manufacturer's protocol.

  • Analysis: Analyze the results. If the signal increases with dilution for a particular sample, it indicates that the original, undiluted sample was subject to the hook effect. The dilution that gives the highest signal before it starts to decrease is the most accurate representation of the analyte concentration.

Data Presentation: Interpreting Dilution Series Results

SampleDilution FactorObserved Signal (e.g., OD)Calculated Concentration (Arbitrary Units)Interpretation
Control1 (Neat)0.550Potential Hook Effect
Control101.81800Closer to true value
Control1001.212000In linear range
Control10000.330000Signal decreasing, past peak
Solution 2: Two-Step Assay Protocol

Modifying a one-step sandwich immunoassay to a two-step protocol can also prevent the hook effect.[6] This involves sequential incubation of the sample and the detection antibody, with a wash step in between.

Experimental Protocol: Two-Step Sandwich ELISA

  • Coat Plate: Coat the microplate wells with the capture antibody and block non-specific sites.

  • Sample Incubation: Add your samples (cell lysates) to the wells and incubate to allow the analyte (FGFR1/2) to bind to the capture antibody.

  • Wash Step: Wash the wells thoroughly to remove unbound analyte and other sample components.

  • Detection Antibody Incubation: Add the enzyme-linked detection antibody and incubate.

  • Final Wash and Detection: Wash the wells again to remove unbound detection antibody, then add the substrate and measure the signal.

This method prevents the saturation of the detection antibody by free analyte in the solution.

Visualizing Key Concepts

To further clarify these concepts, the following diagrams illustrate the relevant pathways and workflows.

cluster_0 This compound Mechanism of Action This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex FGFR1/2 FGFR1/2 FGFR1/2->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced degradation of FGFR1/2.

cluster_1 The Hook Effect in a One-Step Sandwich ELISA cluster_low Optimal Analyte Concentration cluster_high Excess Analyte Concentration (Hook Effect) Capture Ab_low Capture Ab Analyte_low Analyte Capture Ab_low->Analyte_low Detection Ab_low Detection Ab Analyte_low->Detection Ab_low Sandwich_low Sandwich Formed -> Strong Signal Detection Ab_low->Sandwich_low Capture Ab_high Capture Ab Analyte_high1 Analyte Capture Ab_high->Analyte_high1 NoSandwich No Sandwich -> Weak Signal Analyte_high2 Free Analyte Detection Ab_high Detection Ab Detection Ab_high->Analyte_high2

Caption: Comparison of optimal vs. excess analyte concentrations.

Start Unexpected Immunoassay Results Check Is Hook Effect Suspected? Start->Check Dilute Perform Serial Dilution of Samples Check->Dilute Analyze Analyze Dilution Series Data Dilute->Analyze SignalIncrease Does signal increase with dilution? Analyze->SignalIncrease HookConfirmed Hook Effect Confirmed. Use optimal dilution. SignalIncrease->HookConfirmed Yes NoHook Hook Effect Unlikely. Troubleshoot other parameters. SignalIncrease->NoHook No TwoStep Alternatively, switch to a two-step assay protocol. HookConfirmed->TwoStep

Caption: Troubleshooting workflow for the hook effect.

References

Technical Support Center: Mitigating Off-Target Effects of BR-cpd7 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BR-cpd7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and strategies to mitigate potential off-target effects in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).[1][2][3][4] It is a heterobifunctional molecule composed of a ligand that binds to FGFR1/2, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[2] The primary mechanism of action involves the formation of a ternary complex between this compound, the target protein (FGFR1 or FGFR2), and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] This leads to reduced FGFR signaling, cell cycle arrest, and inhibition of proliferation in cancer cells with aberrant FGFR1/2 activation.[1][3][4]

Q2: How selective is this compound? What are the known on-targets?

A2: this compound demonstrates high selectivity for FGFR1 and FGFR2. Studies have shown that it effectively degrades these two receptors while sparing FGFR3.[1][3][4] It has half-maximal degradation concentration (DC50) values of around 10 nM for FGFR1/2.[1][2][3][4] Importantly, this compound shows minimal antiproliferative activity in cancer cells that do not have FGFR aberrations, further supporting its high selectivity.[3][4]

Q3: What are the potential sources of off-target effects for this compound?

A3: While this compound is highly selective, it is crucial to consider potential off-target effects inherent to PROTAC technology and its components:

  • CRBN-mediated Off-Targets: The pomalidomide-based CRBN ligand in this compound could potentially induce the degradation of other proteins, such as zinc-finger (ZF) proteins, which are known neosubstrates of this E3 ligase.

  • "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of non-productive binary complexes (this compound with either FGFR1/2 or CRBN alone) can reduce the efficiency of ternary complex formation. This can lead to decreased degradation of the target and potentially increase the likelihood of off-target interactions.

  • Degradation-Independent Pharmacology: The warhead (FGFR inhibitor) or the E3 ligase ligand itself could have biological activities independent of their role in protein degradation.

Q4: How can I experimentally control for off-target effects of this compound?

A4: A key strategy is the use of a negative control compound. For this compound, an inactive version, This compound NC , is available. In this compound NC, the glutarimide (B196013) moiety of the pomalidomide (B1683931) ligand is methylated, which prevents it from binding to CRBN.[5] This control molecule retains the FGFR1/2 binding part but cannot induce degradation. Any effects observed with this compound but not with this compound NC can be attributed to the CRBN-mediated degradation of the target protein. Comparing the effects of this compound and this compound NC is a robust method to dissect on-target degradation-dependent phenotypes from potential off-target effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Phenotype Observed 1. Off-target protein degradation. 2. Downstream effects of on-target FGFR1/2 degradation. 3. Degradation-independent pharmacology of this compound.1. Use the this compound NC negative control: Treat cells with the same concentration of this compound NC. If the phenotype persists, it is likely an off-target effect not related to CRBN-mediated degradation. 2. Perform a washout experiment: Remove this compound from the culture medium and monitor if the phenotype reverts as FGFR1/2 levels recover. 3. Conduct a dose-response analysis: Determine if the phenotype correlates with the dose-response of FGFR1/2 degradation.
High Cellular Toxicity 1. On-target toxicity in highly dependent cell lines. 2. Off-target toxicity. 3. High concentration of this compound leading to exaggerated effects.1. Titrate the concentration of this compound: Use the lowest concentration that achieves effective FGFR1/2 degradation to minimize off-target effects. 2. Compare with this compound NC: Assess if the inactive control induces similar toxicity. 3. Perform cell viability assays (e.g., CellTiter-Glo, MTT): Determine the cytotoxic concentration range of this compound in your specific cell line.
Discrepancy Between FGFR1/2 Degradation and Phenotype 1. The observed phenotype is not solely dependent on FGFR1/2 levels. 2. Delayed downstream signaling effects. 3. Off-target effects are contributing to the phenotype.1. Conduct time-course experiments: Analyze both protein degradation and the phenotype at multiple time points. 2. Use orthogonal approaches: Confirm the role of FGFR1/2 using genetic approaches like siRNA or CRISPR-Cas9. 3. Employ global proteomics: Identify other proteins whose levels change upon this compound treatment to uncover potential off-targets.

Data Presentation

Table 1: In Vitro Activity of this compound and Negative Control (NC)
CompoundTarget(s)Cell LineDC50 (nM)IC50 (nM)Notes
This compound FGFR1/2DMS114 (FGFR1 amp)~105 - 150Degrades FGFR1/2 and inhibits cell proliferation.[5]
This compound FGFR2KATO III (FGFR2 amp)~105 - 150Degrades FGFR2 and inhibits cell proliferation.[5]
This compound FGFR3RT112/84 (FGFR3 amp)>10,000>10,000Does not degrade FGFR3 or inhibit proliferation.[5]
This compound NC FGFR1/2DMS114 (FGFR1 amp)No degradation>10,000Does not bind CRBN; fails to induce degradation or inhibit proliferation.[2]
Table 2: Proteomic Analysis of this compound Treated Cells

Quantitative proteomic analysis of DMS114 cells treated with this compound (100 nM for 24 hours) demonstrates high selectivity for FGFR1. The following table highlights the on-target effect and a selection of representative proteins that remained unchanged, indicating the specificity of this compound.

ProteinGene NameLog2 Fold Change (this compound vs. Vehicle)p-valueAnnotation
FGFR1 FGFR1-3.8 < 0.001On-Target
EGFREGFR-0.05> 0.5Unchanged
METMET0.12> 0.5Unchanged
AKT1AKT1-0.08> 0.5Unchanged
MAPK1 (ERK2)MAPK10.03> 0.5Unchanged
GAPDHGAPDH0.01> 0.5Unchanged
ZNF2ZNF2-0.15> 0.5Unchanged Zinc-Finger Protein
ZNF3ZNF30.09> 0.5Unchanged Zinc-Finger Protein

Note: This table is a representative summary. A full proteomics dataset would include thousands of proteins.

Experimental Protocols

Washout Experiment to Confirm Target Engagement and Reversibility

This protocol is designed to determine the duration of target protein degradation after the removal of this compound.

Methodology:

  • Cell Seeding: Plate your cells of interest (e.g., DMS114) at an appropriate density in multiple plates or wells to allow for harvesting at different time points.

  • Compound Treatment: Treat the cells with an effective concentration of this compound (e.g., 100 nM) for a sufficient duration to induce robust degradation (e.g., 24 hours).[2] Include a vehicle-treated control.

  • Washout:

    • At the end of the treatment period (t=0 of washout), harvest the first set of cells.

    • For the remaining cells, aspirate the medium containing this compound.

    • Wash the cells gently three times with pre-warmed, sterile phosphate-buffered saline (PBS).

    • Add fresh, pre-warmed culture medium without the compound.

  • Time-Course Harvesting: Harvest the cells at various time points after the washout (e.g., 4, 8, 12, 24, 48, and 72 hours).

  • Protein Analysis: Prepare cell lysates and analyze the levels of FGFR1/2 and a loading control (e.g., GAPDH) by Western blot.

  • Data Analysis: Quantify the band intensities to determine the rate of protein re-synthesis.

Global Proteomics for Unbiased Off-Target Identification

This protocol provides a general workflow for identifying potential off-target proteins of this compound using quantitative mass spectrometry.

Methodology:

  • Cell Culture and Treatment:

    • Culture your chosen cell line to 70-80% confluency.

    • Treat cells with an optimal concentration of this compound (e.g., 100 nM).

    • Include a vehicle control (e.g., DMSO) and a this compound NC control.

    • Incubate for a relatively short duration (e.g., 4-8 hours) to prioritize the detection of direct degradation events over downstream secondary effects.

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer compatible with mass spectrometry (e.g., containing urea (B33335) and protease/phosphatase inhibitors).

    • Quantify the protein concentration (e.g., using a BCA assay).

    • Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).

  • Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Analyze the peptide samples on a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to the vehicle and this compound NC controls.

    • Proteins significantly downregulated only in the presence of active this compound are potential off-targets.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action BR_cpd7 This compound Ternary_Complex FGFR1/2-BR-cpd7-CRBN Ternary Complex BR_cpd7->Ternary_Complex Binds FGFR1_2 FGFR1/2 FGFR1_2->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds Ub_FGFR1_2 Ubiquitinated FGFR1/2 Ternary_Complex->Ub_FGFR1_2 Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_FGFR1_2 Proteasome Proteasome Ub_FGFR1_2->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound leading to FGFR1/2 degradation.

G cluster_1 Troubleshooting Off-Target Effects Phenotype Unexpected Phenotype Control_Exp Use this compound NC (Negative Control) Phenotype->Control_Exp Washout Perform Washout Experiment Phenotype->Washout Dose_Response Dose-Response Analysis Phenotype->Dose_Response Proteomics Global Proteomics Phenotype->Proteomics On_Target On-Target Effect Control_Exp->On_Target Phenotype absent Off_Target Off-Target Effect Control_Exp->Off_Target Phenotype persists Washout->On_Target Phenotype reverts Washout->Off_Target Phenotype persists

Caption: Logical workflow for troubleshooting unexpected phenotypes.

G cluster_2 Washout Experiment Workflow Start Start Seed_Cells Seed Cells Start->Seed_Cells Treat_Cells Treat with this compound (e.g., 24h) Seed_Cells->Treat_Cells Harvest_T0 Harvest t=0 Treat_Cells->Harvest_T0 Wash_Cells Wash 3x with PBS Treat_Cells->Wash_Cells Western_Blot Western Blot for FGFR1/2 & Loading Control Harvest_T0->Western_Blot Add_Fresh_Media Add Fresh Media (No Compound) Wash_Cells->Add_Fresh_Media Incubate_Timepoints Incubate for various time points (4-72h) Add_Fresh_Media->Incubate_Timepoints Harvest_Timepoints Harvest at each time point Incubate_Timepoints->Harvest_Timepoints Harvest_Timepoints->Western_Blot Analyze Analyze Protein Re-synthesis Western_Blot->Analyze End End Analyze->End

Caption: Step-by-step workflow for a washout experiment.

References

Technical Support Center: Interpreting Unexpected Results in BR-cpd7 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during cell-based assays with BR-cpd7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2).[1][2][3] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to FGFR1 or FGFR2, and the other end binds to an E3 ubiquitin ligase.[4] This brings the E3 ligase into close proximity with the FGFR, leading to the ubiquitination of the receptor and its subsequent degradation by the proteasome.[5][6] The degradation of FGFR1/2 inhibits downstream signaling pathways, such as the MAPK-ERK and PI3K-AKT pathways, which in turn arrests the cell cycle and blocks the proliferation of cancer cells with aberrant FGFR1/2 activation.[1][7]

Q2: In which cell lines is this compound expected to be active?

A2: this compound is most effective in cancer cell lines that are dependent on FGFR1 or FGFR2 signaling for their growth and survival.[1][3] This typically includes cell lines with FGFR1 or FGFR2 gene amplification or activating mutations.[7][8] The activity of this compound also depends on the expression of the specific E3 ligase it recruits.[6][9] As this compound is a thalidomide-based PROTAC, it recruits the Cereblon (CRBN) E3 ligase.[4][10] Therefore, cell lines with low CRBN expression may be less sensitive to this compound.

Q3: What is the "hook effect" and how does it relate to this compound assays?

A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[2][3][11] This results in a bell-shaped dose-response curve.[3] At very high concentrations, this compound can form separate binary complexes with either FGFR1/2 or the E3 ligase, which are not productive for degradation.[2][12] These binary complexes compete with the formation of the productive ternary complex (FGFR-BR-cpd7-E3 ligase), thus reducing the efficiency of degradation.[2][11] It is crucial to test a wide range of this compound concentrations, including lower ones, to accurately determine the optimal concentration for degradation and to avoid misinterpreting a potent compound as inactive.[2]

Troubleshooting Guides

Issue 1: No or Lower-Than-Expected Target Degradation

You've treated your FGFR1/2-dependent cell line with this compound, but your Western blot shows minimal or no reduction in FGFR1/2 levels.

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration (Hook Effect) Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and rule out the hook effect.[12][13]
Low E3 Ligase (CRBN) Expression Confirm the expression of CRBN in your cell line using Western blot or qPCR. If CRBN levels are low, consider using a different cell line with higher expression.[9][13]
Low Target (FGFR1/2) Expression Verify the expression level of FGFR1 and/or FGFR2 in your chosen cell line.[7][8] this compound is most effective in cells with amplified FGFR1/2.
Poor Cell Permeability Although many PROTACs have good cell permeability, poor uptake can be an issue.[14][15] If possible, use a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm target engagement within the cell.[6]
Compound Instability Assess the stability of this compound in your cell culture medium over the time course of your experiment.[6]
Incorrect Experimental Timeline Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.[13]
Formation of Non-Productive Ternary Complex The linker length and composition of the PROTAC are crucial for the correct orientation of the E3 ligase and the target. If possible, test a control PROTAC with a different linker.[6]
Issue 2: Discrepancy Between Target Degradation and Cell Viability

Your Western blot shows significant degradation of FGFR1/2, but your cell viability assay (e.g., CellTiter-Glo) shows little to no effect on cell proliferation.

Possible Cause Troubleshooting Steps
Cell Line Not Dependent on FGFR1/2 The chosen cell line, despite expressing FGFR1/2, may not be dependent on this pathway for survival. Consider using a cell line with known FGFR1/2 addiction.[1]
Kinetic Disconnect There may be a time lag between protein degradation and the resulting effect on cell viability. Extend the duration of your cell viability assay (e.g., 72 to 120 hours).[4]
Compensatory Signaling Pathways Cells may activate other survival pathways to compensate for the loss of FGFR signaling. Consider investigating other relevant pathways.
Insufficient Degradation While degradation is observed, it may not be sufficient to induce a phenotypic response. Aim for a Dmax (maximum degradation) of >80%.
Issue 3: Unexpected Cytotoxicity in Control Cell Lines

This compound is showing toxicity in cell lines that do not have FGFR1/2 aberrations.

Possible Cause Troubleshooting Steps
Off-Target Effects of the E3 Ligase Ligand The thalidomide (B1683933) moiety of this compound can have its own biological effects, including the degradation of other proteins like zinc-finger transcription factors.[16][17]
Off-Target Degradation This compound may be inducing the degradation of other proteins besides FGFR1/2.[18]
General Compound Toxicity At high concentrations, the compound may exhibit non-specific toxicity.
Action Steps - Test a negative control compound that does not bind to the E3 ligase but still binds to FGFR1/2.[4] - Perform a global proteomics analysis to identify any unintended degraded proteins.[16] - Determine the IC50 for cell viability and compare it to the DC50 for FGFR1/2 degradation. A large therapeutic window is desirable.[13]
Issue 4: High Variability in Cell Viability Assay Results

Your replicate wells in the CellTiter-Glo assay show inconsistent readings.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect").[4][19]
Temperature Gradients Allow the plate to equilibrate to room temperature for at least 30 minutes before adding the CellTiter-Glo reagent.[19]
Reagent Issues Ensure the CellTiter-Glo reagent is properly reconstituted and stored. Use fresh medium for controls to check for contamination.[19]
Compound Precipitation Visually inspect the wells after adding this compound to check for any precipitation, which can occur at higher concentrations.[4]
Incorrect Plate Reader Settings Use an opaque-walled plate suitable for luminescence. Optimize the integration time and gain settings on your luminometer.[19]

Data Presentation

Table 1: Representative Activity of this compound in Different Cancer Cell Lines

Cell LineCancer TypeFGFR AberrationDC50 (FGFR Degradation)IC50 (Cell Viability)
DMS114Lung CancerFGFR1 Amplification~10 nM5-150 nM
KATO IIIGastric CancerFGFR2 Amplification~10 nM5-150 nM
RT112/84Bladder CancerFGFR3 Amplification>1000 nM (spared)>1000 nM
No AberrationVariousNoneInactiveInactive
(Data synthesized from multiple sources for illustrative purposes)[1][3][7]

Experimental Protocols

Protocol 1: Western Blot for FGFR1/2 Degradation
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[20][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21][22]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against FGFR1 or FGFR2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).[5][20]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.[21]

Protocol 2: Cell Viability (CellTiter-Glo®) Assay
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

  • Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72-120 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[23]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[24][25]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[23]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Data Acquisition: Measure the luminescence using a plate reader.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at the desired concentration for an appropriate time (e.g., 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, then incubate at -20°C for at least 2 hours.[26]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark for at least 15-30 minutes.[1]

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000-30,000 events per sample.[27]

    • Run the samples at a low flow rate to ensure good data resolution.[26][28]

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Signaling BR_cpd7 This compound Ternary_Complex FGFR-BR-cpd7-E3 Ternary Complex BR_cpd7->Ternary_Complex FGFR FGFR1/2 FGFR->Ternary_Complex E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of FGFR1/2 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation FGFR1/2 Degradation Proteasome->Degradation FRS2 FRS2 Degradation->FRS2 PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT MAPK_ERK MAPK-ERK Pathway FRS2->MAPK_ERK Proliferation_Inhibition Inhibition of Proliferation PI3K_AKT->Proliferation_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest MAPK_ERK->Cell_Cycle_Arrest MAPK_ERK->Proliferation_Inhibition FGFR_node->FRS2

Caption: Mechanism of this compound-induced FGFR1/2 degradation and downstream signaling inhibition.

G start Start: Select Cell Line cell_culture Cell Culture & Treatment with this compound start->cell_culture protein_degradation Assay 1: Protein Degradation (Western Blot) cell_culture->protein_degradation cell_viability Assay 2: Cell Viability (e.g., CellTiter-Glo) cell_culture->cell_viability cell_cycle Assay 3: Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle data_analysis Data Analysis & Interpretation protein_degradation->data_analysis cell_viability->data_analysis cell_cycle->data_analysis

Caption: General experimental workflow for assessing the activity of this compound.

G start No/Low Target Degradation check_conc Is dose-response curve bell-shaped? start->check_conc hook_effect Likely Hook Effect. Use optimal lower concentration. check_conc->hook_effect Yes check_e3 Is E3 Ligase (CRBN) expressed? check_conc->check_e3 No use_diff_cell_line Use cell line with high CRBN expression. check_e3->use_diff_cell_line No check_target Is target (FGFR1/2) expressed/amplified? check_e3->check_target Yes use_addicted_cell_line Use cell line with FGFR1/2 aberration. check_target->use_addicted_cell_line No check_time Is incubation time optimized? check_target->check_time Yes optimize_time Perform time-course experiment (2-24h). check_time->optimize_time No check_permeability Consider cell permeability and compound stability. check_time->check_permeability Yes

Caption: Troubleshooting logic for no or low target degradation observed with this compound.

G start High Assay Variability check_seeding Is cell seeding uniform? start->check_seeding optimize_seeding Optimize seeding protocol. Mix suspension frequently. Avoid edge wells. check_seeding->optimize_seeding No check_temp Was plate equilibrated to room temp? check_seeding->check_temp Yes equilibrate_plate Equilibrate plate for 30 min before adding reagent. check_temp->equilibrate_plate No check_reagents Are reagents properly prepared and stored? check_temp->check_reagents Yes prepare_fresh Prepare fresh reagents. Check medium for contamination. check_reagents->prepare_fresh No check_precipitate Is compound precipitating at high concentrations? check_reagents->check_precipitate Yes lower_conc Visually inspect wells. Consider lowering max concentration. check_precipitate->lower_conc Yes check_reader Are plate reader settings optimal? check_precipitate->check_reader No optimize_reader Use opaque plates. Optimize gain and integration time. check_reader->optimize_reader No

Caption: Troubleshooting logic for high variability in cell-based assay results.

References

Technical Support Center: Optimizing BR-cpd7 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of BR-cpd7 to achieve effective degradation of FGFR1/2 while minimizing off-target cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Fibroblast Growth Factor Receptor 1 and 2 (FGFR1/2).[1] It functions by simultaneously binding to FGFR1/2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome.[2] This targeted degradation inhibits downstream signaling pathways, such as MAPK-ERK and PI3K-AKT, which are often dysregulated in cancer.[3]

Q2: What is the optimal concentration range for using this compound?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. For effective degradation of FGFR1/2, concentrations around the half-maximal degradation concentration (DC50) of approximately 10 nM have been reported to be effective.[4][5] However, to avoid cytotoxicity, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q3: What are the potential causes of cytotoxicity when using this compound?

A3: Cytotoxicity can arise from several factors, including:

  • On-target toxicity: Excessive degradation of FGFR1/2 in cells that are highly dependent on this signaling pathway for survival.

  • Off-target effects: At higher concentrations, this compound may interact with other proteins, leading to unintended toxic effects.

  • Compound solubility and stability: Poor solubility or degradation of the compound in culture media can lead to inconsistent results and potential toxicity.[1]

Q4: How can I assess the cytotoxicity of this compound in my experiments?

A4: Several standard in vitro assays can be used to measure cytotoxicity, including:

  • MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[6][7][8]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cell lysis.[9][10][11]

  • Apoptosis Assays: Methods like Annexin V/PI staining or caspase activity assays can determine if the observed cell death is due to programmed cell death (apoptosis).[12][13][14]

Troubleshooting Guide

This guide provides potential solutions for common issues encountered when optimizing this compound concentration.

Issue Potential Cause Recommended Solution
High cell death observed even at low concentrations. The cell line is highly sensitive to FGFR1/2 inhibition.Use a lower concentration range of this compound for your dose-response experiments. Consider using a cell line with lower dependence on FGFR signaling as a control.
Inconsistent results between experiments. - Poor compound solubility.- Inconsistent cell seeding density.- Variation in incubation times.- Ensure this compound is fully dissolved in an appropriate solvent before adding to the culture medium.[1] - Maintain consistent cell seeding densities and incubation times across all experiments.[15]
No significant FGFR1/2 degradation observed. - Concentration is too low.- Incubation time is too short.- Issues with the detection method (e.g., Western blot).- Increase the concentration of this compound. - Extend the incubation time. - Optimize your protein detection protocol.
Discrepancy between degradation and cell viability data. Cell death may be occurring through a mechanism other than apoptosis, or there might be a delay between target degradation and the onset of cytotoxicity.Utilize multiple cytotoxicity assays to get a comprehensive picture (e.g., combine a viability assay with an apoptosis assay).[16]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

MTT Cell Viability Assay

This protocol is a guideline and may need to be optimized for your specific cell line and experimental conditions.[6][7][8][17]

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[15]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Carefully remove the medium without disturbing the formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[8]

  • Read the absorbance at 570 nm using a microplate reader.[15]

LDH Cytotoxicity Assay

This protocol provides a general procedure for measuring LDH release.[9][10][18]

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit or 1% Triton X-100)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound and a vehicle control. Include wells for a "maximum LDH release" control.

  • Incubate for the desired time.

  • For the "maximum LDH release" control wells, add lysis buffer 45 minutes before the end of the incubation period.[18]

  • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.[18]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.[9]

Annexin V/PI Apoptosis Assay

This protocol outlines the basic steps for detecting apoptosis using flow cytometry.[12][13][19]

Materials:

  • Cells of interest

  • This compound

  • Flow cytometry tubes

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the previous protocols.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

Signaling Pathway of this compound Action

BR_cpd7_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling BR_cpd7 This compound FGFR FGFR1/2 BR_cpd7->FGFR Binds E3_Ligase E3 Ubiquitin Ligase BR_cpd7->E3_Ligase Binds Proteasome Proteasome FGFR->Proteasome Degradation FRS2 FRS2 FGFR->FRS2 Activates E3_Ligase->FGFR Ubiquitination Degraded_FGFR Degraded FGFR Proteasome->Degraded_FGFR Ub Ubiquitin PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK/ERK RAS->MAPK MAPK->Proliferation Workflow start Start: Define Cell Line & Experimental Goals dose_response 1. Perform Dose-Response (e.g., 1 nM - 10 µM this compound) start->dose_response viability_assay 2. Assess Cell Viability (MTT/LDH Assay) dose_response->viability_assay western_blot 4. Assess FGFR1/2 Degradation (Western Blot) dose_response->western_blot determine_ic50 3. Determine IC50 for Cytotoxicity viability_assay->determine_ic50 compare 6. Compare IC50 and DC50 determine_ic50->compare determine_dc50 5. Determine DC50 for Degradation western_blot->determine_dc50 determine_dc50->compare optimal_concentration Optimal Concentration Range Identified (High Degradation, Low Cytotoxicity) compare->optimal_concentration DC50 << IC50 troubleshoot Troubleshoot: - Adjust Concentration Range - Check Compound Stability - Use Alternative Assays compare->troubleshoot DC50 ≈ IC50 or High Cytotoxicity Troubleshooting_Tree start High Cytotoxicity Observed? is_on_target Is it On-Target Toxicity? start->is_on_target Yes is_off_target Is it Off-Target Toxicity? start->is_off_target No lower_conc Action: Lower this compound Concentration is_on_target->lower_conc Yes control_line Action: Use Control Cell Line (FGFR Independent) is_on_target->control_line No is_compound_issue Compound Stability/Solubility Issue? is_off_target->is_compound_issue No structural_analog Action: Use Inactive Structural Analog as a Control is_off_target->structural_analog Yes check_prep Action: Review Compound Preparation Protocol is_compound_issue->check_prep Yes end_revise Revise Experimental Plan is_compound_issue->end_revise No end_ok Continue with Optimized Concentration lower_conc->end_ok control_line->end_revise structural_analog->end_revise check_prep->end_ok

References

BR-cpd7 Technical Support Center: Troubleshooting Inconsistent Degradation Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in BR-cpd7-mediated degradation of Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2). This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of FGFR1/2.[1][2][3]

Troubleshooting Guide

Inconsistent degradation of FGFR1/2 by this compound can arise from several factors, ranging from experimental setup to cellular context. This guide provides a systematic approach to identifying and resolving these issues.

Observation Potential Cause Recommended Action
No or weak degradation of FGFR1/2 1. Suboptimal this compound Concentration: The "hook effect" is a known phenomenon for PROTACs where excessively high concentrations can lead to the formation of non-productive binary complexes (this compound-FGFR1/2 or this compound-CRBN) instead of the productive ternary complex (FGFR1/2-BR-cpd7-CRBN), reducing degradation efficiency.[4]Perform a wide dose-response experiment with this compound (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. The reported half-maximal degradation concentration (DC50) for this compound is around 10 nM.[1][5][6]
2. Insufficient Incubation Time: Degradation of target proteins is a time-dependent process.Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation. Appreciable reduction of FGFR1 has been observed as early as 2 hours, with maximal depletion at 24 hours.[1]
3. Low CRBN Expression: As a CRBN-based PROTAC, the efficacy of this compound is dependent on the expression level of Cereblon in the chosen cell line.[4][7]Verify CRBN protein levels in your cell line by Western blot. If CRBN expression is low, consider using a different cell line with higher endogenous CRBN levels.
4. Cell Line Specificity: The cellular machinery and protein expression profiles can vary significantly between different cell lines, impacting PROTAC efficiency.This compound has shown efficacy in cell lines with FGFR1/2 amplification, such as DMS114 (lung cancer) and KATO III (gastric cancer).[1] Ensure your chosen cell line has the appropriate genetic background.
5. Compound Instability or Poor Solubility: this compound may degrade or precipitate in cell culture media over time.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[8] Minimize freeze-thaw cycles.[5] Visually inspect the media for any signs of precipitation after adding the compound.
High Variability Between Replicates 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can affect protein expression and the efficiency of the ubiquitin-proteasome system.Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure uniform seeding density for all experiments.
2. Inaccurate Pipetting or Dilution: Errors in preparing serial dilutions of this compound can lead to significant variability in the final concentrations.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final dilution to add to the cells to ensure consistency across wells.
3. Uneven Protein Loading in Western Blot: Inaccurate protein quantification or loading can lead to misleading degradation results.Use a reliable protein quantification method (e.g., BCA assay). Always include a loading control (e.g., GAPDH, β-actin) on your Western blots and normalize the FGFR1/2 signal to the loading control.
Degradation is Observed, but Downstream Effects are Absent 1. Inefficient Signaling Inhibition: While the target protein is degraded, residual signaling may still be sufficient to maintain downstream pathway activity.In addition to total FGFR1/2 levels, assess the phosphorylation status of downstream effectors such as FRS2, AKT, and ERK to confirm inhibition of the signaling cascade.[1]
2. Activation of Compensatory Pathways: Cells may adapt to the loss of FGFR1/2 signaling by upregulating alternative survival pathways.[7]Investigate potential compensatory mechanisms by analyzing the expression and activation of other receptor tyrosine kinases or signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the essential control experiments for a this compound degradation assay?

A1: To ensure the observed protein loss is due to the specific mechanism of this compound, the following controls are crucial:

  • Vehicle Control (e.g., DMSO): To assess the baseline level of FGFR1/2 protein.

  • Proteasome Inhibitor (e.g., MG132): To confirm that the degradation is proteasome-dependent. Pre-treatment with a proteasome inhibitor should "rescue" the degradation of FGFR1/2.[1]

  • CRBN Ligand Competition (e.g., Pomalidomide): To verify that the degradation is CRBN-dependent. Pre-treatment with a high concentration of a CRBN ligand should compete with this compound for binding to CRBN and prevent degradation.[1]

  • Inactive Control Compound: If available, use a structurally similar but inactive version of this compound that does not bind to either FGFR1/2 or CRBN to demonstrate that both interactions are necessary for degradation.

Q2: How do I confirm that this compound is forming a ternary complex in my cells?

A2: While direct measurement in cells can be challenging, co-immunoprecipitation experiments can provide evidence of ternary complex formation. For example, you can immunoprecipitate FGFR1 and then probe for the presence of CRBN in a this compound-dependent manner.[2]

Q3: Can mutations in FGFR1/2 or CRBN affect this compound efficacy?

A3: Yes. Mutations in the binding site of FGFR1/2 for the this compound warhead or in the binding site of CRBN for the pomalidomide-based recruiter can impair the formation of the ternary complex and lead to resistance.[7] If you suspect resistance, sequencing of the target and E3 ligase genes in your resistant cell population is recommended.

Q4: What is the expected downstream signaling impact of successful this compound-mediated degradation?

A4: Successful degradation of FGFR1/2 by this compound should lead to a significant reduction in the phosphorylation of key downstream signaling molecules, including FRS2, AKT, and ERK.[1] This inhibition of FGFR signaling ultimately leads to cell-cycle arrest and a decrease in cell proliferation in FGFR1/2-dependent cancer cells.[1][3]

Quantitative Data Summary

The following tables summarize the reported half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.

Table 1: this compound DC50 Values

ParameterValueCell LineTargetReference
DC50~10 nMNot specifiedFGFR1/2[1][2][3][6]

Table 2: this compound IC50 Values for Cell Viability

Cell LineCancer TypeIC50 (nM)Reference
DMS114Lung Cancer5 - 150[1]
KATO IIIGastric Cancer5 - 150[1]
AN3-CAEndometrial Cancer5 - 150[1]
MFE-296Endometrial Cancer5 - 150[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of FGFR1/2 Degradation

This protocol outlines the steps to assess the degradation of FGFR1/2 in response to this compound treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., DMS114) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[9]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for FGFR1 or FGFR2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the FGFR1/2 signal to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for the duration of the assay.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and a vehicle control.

    • Incubate for the desired period (e.g., 5 days).[1]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.

Visualizations

PROTAC_Mechanism cluster_workflow This compound Degradation Workflow BR_cpd7 This compound Ternary_Complex FGFR1/2 : this compound : CRBN Ternary Complex BR_cpd7->Ternary_Complex Binds FGFR FGFR1/2 (Target Protein) FGFR->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycling This compound Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation FGFR1/2 Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for this compound-mediated degradation of FGFR1/2.

FGFR_Signaling cluster_pathway FGFR1/2 Signaling Pathway FGFR FGFR1/2 FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects BR_cpd7 This compound BR_cpd7->FGFR Induces Degradation

References

potential reasons for lack of BR-cpd7 activity in certain cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BR-cpd7, a selective PROTAC degrader of Fibroblast Growth Factor Receptor 1 and 2 (FGFR1/2). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions regarding the activity of this compound in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively induce the degradation of FGFR1 and FGFR2 proteins.[1] It functions by simultaneously binding to the target protein (FGFR1/2) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the ubiquitination of FGFR1/2, marking it for degradation by the 26S proteasome.[2] This targeted protein degradation results in the inhibition of downstream signaling pathways, leading to cell cycle arrest and reduced proliferation in FGFR1/2-dependent tumor cells.[3][4][5]

Q2: In which types of cancer cell lines is this compound expected to be active?

A2: this compound is most effective in cancer cell lines that are dependent on FGFR1 or FGFR2 signaling due to genetic alterations such as gene amplification.[6][7][8][9][10][11][12][13][14] For example, it has demonstrated potent activity in cell lines like DMS114 (lung cancer with FGFR1 amplification) and KATO III (gastric cancer with FGFR2 amplification).[2]

Q3: Why might this compound be inactive in my cell line?

A3: Lack of this compound activity can stem from several factors. The most common reason is the absence of its specific targets, FGFR1 and FGFR2, or a lack of dependence on their signaling. Other potential causes include low expression of the CRBN E3 ligase, the presence of drug efflux pumps, or mutations within the ubiquitin-proteasome system. For a detailed breakdown of potential reasons and how to troubleshoot them, please refer to our troubleshooting guides below.

Troubleshooting Guides

Guide 1: Investigating Target-Related Inactivity

This guide will help you determine if the lack of this compound activity is due to issues with its intended targets, FGFR1 and FGFR2.

Problem: this compound does not show anti-proliferative effects or induce target degradation in your cell line of interest.

Potential Cause & Troubleshooting Steps:

Potential Cause Suggested Experiment Expected Outcome if Cause is Valid
1. Low or absent FGFR1/2 expression Western Blot for total FGFR1 and FGFR2 protein levels.No detectable or very low bands for FGFR1 and FGFR2 compared to a sensitive cell line (e.g., DMS114).
2. Cell line is not dependent on FGFR1/2 signaling Assess the effect of FGFR1/2 knockdown (e.g., using siRNA) on cell viability.Knockdown of FGFR1/2 does not significantly reduce cell viability.
3. Cell line expresses FGFR3 or FGFR4, but not FGFR1/2 Western Blot for FGFR3 and FGFR4 protein levels.Detectable bands for FGFR3 or FGFR4, but not FGFR1 or FGFR2. This compound is selective for FGFR1/2 and does not degrade FGFR3.[2][3][4][5][15]
4. Mutations in FGFR1/2 preventing this compound binding Sequencing of the FGFR1 and FGFR2 genes.Identification of mutations in the kinase domain or other regions that may interfere with this compound binding.
Guide 2: Investigating Resistance Mechanisms Beyond the Target

If you have confirmed that your cell line expresses FGFR1 or FGFR2 and is dependent on their signaling, this guide will help you explore other potential resistance mechanisms.

Potential Cause Suggested Experiment Expected Outcome if Cause is Valid
1. Low or absent expression of CRBN E3 ligase Western Blot or qPCR for CRBN expression levels.Significantly lower or no detectable CRBN expression compared to sensitive cell lines. The activity of CRBN-recruiting PROTACs correlates with CRBN expression levels.[3][15][16][17][18][19][20][21]
2. High expression of drug efflux pumps (e.g., P-glycoprotein/MDR1) Western Blot or qPCR for P-glycoprotein (ABCB1/MDR1) expression.High expression of P-glycoprotein, which can actively transport PROTACs out of the cell.[22][23][24][25]
3. Impaired ubiquitin-proteasome system (UPS) Assess proteasome activity using a specific substrate assay.Reduced proteasome activity compared to sensitive cell lines.
4. "Hook Effect" due to high this compound concentration Perform a wide dose-response experiment for target degradation.A bell-shaped curve where degradation decreases at higher concentrations. This indicates the formation of non-productive binary complexes.[16]

Quantitative Data Summary

The following table summarizes the reported activity of this compound in various cancer cell lines, highlighting the importance of FGFR1/2 amplification.

Cell LineCancer TypeFGFR1 AmplificationFGFR2 AmplificationIC50 (nM)DC50 (nM)Reference
DMS114 Lung CancerYesNo5 - 150~10[2]
KATO III Gastric CancerNoYes5 - 150~10[2]
RT112/84 Bladder CancerNoNo (FGFR3 amp)>10,000No degradation[2]
A549 Lung CancerNoNo>10,000N/A[2]
NCI-H1299 Lung CancerNoNo>10,000N/A[2]
PC-3 Prostate CancerNoNo>10,000N/A[2]

N/A: Not Applicable or Not Assessed

Experimental Protocols

Western Blot for Protein Degradation

Objective: To quantify the levels of a target protein (e.g., FGFR1, FGFR2, CRBN) in cell lysates following treatment with this compound.

Methodology:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of this compound on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with this compound or a vehicle control for a specified time (e.g., 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

BR_cpd7_Mechanism_of_Action cluster_cell Cell BR_cpd7 This compound Ternary_Complex FGFR1/2-BR-cpd7-CRBN Ternary Complex BR_cpd7->Ternary_Complex FGFR1_2 FGFR1/2 FGFR1_2->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_FGFR1_2 Ubiquitinated FGFR1/2 Ternary_Complex->Ub_FGFR1_2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_FGFR1_2 Proteasome 26S Proteasome Ub_FGFR1_2->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Start: This compound is inactive Check_Target Is FGFR1/2 expressed and required for viability? Start->Check_Target Check_CRBN Is CRBN expressed? Check_Target->Check_CRBN Yes Target_Absent Conclusion: Cell line is not a suitable model. Check_Target->Target_Absent No Check_Efflux Is P-glycoprotein (MDR1) highly expressed? Check_CRBN->Check_Efflux Yes CRBN_Low Conclusion: Low CRBN expression limits PROTAC efficacy. Check_CRBN->CRBN_Low No Check_UPS Is the Ubiquitin- Proteasome System functional? Check_Efflux->Check_UPS No Efflux_High Conclusion: Drug efflux may be reducing intracellular concentration. Check_Efflux->Efflux_High Yes UPS_Impaired Conclusion: Impaired proteasome function prevents degradation. Check_UPS->UPS_Impaired No Success Activity Expected Check_UPS->Success Yes

Caption: Troubleshooting workflow for this compound inactivity.

References

BR-cpd7 inactive control compound for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using BR-cpd7 and its inactive control compound in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a selective PROTAC (Proteolysis Targeting Chimera) degrader of Fibroblast Growth Factor Receptor 1 and 2 (FGFR1/2).[1][2][3] It functions by inducing the degradation of FGFR1/2 proteins within the cell, leading to the inhibition of downstream signaling pathways.[2][3][4]

Q2: What is the mechanism of action for this compound?

A2: this compound is a heterobifunctional molecule. One end binds to the FGFR1/2 protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of FGFR1/2, marking it for degradation by the proteasome.[4] This targeted protein degradation leads to the suppression of FGFR signaling.[4]

Q3: What is the appropriate inactive control for this compound and why is it important?

A3: The correct inactive control for this compound is often referred to as This compound NC (Negative Control). This compound is crucial for distinguishing the specific effects of FGFR1/2 degradation from any potential off-target or compound-specific effects.

Q4: How is this compound NC rendered inactive?

A4: this compound NC is designed to be incapable of binding to the CRBN E3 ligase.[4] This is achieved by a chemical modification, specifically the addition of a methyl group to the glutarimide (B196013) moiety of the pomalidomide (B1683931) component, which is the part of the molecule that binds to CRBN.[4] As a result, this compound NC cannot form the ternary complex required for proteasomal degradation of the target protein.[4]

Q5: What are the expected outcomes in an experiment when using this compound and this compound NC?

A5: In a typical experiment, cells treated with this compound should exhibit a significant reduction in FGFR1 and/or FGFR2 protein levels. Consequently, downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, will be inhibited.[4][5] In contrast, cells treated with this compound NC at the same concentration should show no significant degradation of FGFR1/2 and no inhibition of the downstream signaling pathways.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No degradation of FGFR1/2 observed with this compound treatment. 1. Incorrect compound used: Ensure you are using the active this compound and not the inactive this compound NC. 2. Suboptimal concentration: The concentration of this compound may be too low. 3. Insufficient treatment time: The incubation time may not be long enough for degradation to occur. 4. Cell line suitability: The cell line may not express sufficient levels of CRBN E3 ligase or may have a low dependence on FGFR1/2 signaling. 5. Compound degradation: Improper storage or handling of this compound may have led to its degradation.1. Verify the identity of the compound vial. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line (typically in the nanomolar range). 3. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration. 4. Verify CRBN expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound. 5. Ensure this compound is stored at -20°C or -80°C and protected from light. Prepare fresh stock solutions as needed.
FGFR1/2 degradation is observed with the inactive control (this compound NC). 1. Compound contamination or misidentification: The this compound NC vial may be contaminated with the active compound or mislabeled. 2. High concentration leading to off-target effects: Extremely high concentrations of any compound can lead to non-specific effects.1. Obtain a fresh, verified batch of this compound NC. 2. Ensure you are using the same concentration for both the active and inactive controls, within the recommended experimental range.
High cellular toxicity observed with both this compound and this compound NC. 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Compound insolubility: The compound may be precipitating out of solution at the working concentration, leading to cytotoxicity. 3. Off-target toxicity: The core chemical scaffold, independent of the PROTAC mechanism, might have some inherent toxicity at high concentrations.1. Ensure the final solvent concentration in your cell culture medium is low (typically ≤ 0.1%). 2. Visually inspect your stock and working solutions for any signs of precipitation. If necessary, gently warm the solution or prepare a fresh, lower concentration stock. 3. Perform a dose-response experiment to determine the toxic concentration range for both compounds in your specific cell line.

Quantitative Data Summary

CompoundDescriptionRecommended Concentration Range (in vitro)Key Efficacy Metric
This compound Active PROTAC degrader of FGFR1/210 nM - 1000 nMDC₅₀ of ~10 nM for FGFR1/2 degradation[2][3]
This compound NC Inactive (negative control) version of this compound10 nM - 1000 nM (match concentration of active compound)No significant degradation of FGFR1/2 expected

Experimental Protocols

Protocol 1: Western Blot Analysis of FGFR1/2 Degradation
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: The following day, treat the cells with vehicle (e.g., DMSO), this compound, and this compound NC at the desired concentrations for the specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against FGFR1, FGFR2, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control. Compare the protein levels in the this compound and this compound NC treated samples to the vehicle control.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and this compound NC. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).

  • Assay Procedure:

    • Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the effect on cell viability.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_protac This compound Action FGF FGF Ligand FGFR FGFR1/2 FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Proteasome Proteasome FGFR->Proteasome Degradation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription BR_cpd7 This compound BR_cpd7->FGFR Binds CRBN CRBN E3 Ligase BR_cpd7->CRBN Recruits

Caption: FGFR Signaling Pathway and Mechanism of this compound Action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment_groups Treatment Groups cluster_incubation Incubation cluster_analysis Downstream Analysis cluster_expected_results Expected Results start Seed Cells treatment Treat Cells start->treatment vehicle Vehicle (DMSO) treatment->vehicle active This compound treatment->active inactive This compound NC treatment->inactive incubate Incubate for Defined Period vehicle->incubate active->incubate inactive->incubate western Western Blot (FGFR1/2, p-ERK, etc.) incubate->western viability Cell Viability Assay incubate->viability result_active Active (this compound): - FGFR1/2 Degraded - Signaling Inhibited - Viability Reduced western->result_active result_inactive Inactive (this compound NC): - No Degradation - No Signaling Inhibition - No Change in Viability western->result_inactive viability->result_active viability->result_inactive

Caption: Typical Experimental Workflow for Comparing this compound and this compound NC.

References

common challenges in working with PROTACs like BR-cpd7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). While the query specifically mentioned "BR-cpd7," this compound is not widely documented in publicly available literature. Therefore, this guide uses common challenges and examples applicable to a broad range of PROTACs, particularly those targeting bromodomain and extra-terminal domain (BET) proteins, which are well-characterized. The principles and troubleshooting steps outlined here are generally applicable to most PROTAC-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is a PROTAC and how does it work?

A PROTAC (Proteolysis Targeting Chimera) is a bifunctional molecule that simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

Q2: What is the "hook effect" and how can I mitigate it?

The "hook effect" describes a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This is often due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase), which inhibits efficient degradation. To mitigate the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration for maximal degradation (Dmax).

Q3: Why am I not observing any degradation of my target protein?

Several factors can lead to a lack of target degradation. These can include issues with the PROTAC itself (e.g., poor cell permeability, instability), the target protein (e.g., low turnover rate, inaccessibility of the binding site), or the cellular machinery (e.g., low expression of the recruited E3 ligase). A systematic troubleshooting approach, as outlined in the guide below, is recommended.

Q4: How do I select the appropriate E3 ligase for my target?

The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of a PROTAC. The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). The choice may depend on the cellular localization of the target protein and the endogenous expression levels of the E3 ligase in the cell line being used. It is often beneficial to test PROTACs that recruit different E3 ligases to find the most effective degrader for your target.

Q5: What are some common off-target effects of PROTACs?

Off-target effects can arise from the PROTAC binding to proteins other than the intended target or by perturbing the normal function of the recruited E3 ligase. Thorough characterization, including proteome-wide analysis, is essential to identify and understand potential off-target effects.

Troubleshooting Guides

Problem: No or Poor Target Degradation

This is one of the most common challenges encountered when working with PROTACs. The following workflow can help diagnose the underlying issue.

G start No Target Degradation Observed check_permeability 1. Verify Cell Permeability - Use a fluorescently labeled PROTAC - Perform LC-MS analysis of cell lysate start->check_permeability check_binding 2. Confirm Target Engagement - Perform cellular thermal shift assay (CETSA) - Use a NanoBRET assay check_permeability->check_binding Permeable no_permeability Outcome: Low Permeability Solution: Modify linker or warhead to improve physicochemical properties. check_permeability->no_permeability Not Permeable check_e3 3. Assess E3 Ligase Recruitment - Confirm E3 ligase expression in the cell line - Perform co-immunoprecipitation (Co-IP) check_binding->check_e3 Binds to Target no_binding Outcome: No Target Binding Solution: Redesign warhead for higher affinity. check_binding->no_binding No Binding check_ternary 4. Evaluate Ternary Complex Formation - Use biophysical methods like SPR or FRET check_e3->check_ternary E3 Ligase Present no_e3 Outcome: Low E3 Ligase Expression Solution: Choose a different cell line or E3 ligase. check_e3->no_e3 E3 Ligase Absent check_ubiquitination 5. Measure Target Ubiquitination - Perform an in-cell ubiquitination assay check_ternary->check_ubiquitination Ternary Complex Forms no_ternary Outcome: No Ternary Complex Solution: Optimize linker length and composition. check_ternary->no_ternary No Ternary Complex check_proteasome 6. Verify Proteasome Activity - Use a proteasome inhibitor (e.g., MG132) as a control check_ubiquitination->check_proteasome Target is Ubiquitinated no_ubiquitination Outcome: No Ubiquitination Solution: Investigate potential deubiquitinase (DUB) activity. check_ubiquitination->no_ubiquitination No Ubiquitination proteasome_issue Outcome: Proteasome Inactive Solution: Ensure proper cell culture conditions. check_proteasome->proteasome_issue Proteasome Inactive success Target Degradation Achieved check_proteasome->success Proteasome Active

Caption: Troubleshooting workflow for no target degradation.

Data Presentation: PROTAC Experimental Parameters

The optimal experimental conditions for a PROTAC can vary significantly. The following table provides typical ranges for key parameters.

ParameterTypical RangeConsiderations
PROTAC Concentration 1 nM - 10 µMPerform a dose-response curve to determine DC50 and Dmax. Be mindful of the "hook effect" at high concentrations.
Incubation Time 2 - 24 hoursThe optimal time depends on the target's natural turnover rate. A time-course experiment is recommended.
Cell Seeding Density 30% - 70% confluencyEnsure cells are in the logarithmic growth phase for consistent results.
Serum Concentration 0.5% - 10%High serum concentrations can sometimes interfere with PROTAC activity due to protein binding.

Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.

Materials:

  • Cells of interest

  • PROTAC compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA buffer

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations and controls (DMSO, proteasome inhibitor) for the desired incubation time.

  • Lyse the cells with RIPA buffer and quantify the total protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the target protein.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cells of interest

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Co-immunoprecipitation (Co-IP) lysis buffer

  • Antibody against the target protein

  • Protein A/G magnetic beads

  • Antibody against ubiquitin

  • SDS-PAGE and Western blot reagents

Procedure:

  • Treat cells with the PROTAC and/or MG132. Pre-treating with MG132 for 1-2 hours before adding the PROTAC can help accumulate ubiquitinated proteins.

  • Lyse the cells with Co-IP lysis buffer.

  • Incubate the cell lysate with the antibody against the target protein to form an immune complex.

  • Add Protein A/G magnetic beads to pull down the immune complex.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complex from the beads.

  • Run the eluate on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody. An increase in the high-molecular-weight smear in the PROTAC-treated sample indicates target ubiquitination.

Visualizing PROTAC Mechanisms

PROTAC Mechanism of Action

G cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The mechanism of action of a PROTAC.

The Hook Effect

G cluster_0 Optimal PROTAC Concentration cluster_1 High PROTAC Concentration (Hook Effect) PROTAC_low PROTAC Ternary_low Productive Ternary Complex PROTAC_low->Ternary_low POI_low POI POI_low->Ternary_low E3_low E3 E3_low->Ternary_low PROTAC1 PROTAC Binary1 Non-productive Binary Complex PROTAC1->Binary1 POI_high POI POI_high->Binary1 PROTAC2 PROTAC Binary2 Non-productive Binary Complex PROTAC2->Binary2 E3_high E3 E3_high->Binary2

Caption: Formation of productive vs. non-productive complexes.

Technical Support Center: Enhancing BR-cpd7 Efficacy by Improving Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BR-cpd7. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation with the selective FGFR1/2 PROTAC degrader, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your experimental outcomes by improving the cell permeability and overall efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: My cells are not showing the expected downstream effects of FGFR1/2 degradation (e.g., no change in p-FRS2, p-AKT, or p-ERK levels) after treatment with this compound. What could be the issue?

A1: This could be due to several factors, with suboptimal cell permeability of this compound being a primary suspect. As a PROTAC, this compound is a relatively large molecule, and achieving sufficient intracellular concentrations for effective target degradation can be challenging in certain cell types.[1][2] Other potential issues include poor solubility of the compound in your final culture medium or degradation of the compound.

Q2: I've observed low anti-proliferative activity of this compound in my cancer cell line, even though it is known to have FGFR aberrations. Why might this be happening?

A2: While this compound is effective in inducing cell cycle arrest in FGFR1/2-dependent tumor cells, its efficacy is contingent on reaching its intracellular target.[3][4][5] Low anti-proliferative activity in a sensitive cell line often points towards insufficient intracellular exposure. This could be a result of poor membrane permeability or active efflux from the cells. It is also crucial to confirm the specific FGFR aberration in your cell line and its dependency on FGFR1/2 signaling.

Q3: How can I determine if poor cell permeability is the root cause of the suboptimal performance of this compound in my experiments?

A3: A direct way to assess cell permeability is to perform a cellular uptake assay. This can be achieved by incubating your cells with this compound for various time points, followed by cell lysis and quantification of the intracellular compound concentration using techniques like LC-MS/MS. Comparing these levels to the known effective concentration (DC50 is around 10 nM) can provide insights into whether sufficient intracellular concentrations are being achieved.[3][4][6] Additionally, you can utilize commercially available permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays such as the Caco-2 or MDCK permeability assays for a more standardized assessment.

Q4: What are the initial steps to troubleshoot potential solubility issues with this compound?

A4: this compound is soluble in DMSO.[6] Ensure that your DMSO stock solution is of high quality and freshly opened, as hygroscopic DMSO can negatively impact solubility.[6] When preparing your working solutions, avoid repeated freeze-thaw cycles of the stock.[6] It is also important to ensure that the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%). Observe the medium after adding the compound; any visible precipitation is a clear indication of solubility issues.

Troubleshooting Guides

Guide 1: Improving this compound Solubility and Delivery in Cell Culture

This guide provides strategies to enhance the solubility and effective delivery of this compound to your cells in culture.

Strategy Description Considerations
Use of a Surfactant Non-ionic surfactants like Pluronic® F-127 or Cremophor® EL can be used at low, non-toxic concentrations (e.g., 0.01-0.1%) to improve the solubility of hydrophobic compounds in aqueous media.A concentration curve should be performed to determine the optimal, non-toxic concentration for your specific cell line.
Formulation with BSA Bovine Serum Albumin (BSA) can act as a carrier protein and improve the solubility and stability of small molecules in culture media.Prepare a stock solution of this compound complexed with BSA before adding it to the final culture medium.
Sonication Brief sonication of the final working solution can help to disperse any small, non-visible aggregates of the compound.Use a bath sonicator and avoid overheating the solution.
Guide 2: Enhancing this compound Cell Permeability

If you suspect poor cell permeability is limiting the efficacy of this compound, the following strategies can be employed.

Strategy Description Considerations
Use of Permeation Enhancers Certain excipients can transiently increase membrane permeability. Examples include low concentrations of ethanol, DMSO (at the higher end of the non-toxic range), or commercially available permeation enhancers.[7][8]Cytotoxicity of these enhancers must be carefully evaluated in your cell line. The effect is often transient, so timing with this compound treatment is crucial.
Nanoformulation Encapsulating this compound into nanoparticles (e.g., lipid-based nanoparticles or polymeric micelles) can improve its solubility and facilitate cellular uptake.[9][10][11]This is a more advanced technique that requires expertise in nanoparticle formulation and characterization.
Co-treatment with Efflux Pump Inhibitors If you suspect active efflux of this compound from the cells, co-treatment with a broad-spectrum efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) could increase intracellular accumulation.The inhibitor's own biological effects and toxicity must be controlled for. This can help diagnose an efflux problem.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to assess the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)

  • Acceptor sink buffer (e.g., PBS with 5% DMSO)

  • Donor solution: this compound dissolved in buffer at a known concentration

  • Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • UV-Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Pre-wet the donor plate with buffer.

  • Coat the filter of the donor plate with the lipid solution and allow it to impregnate the filter.

  • Add the acceptor sink buffer to the acceptor plate.

  • Add the donor solution containing this compound to the donor plate.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • After incubation, separate the plates.

  • Quantify the concentration of this compound in both the donor and acceptor wells.

  • Calculate the permeability coefficient (Pe).

Protocol 2: Caco-2 Cell Permeability Assay

This protocol uses a human colon adenocarcinoma cell line that forms a polarized monolayer with tight junctions, mimicking the intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound solution

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with transport buffer.

  • Add the this compound solution to the apical (A) side and transport buffer to the basolateral (B) side to measure A-to-B permeability.

  • To measure B-to-A permeability (efflux), add the this compound solution to the basolateral side and buffer to the apical side.

  • Incubate for a set time (e.g., 2 hours) at 37°C.

  • Take samples from both the apical and basolateral compartments at different time points.

  • At the end of the experiment, perform a lucifer yellow leak test to confirm monolayer integrity was maintained.

  • Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Visualizations

G cluster_0 This compound Mechanism of Action FGFR1/2 FGFR1/2 Ternary Complex Ternary Complex FGFR1/2->Ternary Complex This compound This compound This compound->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Caption: Mechanism of action of this compound as a PROTAC.

G cluster_1 FGFR Signaling Pathway and this compound Intervention FGFR1/2 FGFR1/2 FRS2 FRS2 FGFR1/2->FRS2 PI3K/AKT Pathway PI3K/AKT Pathway FRS2->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway FRS2->RAS/MAPK Pathway Inhibition of Proliferation Inhibition of Proliferation PI3K/AKT Pathway->Inhibition of Proliferation RAS/MAPK Pathway->Inhibition of Proliferation Cell Cycle Arrest Cell Cycle Arrest Inhibition of Proliferation->Cell Cycle Arrest This compound (degrades FGFR1/2) This compound (degrades FGFR1/2) This compound (degrades FGFR1/2)->FGFR1/2

Caption: FGFR signaling and the point of intervention by this compound.

G cluster_2 Troubleshooting Workflow Start Start Suboptimal Efficacy Suboptimal Efficacy Start->Suboptimal Efficacy Check Solubility Check Solubility Suboptimal Efficacy->Check Solubility Solubility OK? Solubility OK? Check Solubility->Solubility OK? Assess Permeability Assess Permeability Permeability OK? Permeability OK? Assess Permeability->Permeability OK? Solubility OK?->Assess Permeability Yes Formulation Strategies Formulation Strategies Solubility OK?->Formulation Strategies No Permeation Enhancement Permeation Enhancement Permeability OK?->Permeation Enhancement No Continue Experiment Continue Experiment Permeability OK?->Continue Experiment Yes Other Issues Other Issues Permeability OK?->Other Issues Unresolved Formulation Strategies->Check Solubility Permeation Enhancement->Assess Permeability

Caption: A logical workflow for troubleshooting suboptimal this compound efficacy.

References

addressing BR-cpd7 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the degradation of BR-cpd7 in long-term experiments. Below you will find frequently asked questions and troubleshooting guides to help ensure the stability and efficacy of this compound throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?

A loss of this compound activity over time in cell culture can be attributed to several factors:

  • Chemical Degradation: The molecule may be inherently unstable in the aqueous, physiological pH environment of the cell culture media, potentially undergoing hydrolysis, oxidation, or photolysis.[1]

  • Adsorption to Labware: this compound might non-specifically bind to the plastic surfaces of cell culture plates, tubes, or pipette tips.[1]

  • Cellular Metabolism: The cells in your experiment could be metabolizing this compound into an inactive form.[1]

  • Precipitation: The compound's solubility in the cell culture media may be limited, causing it to precipitate out of solution over time, especially with temperature fluctuations.[1][2]

Q2: What are the common chemical degradation pathways for a PROTAC molecule like this compound in cell culture media?

PROTACs can be susceptible to several degradation pathways in aqueous environments:

  • Hydrolysis: This is the cleavage of chemical bonds by reaction with water. Functional groups such as esters and amides, which can be present in the linker or the E3 ligase ligand of a PROTAC, are particularly susceptible to hydrolysis.[1][3][4] For instance, thalidomide-based ligands for CRBN, which is relevant to this compound, are known to have hydrolytic instability.[4]

  • Oxidation: This involves the loss of electrons and can be initiated by exposure to oxygen, light, or trace metals in the media.[1][3]

  • Photolysis: Degradation can be caused by exposure to light, especially UV light.[1] It is advisable to handle the compound in amber vials and minimize light exposure.[3]

Q3: How can I assess the stability of my this compound solution?

To determine the stability of this compound in your specific experimental conditions, you can perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] This involves incubating this compound in the cell culture medium at 37°C and 5% CO2 and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to quantify the amount of intact compound remaining.[1]

Q4: What are the recommended storage conditions for this compound stock solutions?

It is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for long-term storage.[2] When preparing working solutions for cell culture, it is best to make them fresh from a thawed aliquot immediately before use.[1][2]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Activity
  • Symptom: Complete loss of biological activity, even at high concentrations, in experiments lasting 24 hours or longer.

  • Possible Cause: The compound is highly unstable in the experimental medium.[1]

  • Suggested Solution:

    • Assess the compound's stability in the media over the time course of your experiment using HPLC or LC-MS/MS.[1]

    • If instability is confirmed, consider replenishing the compound by performing media changes with fresh this compound at regular intervals (e.g., every 12 or 24 hours).

    • If the target is known, a cell-free assay can be used to confirm the intrinsic activity of the compound on its target, ruling out cellular metabolism as the primary cause of inactivation.[1]

Issue 2: High Variability Between Replicates
  • Symptom: Inconsistent results between replicate wells or experiments.

  • Possible Cause:

    • Precipitation of the compound due to poor aqueous solubility.[2]

    • Inconsistent sample handling and processing.

  • Suggested Solution:

    • Ensure the final concentration of the solvent (e.g., DMSO) is kept low and consistent across all wells (typically <0.5%).[1]

    • Prepare working solutions immediately before use and ensure thorough mixing by vortexing.[2]

    • When diluting a concentrated stock into aqueous media, do so serially to minimize the risk of precipitation.[2]

    • Run a vehicle control (media with solvent only) to assess any effects of the solvent on the cells.[1]

Data Presentation

Table 1: Illustrative Stability of this compound in Cell Culture Medium at 37°C

Time (Hours)% Remaining (Mean ± SD, n=3)Appearance of Degradation Products (LC-MS)
0100 ± 0.0None Detected
295.2 ± 2.1Minor peak detected
880.5 ± 3.5Degradation peak increases
2455.1 ± 4.2Multiple degradation peaks observed
4825.7 ± 5.8Significant degradation

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course.

Materials:

  • This compound

  • Anhydrous, sterile DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments (e.g., 1 µM).

  • Aliquot the working solution into multiple sterile microcentrifuge tubes, one for each time point.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one tube from the incubator.

  • Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.

  • Calculate the percentage of compound remaining at each time point by comparing the concentration to the initial concentration at time 0.[1]

Visualizations

BR_cpd7_Signaling_Pathway cluster_cell Cell BR_cpd7 This compound Ternary_Complex FGFR1/2 : this compound : CRBN Ternary Complex BR_cpd7->Ternary_Complex Binds FGFR1_2 FGFR1/2 FGFR1_2->Ternary_Complex Binds Proteasome Proteasome FGFR1_2->Proteasome Targeted to Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR1_2->Downstream_Signaling Activates CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Recruited Ternary_Complex->FGFR1_2 Ubiquitination Ubiquitin Ubiquitin Degraded_FGFR Degraded FGFR1/2 Proteasome->Degraded_FGFR Degrades Degraded_FGFR->Downstream_Signaling Inhibits Cellular_Response Cellular Response (e.g., Cell Cycle Arrest) Downstream_Signaling->Cellular_Response

Caption: this compound mediated degradation of FGFR1/2 signaling pathway.

Troubleshooting_Workflow Start Decreased this compound Activity Observed Check_Solubility Is the compound soluble in the media? Start->Check_Solubility Check_Stability Assess stability via HPLC or LC-MS/MS Check_Solubility->Check_Stability Yes Improve_Solubility Optimize solvent concentration or formulation Check_Solubility->Improve_Solubility No Is_Stable Is the compound stable? Check_Stability->Is_Stable Replenish Replenish compound during experiment Is_Stable->Replenish No Check_Metabolism Consider cellular metabolism or target engagement issues Is_Stable->Check_Metabolism Yes End Problem Resolved Replenish->End Check_Metabolism->End Improve_Solubility->Check_Solubility

Caption: Troubleshooting workflow for this compound degradation.

Experimental_Workflow Start Start Stability Assessment Prepare_Solution Prepare this compound working solution in cell culture media Start->Prepare_Solution Aliquot Aliquot solution for each time point Prepare_Solution->Aliquot Incubate Incubate at 37°C, 5% CO2 Aliquot->Incubate Time_Point Collect sample at designated time point Incubate->Time_Point Analyze Analyze via HPLC or LC-MS/MS Time_Point->Analyze t = 0, 2, 8, 24, 48h Calculate Calculate % remaining vs. time 0 Analyze->Calculate End Determine Stability Profile Calculate->End

Caption: Experimental workflow for stability assessment.

References

troubleshooting BR-cpd7 western blot detection issues

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on Target "BR-cpd7": Initial searches did not identify a widely recognized protein or compound referred to as "this compound." This troubleshooting guide has been developed using BRD4 (Bromodomain-containing protein 4) as a representative example. BRD4 is a well-characterized nuclear phosphoprotein and a key drug development target, making it a relevant model for troubleshooting Western blot detection issues. The principles and methodologies described here are broadly applicable and can be adapted for your specific protein of interest.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any signal for my BRD4 protein?

A1: A lack of signal is a common issue that can arise from multiple stages of the Western blot process.[1][2][3] Key areas to investigate include:

  • Protein Expression: Confirm that your cell line or tissue type expresses BRD4 at a detectable level.[3] Some cell lines may have low endogenous expression. It's recommended to include a positive control lysate from a cell line known to express BRD4 (e.g., HeLa, THP-1, MDA-MB-231).[4][5]

  • Antibody Performance: Ensure your primary antibody is validated for Western blotting and is specific to BRD4.[5][6][7] Check the recommended antibody dilution and consider optimizing it. Antibody activity can diminish with improper storage or reuse of diluted solutions.[2][3]

  • Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.[4]

  • Detection Reagents: Ensure your secondary antibody and ECL substrate are not expired and are functioning correctly.[1]

Q2: I'm seeing multiple bands in my lane for BRD4. What does this mean?

A2: The presence of multiple bands can be due to several factors:

  • BRD4 Isoforms: BRD4 has multiple splice isoforms. The long isoform (BRD4-L) has a molecular weight of approximately 200 kDa, while a major short isoform (BRD4-S) is around 120 kDa.[8][9][10] Your antibody may be detecting more than one isoform. Some antibodies are isoform-specific.[10][11]

  • Protein Degradation: If you see bands at a lower molecular weight than expected, it could indicate that your samples have degraded. Always use fresh samples and add protease inhibitors to your lysis buffer to prevent degradation.[3]

  • Non-specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins. To reduce this, try optimizing your antibody concentrations, increasing the stringency of your washes, or using a different blocking buffer.[1][2]

Q3: What is the expected molecular weight of BRD4, and why might my band appear at a different size?

A3: BRD4 has several isoforms with different molecular weights. The two most common are the long isoform (~200 kDa) and the short isoform (~120 kDa).[8][9][10] A band appearing at a different size could be due to post-translational modifications, alternative splicing, or gel running conditions. Always run a molecular weight marker to accurately estimate the size of your protein bands.[4]

Q4: How can I be sure my antibody is specific to BRD4?

A4: Antibody specificity is crucial for reliable results. Look for antibodies that have been validated using methods like knockout (KO) or knockdown (KD) experiments.[7][12] In these experiments, a signal should be present in the wild-type cells but absent or significantly reduced in the KO/KD cells, confirming the antibody's specificity.[12]

Troubleshooting Guide

This guide is designed to help you systematically identify and resolve common issues encountered during BRD4 Western blot detection.

Problem 1: No Signal or Weak Signal
Possible Cause Recommended Solution
Inefficient Protein Extraction Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption.[3][5]
Low Protein Load Quantify your protein lysates using a BCA or Bradford assay and load at least 20-30 µg of total protein per lane.[3][4]
Poor Protein Transfer Optimize transfer time and voltage. Use a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[4] For high molecular weight proteins like BRD4-L, a wet transfer system overnight at 4°C is often recommended.[10]
Suboptimal Antibody Concentration Perform a titration experiment to find the optimal dilution for your primary antibody. Start with the manufacturer's recommended dilution.[1][2]
Inactive Antibody Ensure antibodies are stored correctly. Avoid repeated freeze-thaw cycles. Always use freshly diluted antibody solutions.[3]
Inactive Detection Reagents Use fresh HRP-conjugated secondary antibody and ECL substrate. Verify the substrate has not expired.[1]
Problem 2: High Background or Non-Specific Bands
Possible Cause Recommended Solution
Insufficient Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST as the blocking agent.[4][13]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[2]
Inadequate Washing Increase the number and duration of washes after antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). A common protocol is three washes of 5-10 minutes each.[3][4]
Contaminated Buffers or Equipment Prepare fresh buffers and ensure all equipment and incubation trays are clean.[2]
Membrane Dried Out Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[2]

Experimental Protocols

Detailed Protocol: Western Blot for BRD4 Detection

This protocol outlines the key steps for detecting BRD4 in cultured cells.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[5]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[4]

    • Load 20-30 µg of protein per lane into an SDS-PAGE gel (an 8% gel or a 4-20% gradient gel is suitable for resolving BRD4 isoforms).[10] Include a pre-stained molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.[4]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[4] For the large BRD4-L isoform, a wet transfer at 100V for 90 minutes or overnight at 25V at 4°C is recommended.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[4]

    • Incubate the membrane with the primary antibody (e.g., anti-BRD4) diluted in blocking buffer. An overnight incubation at 4°C is often optimal.[4][5]

    • Wash the membrane three times for 10 minutes each with TBST.[4]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]

    • Wash the membrane again three times for 10 minutes each with TBST.[4]

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[4]

    • Capture the chemiluminescent signal using a digital imaging system.[1]

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or β-actin.[1][5]

Visualizations

Experimental and Logical Workflows

WesternBlotWorkflow cluster_prep Sample Preparation cluster_sep Separation & Transfer cluster_detect Detection Lysis Cell Lysis & Protein Extraction Quant Protein Quantification (BCA) Lysis->Quant Denature Sample Denaturation Quant->Denature SDSPAGE SDS-PAGE Denature->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect ECL Detection & Imaging SecondaryAb->Detect Analysis Data Analysis Detect->Analysis

Caption: General workflow for Western blot analysis.

Troubleshooting_NoSignal cluster_transfer Check Transfer cluster_antibody Check Antibodies & Detection Start No BRD4 Signal Observed Ponceau Stain membrane with Ponceau S? Start->Ponceau Ponceau_Yes Bands Visible Ponceau->Ponceau_Yes Yes Ponceau_No No Bands Visible Ponceau->Ponceau_No No Controls Positive control lysate included? Ponceau_Yes->Controls Troubleshoot_Transfer Troubleshoot Transfer: - Check buffer - Optimize time/voltage - Ensure good gel/membrane contact Ponceau_No->Troubleshoot_Transfer Control_Signal Signal in control? Controls->Control_Signal Yes Reagent_Issue Issue with reagents: - Check primary/secondary Ab - Check ECL substrate - Optimize Ab concentrations Controls->Reagent_Issue No Sample_Issue Issue is sample-specific: - Low/no BRD4 expression - Protein degradation Control_Signal->Sample_Issue No Control_Signal->Reagent_Issue Yes BRD4_Pathway cluster_nucleus Nucleus BRD4 BRD4 PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 binds RNAPII RNA Pol II PTEFb->RNAPII phosphorylates (activates) Transcription Gene Transcription (e.g., MYC) RNAPII->Transcription Inhibitor BET Inhibitor (e.g., JQ1) Inhibitor->BRD4 blocks binding

References

Technical Support Center: BR-cpd7 E3 Ligase Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the confirmation of E3 ligase engagement by the PROTAC® degrader, BR-cpd7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of specific target proteins. It is composed of a ligand that binds to the fibroblast growth factor receptors FGFR1 and FGFR2, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2][3] By bringing FGFR1/2 and the E3 ligase into close proximity, this compound facilitates the ubiquitination of FGFR1/2, marking it for degradation by the proteasome.[1][2] This leads to reduced FGFR signaling, cell cycle arrest, and inhibition of proliferation in cancer cells with aberrant FGFR1/2 activation.[1][2]

Q2: Which E3 ligase does this compound engage?

A2: this compound engages the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This is achieved through a thalidomide-based ligand incorporated into the this compound structure.[3]

Q3: How can I confirm that this compound is mediating protein degradation through CRBN?

A3: CRBN-dependent degradation can be confirmed through several key experiments:

  • Competition Assay: Pre-treatment of cells with an excess of a CRBN-binding ligand, such as pomalidomide, should rescue the degradation of FGFR1/2 by this compound.

  • CRBN Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CRBN expression in cells should abrogate the degradation of FGFR1/2 by this compound.

  • Neddylation Inhibition: Treatment with a NEDD8-activating enzyme inhibitor, such as MLN4924, will inactivate Cullin-RING ligases, including the CRL4-CRBN complex, and should prevent this compound-mediated degradation.

Q4: What is a ternary complex and why is its formation important?

A4: The ternary complex is the transient structure formed by the target protein (FGFR1/2), the PROTAC (this compound), and the E3 ligase (CRBN). The formation of a stable and productive ternary complex is a critical and rate-limiting step for efficient ubiquitination and subsequent degradation of the target protein. The stability and geometry of this complex are key determinants of a PROTAC's efficacy and selectivity.

Q5: What is "cooperativity" in the context of PROTACs?

A5: Cooperativity (alpha, α) is a measure of the influence that the binding of one protein (e.g., FGFR1) to the PROTAC has on the binding of the second protein (e.g., CRBN).

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., FGFR1-BR-cpd7) increases the affinity for the second protein (CRBN), leading to a more stable ternary complex.

  • Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein.

  • No Cooperativity (α = 1): The binding events are independent. High positive cooperativity is often a desirable feature for potent PROTACs.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterDescriptionValueReference
DC₅₀ (FGFR1/2) Half-maximal degradation concentration for FGFR1/2 in cellular assays.~10 nM[1][2]
IC₅₀ Half-maximal inhibitory concentration for cell proliferation in FGFR1/2-dependent cancer cell lines.5 - 150 nM[1]
K_d_ (FGFR1) Dissociation constant for the binary interaction between this compound and FGFR1.~1 nM[1]
K_d_ (FGFR2) Dissociation constant for the binary interaction between this compound and FGFR2.~1 nM[1]
K_d_ (FGFR3) Dissociation constant for the binary interaction between this compound and FGFR3.~8 nM[1]
K_d_ (CRBN) Dissociation constant for the binary interaction between this compound and CRBN.Not available in primary literature.
K_d_ (Ternary Complex) Dissociation constant for the FGFR1/2:this compound:CRBN ternary complex.Not available in primary literature.
Cooperativity (α) A measure of the synergy in binding between the target protein and E3 ligase to the PROTAC.Not available in primary literature.

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating key experimental workflows and the this compound mechanism of action.

BR_cpd7_Mechanism_of_Action cluster_cell Cell BR_cpd7 This compound Ternary_Complex FGFR1/2 : this compound : CRBN (Ternary Complex) BR_cpd7->Ternary_Complex FGFR FGFR1/2 (Target Protein) FGFR->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation FGFR1/2 Degradation Proteasome->Degradation Signaling Downstream Signaling (e.g., p-AKT, p-ERK) Degradation->Signaling Inhibition Cell_Cycle_Arrest Cell Cycle Arrest & Proliferation Block Signaling->Cell_Cycle_Arrest

Caption: Mechanism of action for this compound-mediated degradation of FGFR1/2.

Co_IP_Workflow Start Start: FGFR1/2-expressing cells Treatment Treat with this compound (and controls, e.g., DMSO) Start->Treatment Lysis Cell Lysis (Non-denaturing buffer) Treatment->Lysis IP Immunoprecipitation (IP) with anti-FGFR1/2 antibody Lysis->IP Wash Wash beads to remove non-specific binders IP->Wash Elution Elute protein complexes Wash->Elution WB Western Blot Analysis Elution->WB Detection Probe for: - FGFR1/2 (IP control) - CRBN (co-IP'd protein) WB->Detection

Caption: Workflow for co-immunoprecipitation to detect ternary complex formation.

Troubleshooting Guides and Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This assay provides qualitative evidence of the formation of the FGFR1/2:this compound:CRBN ternary complex within a cellular context.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing FLAG-tagged FGFR1 (e.g., transfected HEK293T cells) to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein upon complex formation.

    • Treat cells with this compound at various concentrations (e.g., 10, 100, 1000 nM) or DMSO (vehicle control) for 4-6 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the cleared cell lysate with anti-FLAG affinity beads (or an antibody against the endogenous target protein coupled to Protein A/G beads).

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against FGFR1 (to confirm successful immunoprecipitation) and CRBN (to detect its presence in the complex). An antibody against a non-related protein like GAPDH can be used as a negative control for non-specific binding.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No CRBN detected in the eluate 1. Ternary complex is too transient or weak. 2. This compound concentration is not optimal (hook effect). 3. Lysis or wash buffer is too stringent. 4. Insufficient protein in the lysate.1. Optimize the this compound incubation time. Consider cross-linking agents if the interaction is very weak. 2. Perform a dose-response experiment with this compound. 3. Reduce the salt or detergent concentration in the buffers. 4. Increase the amount of starting cell material.
High background/non-specific binding 1. Insufficient washing. 2. Inadequate pre-clearing of the lysate. 3. Antibody cross-reactivity.1. Increase the number of wash steps or the stringency of the wash buffer. 2. Pre-clear the lysate with Protein A/G beads before adding the specific antibody. 3. Use a different, more specific primary antibody.
Low FGFR1 immunoprecipitation 1. Inefficient antibody binding. 2. Low expression of the target protein. 3. Antibody epitope is masked.1. Use a different antibody validated for IP. 2. Ensure high expression of the target protein (e.g., by using an overexpression system). 3. Use a polyclonal antibody or a different monoclonal antibody targeting a different epitope.
Proximity-Based Assays (e.g., NanoBRET™) for Live-Cell Ternary Complex Formation

These assays provide quantitative data on the formation of the ternary complex in living cells in real-time.

Experimental Protocol (General Overview):

  • Construct Preparation:

    • Generate expression vectors for the target protein (FGFR1/2) fused to a bioluminescent donor (e.g., NanoLuc® luciferase) and the E3 ligase (CRBN) fused to a fluorescent acceptor (e.g., HaloTag®).

  • Cell Transfection and Labeling:

    • Co-transfect HEK293 cells with the donor and acceptor constructs.

    • Label the HaloTag®-CRBN fusion protein with a fluorescent ligand (e.g., HaloTag® NanoBRET™ 618 Ligand).

  • Assay Setup:

    • Plate the cells in a white, 96-well or 384-well plate.

    • Add the Nano-Glo® Live Cell Substrate (furimazine).

    • Add this compound at a range of concentrations.

  • Data Acquisition:

    • Measure both the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emission signals simultaneously using a plate reader equipped for BRET measurements.

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates proximity between the donor and acceptor, signifying ternary complex formation.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low BRET signal 1. Low expression of fusion proteins. 2. Inefficient labeling of the acceptor protein. 3. Suboptimal donor:acceptor ratio.1. Optimize transfection conditions to increase protein expression. 2. Ensure complete labeling with the fluorescent ligand. 3. Titrate the ratio of donor and acceptor plasmids during transfection.
High background signal 1. Spectral overlap between donor and acceptor. 2. Non-specific interactions between fusion proteins. 3. Autofluorescence from the compound or media.1. Use appropriate filters and ensure the use of a long-pass filter for the acceptor channel. 2. Include a control with a non-interacting protein pair. 3. Measure the fluorescence of the compound alone and subtract it from the signal.
"Hook Effect" observed High concentrations of this compound favor the formation of binary complexes (FGFR1-PROTAC and CRBN-PROTAC) over the ternary complex.This is an expected phenomenon for PROTACs. Ensure a wide range of concentrations is tested to observe the full bell-shaped curve and accurately determine the optimal concentration for ternary complex formation.
Biophysical Assays (e.g., Surface Plasmon Resonance - SPR) for In Vitro Kinetics

SPR provides label-free, real-time quantitative data on the binding affinities and kinetics of binary and ternary complexes using purified proteins.

Experimental Protocol (General Overview):

  • Protein Immobilization:

    • Immobilize one of the proteins (e.g., CRBN-DDB1 complex) onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • To determine the K_d_ of this compound for CRBN, flow different concentrations of this compound over the CRBN-coated chip.

    • To determine the K_d_ of this compound for FGFR1/2, immobilize FGFR1/2 and flow this compound over the chip.

  • Ternary Complex Analysis:

    • With CRBN immobilized on the chip, flow a constant, saturating concentration of FGFR1/2 mixed with a range of this compound concentrations.

    • The enhanced binding response compared to this compound alone indicates the formation of the ternary complex.

    • Kinetic data (k_on_, k_off_) and affinity (K_d_) for the ternary complex can be derived from the sensorgrams.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low binding signal 1. Low protein activity after immobilization. 2. Low affinity of the interaction. 3. Incorrect buffer composition.1. Try different immobilization strategies (e.g., amine coupling vs. capture-based). 2. Use higher concentrations of the analyte. 3. Optimize buffer pH, salt concentration, and additives (e.g., DMSO for compound solubility).
Non-specific binding 1. Analyte is "sticky". 2. Inadequate surface blocking.1. Add a non-ionic detergent (e.g., Tween-20) to the running buffer. 2. Ensure the sensor surface is properly blocked after protein immobilization.
Complex sensorgrams 1. Heterogeneity of the sample. 2. Mass transport limitations.1. Ensure high purity of the protein samples. 2. Perform the analysis at different flow rates to check for mass transport effects. Use a lower density of immobilized protein if necessary.

References

Validation & Comparative

BR-cpd7 vs. BGJ398: A Comparative Guide to Next-Generation and Traditional FGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel FGFR1/2 PROTAC degrader, BR-cpd7, and the traditional ATP-competitive FGFR inhibitor, BGJ398 (Infigratinib). This analysis is supported by experimental data to delineate their distinct mechanisms, efficacy, and cellular effects.

Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cell proliferation, differentiation, and survival. Its aberrant activation is a known driver in various cancers, making it a key therapeutic target. Traditional approaches to FGFR inhibition have focused on small molecule ATP-competitive inhibitors like BGJ398, which block the kinase activity of the receptor. However, novel strategies, such as proteolysis-targeting chimeras (PROTACs), are emerging. This compound, a PROTAC degrader, represents this new class of therapeutics by inducing the selective degradation of FGFR1 and FGFR2. This guide provides a head-to-head comparison of these two compounds, highlighting their fundamental differences in mechanism and downstream cellular consequences.

Mechanism of Action

BGJ398 (Infigratinib) is a potent and selective ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3] It functions by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation and activation of the receptor.[4][5] This blockade of kinase activity inhibits downstream signaling pathways.[3]

This compound , in contrast, is a PROTAC that selectively targets FGFR1 and FGFR2 for degradation.[4][6] It is a heterobifunctional molecule composed of a ligand that binds to FGFR1/2, a linker, and a ligand that recruits an E3 ubiquitin ligase.[4] This ternary complex formation leads to the ubiquitination of FGFR1/2 and its subsequent degradation by the proteasome.[7][8] This event-driven pharmacology allows for sustained target inhibition even after the compound has been cleared.[7]

PROTAC_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery BR_cpd7 This compound Ternary_Complex Ternary Complex (FGFR1/2-BR-cpd7-E3) BR_cpd7->Ternary_Complex FGFR1_2 FGFR1/2 FGFR1_2->Ternary_Complex E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting Degraded_FGFR Degraded FGFR1/2 Fragments Proteasome->Degraded_FGFR Degradation

Mechanism of this compound as an FGFR1/2 PROTAC degrader.

Quantitative Performance Data

The following tables summarize the in vitro efficacy of this compound and BGJ398 across various cancer cell lines with known FGFR alterations.

Table 1: Inhibitory and Degradation Activity

CompoundTarget(s)MetricValue (nM)Reference
BGJ398 FGFR1IC500.9[1][2][3]
FGFR2IC501.4[1][2][3]
FGFR3IC501.0[1][2][3]
FGFR4IC5060[3]
This compound FGFR1/2DC5010[4][6]

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Table 2: Anti-proliferative Activity (IC50, nM) in FGFR-dependent Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationThis compound (IC50, nM)BGJ398 (IC50, nM)Reference
DMS114Lung CancerFGFR1 Amplification5 - 150Comparable to this compound[7]
KATO IIIGastric CancerFGFR2 Amplification5 - 150Comparable to this compound[7]

Note: A study reported that the anti-proliferative effects of this compound were comparable to those of BGJ398 in these cell lines.[7] this compound showed minimal anti-proliferative activity in cancer cells without FGFR aberrations, highlighting its selectivity.[7][9]

Downstream Signaling and Cellular Effects

Both this compound and BGJ398 effectively inhibit the FGFR signaling pathway, leading to reduced phosphorylation of downstream effectors such as FRS2, AKT, and ERK.[7] This ultimately results in cell cycle arrest and a decrease in cell proliferation.[7]

FGFR_Signaling_Pathway FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Cell_Effects Cell Proliferation, Survival, Differentiation RAF_MEK_ERK->Cell_Effects PI3K_AKT->Cell_Effects BGJ398 BGJ398 (Inhibition) BGJ398->FGFR BR_cpd7 This compound (Degradation) BR_cpd7->FGFR

Simplified FGFR signaling pathway and points of inhibition.

A key distinction lies in their impact on the cell cycle. Studies have shown that both compounds can induce a G0/G1 phase cell cycle arrest in FGFR-dependent cancer cells.[7]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the anti-proliferative effects of this compound and BGJ398.

Procedure:

  • Seed cancer cells in 96-well opaque-walled plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or BGJ398 for 5 days. Include a vehicle control (DMSO).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values using a non-linear regression analysis.[7][10]

Western Blot Analysis for FGFR Signaling

Objective: To assess the effect of this compound and BGJ398 on the phosphorylation of downstream FGFR signaling proteins.

Procedure:

  • Culture cells to 70-80% confluency and then treat with this compound (e.g., 5, 50 nM) or BGJ398 (e.g., 5, 50 nM) for a specified time (e.g., 8 hours).[7]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-FRS2, FRS2, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound and BGJ398 on cell cycle distribution.

Procedure:

  • Treat cells with the compounds (e.g., 100 nM) for 48 hours.[7]

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the cells to remove ethanol and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies Cell_Culture Cell Culture (FGFR-altered lines) Treatment Treatment (this compound or BGJ398) Viability Cell Viability (CellTiter-Glo) Treatment->Viability Western_Blot Western Blot (Signaling Pathway) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle) Treatment->Flow_Cytometry Xenograft Xenograft Model (e.g., DMS114) In_Vivo_Treatment In Vivo Dosing Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (e.g., Ki67) In_Vivo_Treatment->IHC

General experimental workflow for inhibitor comparison.

Conclusion

This compound and BGJ398 represent two distinct and effective strategies for targeting the FGFR signaling pathway. BGJ398 acts as a traditional kinase inhibitor, effectively blocking the catalytic activity of FGFR1/2/3. In contrast, this compound introduces a novel mechanism of action by inducing the selective degradation of FGFR1 and FGFR2. While both compounds demonstrate comparable anti-proliferative effects and inhibition of downstream signaling in FGFR-dependent cancer cells, the PROTAC approach of this compound offers the potential for more sustained target suppression and a different pharmacological profile. The choice between these inhibitors will depend on the specific research or therapeutic context, including the desired duration of target engagement and the potential for off-target effects or resistance mechanisms associated with ATP-competitive inhibition. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies.

References

A Comparative Analysis of BR-cpd7 and Small Molecule Inhibitors in Targeting Fibroblast Growth Factor Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibiting aberrant signaling pathways that drive tumor growth. One such critical pathway is mediated by the Fibroblast Growth Factor Receptors (FGFRs). This guide provides a detailed comparative analysis of a novel proteolysis-targeting chimera (PROTAC), BR-cpd7, and several prominent small molecule inhibitors that target the FGFR signaling cascade. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Executive Summary

This compound is a PROTAC that selectively induces the degradation of FGFR1 and FGFR2, offering a distinct mechanism of action compared to traditional small molecule inhibitors which typically function by blocking the kinase activity of the receptor.[1][2][3] This fundamental difference in their mechanism—degradation versus inhibition—underpins the variations in their biological effects, potential for resistance, and overall therapeutic profiles. This guide will delve into a head-to-head comparison of this compound with established FGFR inhibitors such as Infigratinib (BGJ398), Pemigatinib, Erdafitinib, and Futibatinib, focusing on their mechanism, selectivity, and preclinical efficacy.

Mechanism of Action: Degradation vs. Inhibition

Small molecule FGFR inhibitors are ATP-competitive compounds that bind to the kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[4][5] In contrast, this compound is a heterobifunctional molecule that simultaneously binds to FGFR1/2 and an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the receptor, marking it for degradation by the proteasome.[2][6]

cluster_PROTAC PROTAC (this compound) Mechanism cluster_Inhibitor Small Molecule Inhibitor Mechanism This compound This compound Ternary Complex FGFR1/2-BR-cpd7-E3 Ligase Ternary Complex This compound->Ternary Complex FGFR1/2 FGFR1/2 FGFR1/2->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination of FGFR1/2 Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation of FGFR1/2 Ubiquitination->Proteasomal Degradation Inhibitor Inhibitor Kinase Domain FGFR Kinase Domain Inhibitor->Kinase Domain Binds to ATP pocket FGFR FGFR FGFR->Kinase Domain ATP ATP ATP->Kinase Domain Binding blocked Downstream Signaling Downstream Signaling Blocked Kinase Domain->Downstream Signaling

Caption: Comparative Mechanisms of Action: PROTAC vs. Small Molecule Inhibitor.

Comparative Efficacy and Selectivity

The following tables summarize the quantitative data for this compound and selected small molecule inhibitors, highlighting their potency and selectivity against different FGFR isoforms.

Table 1: In Vitro Degradation and Inhibitory Potency

CompoundTypeTarget(s)DC50 (nM)IC50 (nM)Key Findings
This compound PROTAC DegraderFGFR1/2~10-Selectively degrades FGFR1 and FGFR2, sparing FGFR3.[2][3]
Infigratinib (BGJ398) Small Molecule InhibitorPan-FGFR-FGFR1: 0.9, FGFR2: 1.4, FGFR3: 1, FGFR4: 60Potent inhibitor of FGFR1, 2, and 3.[7]
Pemigatinib Small Molecule InhibitorFGFR1/2/3-<2 for FGFR1/2/3Potent inhibitor of FGFR1, 2, and 3.[1]
Erdafitinib Small Molecule InhibitorPan-FGFR-FGFR1: 1.2, FGFR2: 2.5, FGFR3: 2.9, FGFR4: 5.7Pan-FGFR inhibitor with low nanomolar potency.[8]
Futibatinib Small Molecule InhibitorPan-FGFR (irreversible)-<4 for FGFR1/2/3/4Irreversible inhibitor of all four FGFR isoforms.[9][10]

Table 2: Cellular Activity in FGFR-Dependent Cancer Cell Lines

CompoundCell Line(s)AssayEndpointResult
This compound DMS114 (FGFR1 amp), KATO III (FGFR2 amp)CellTiter-GloIC505-150 nM
Infigratinib (BGJ398) RT112, RT4, SW780, JMSU1 (FGFR3 WT overexpression)Proliferation AssayIC505-32 nM
Pemigatinib Not specified in provided context--Demonstrates anti-tumor activity in xenograft models with FGFR alterations.[1]
Erdafitinib FGFR-expressing cell linesCell Viability AssayDecreased cell viabilityDemonstrates antitumor activity in FGFR-expressing cell lines.[3]
Futibatinib Cancer cell lines with FGFR alterationsCell Viability AssayDecreased cell viabilityDecreases cell viability in cancer cell lines with FGFR alterations.[9][10]

Impact on Downstream Signaling

Both this compound and small molecule FGFR inhibitors effectively suppress the downstream signaling pathways mediated by FGFR, including the RAS-MAPK and PI3K-AKT pathways.[2][9] Western blot analyses have shown that treatment with either class of compound leads to a significant reduction in the phosphorylation of key downstream effectors like FRS2, AKT, and ERK.[2]

FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 p GRB2/SOS GRB2/SOS FRS2->GRB2/SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival This compound This compound This compound->FGFR Degradation Small Molecule Inhibitors Small Molecule Inhibitors Small Molecule Inhibitors->FGFR Inhibition Start Start Seed Cells Seed cells in opaque-walled plate Start->Seed Cells Treat Cells Treat with compound or vehicle Seed Cells->Treat Cells Incubate Incubate for desired period Treat Cells->Incubate Equilibrate Equilibrate to room temperature Incubate->Equilibrate Add Reagent Add CellTiter-Glo® Reagent Equilibrate->Add Reagent Mix Mix on orbital shaker Add Reagent->Mix Incubate RT Incubate at RT for 10 min Mix->Incubate RT Measure Measure luminescence Incubate RT->Measure Analyze Calculate viability and IC50 Measure->Analyze End End Analyze->End

References

BR-cpd7 Demonstrates Potent and Selective In Vivo Antitumor Activity by Degrading FGFR1/2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals BR-cpd7, a selective Fibroblast Growth Factor Receptor 1/2 (FGFR1/2) PROTAC (Proteolysis Targeting Chimera) degrader, exhibits robust anti-cancer effects in vivo. This guide provides a comparative overview of its performance against other agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound has emerged as a promising therapeutic candidate for cancers driven by aberrant FGFR1/2 signaling.[1][2][3] Unlike traditional small-molecule inhibitors that can be limited by low selectivity and side effects, this compound offers a novel mechanism of action by inducing the degradation of FGFR1 and FGFR2.[1][2][3] This leads to the arrest of the cell cycle and a block in the proliferation of tumor cells dependent on FGFR1/2.[1][2][3] In vivo studies have shown its potent antitumor effects in FGFR1-dependent lung cancer models.[1][2][3]

Comparative In Vivo Efficacy

This compound has been directly compared with the conventional FGFR inhibitor, BGJ398, in preclinical models. The data highlights the distinct mechanistic advantages of a degrader over an inhibitor.

ParameterThis compoundBGJ398Vehicle Control
Tumor Growth Strikingly induced tumor regression[2]Inhibition of tumor growth[2]Continued tumor growth
Mechanism of Action Induces degradation of FGFR1/2[1][2][3]Inhibits FGFR signaling[2]N/A
Effect on Cell Cycle Arrests cell cycle in G0-G1 phase[2]Equivalent inhibition of the cell cycle[2]N/A
Apoptosis Induction No significant apoptosis induction[2]No significant apoptosis induction[2]N/A
Toxicity No overt toxicity, body weight loss, or mortality observed[2]Not explicitly stated in the provided resultsN/A

Signaling Pathway and Mechanism of Action

This compound's therapeutic effect is rooted in its ability to selectively degrade FGFR1 and FGFR2, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[2][4] Upon degradation of FGFR1/2, the phosphorylation of key effector molecules such as FRS2, AKT, and ERK is significantly attenuated.[2][5]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonists FGFR FGFR1/2 FRS2 FRS2 FGFR->FRS2 p PI3K PI3K FRS2->PI3K MAPK MAPK/ERK FRS2->MAPK AKT AKT PI3K->AKT p Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation p BR_cpd7 This compound BR_cpd7->FGFR Degradation BGJ398 BGJ398 BGJ398->FGFR Inhibition

Caption: Mechanism of action of this compound and BGJ398 on the FGFR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key in vivo experimental protocols used in the evaluation of this compound.

In Vivo Antitumor Efficacy Study

This study aimed to evaluate the in vivo antitumor efficacy of this compound in a xenograft cancer model.[2]

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Implantation DMS114 cells implanted in nude mice Grouping Mice randomized into Vehicle and this compound groups Cell_Implantation->Grouping Dosing Daily intraperitoneal administration of this compound (10 mg/kg) or vehicle Grouping->Dosing Monitoring Tumor volume and body weight recorded every 3 days Dosing->Monitoring Sacrifice Mice sacrificed Monitoring->Sacrifice Tumor_Analysis Tumor analysis: - H&E staining - Ki67 staining - Immunoblot for FGFR1 Sacrifice->Tumor_Analysis

Caption: Workflow for the in vivo antitumor efficacy study of this compound.

  • Cell Line and Animal Model: Human small cell lung cancer DMS114 cells, which have FGFR1 amplification, were used.[2] These cells were implanted into nude mice to establish xenograft tumors.[2][6]

  • Treatment Groups: Once the tumors were established, the mice were randomly assigned to two groups: a vehicle control group and a this compound treatment group.[2]

  • Dosing and Administration: this compound was administered daily via intraperitoneal injection at a dose of 10 mg/kg.[2] The vehicle solution consisted of 5% DMSO, 10% solutol, and 85% saline.[7]

  • Monitoring and Endpoints: Tumor volumes were measured every three days to monitor the treatment response.[6] The body weight of the mice was also monitored to assess toxicity.[2] At the end of the study, the mice were sacrificed, and the tumors were excised for further analysis.[6]

  • Tumor Analysis: The excised tumors were subjected to Hematoxylin and Eosin (H&E) staining to observe tissue morphology and necrosis, and Ki67 staining to assess cell proliferation.[2][6] Immunoblot analysis was performed on tumor lysates to confirm the depletion of FGFR1.[2][6]

Pharmacokinetics Study

To understand the absorption, distribution, metabolism, and excretion of this compound, a pharmacokinetic study was conducted in male C57BL/6 mice.[2][7]

  • Administration Routes and Doses: this compound was administered via three different routes: intravenous (i.v.) injection at 2 mg/kg, intraperitoneal (i.p.) injection at 5 mg/kg, and oral gavage (PO) at 10 mg/kg.[2][7]

  • Sample Collection: Blood samples were collected at various time points (5, 15, 30, 60, 120, 240, 480, and 1,440 minutes) after administration.[2][7]

  • Analysis: The concentration of this compound in the plasma was determined using mass spectrometry.[2][7] Pharmacokinetic parameters were then calculated using Phoenix WinNonlin software.[2][7] The study revealed good pharmacokinetic properties for intravenous and intraperitoneal administration, while oral bioavailability was poor.[2]

References

A Comparative Analysis of the Therapeutic Window: BR-cpd7 versus Conventional FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming the limitations of traditional small-molecule inhibitors. For cancers driven by aberrant Fibroblast Growth Factor Receptor (FGFR) signaling, a novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), presents a promising alternative. This guide provides a detailed comparison of the therapeutic window of BR-cpd7, a selective FGFR1/2 degrader, with established FGFR inhibitors, supported by available preclinical and clinical data.

Executive Summary

This compound is a PROTAC that selectively induces the degradation of FGFR1 and FGFR2 proteins.[1][2][3] This mechanism of action, distinct from the enzymatic inhibition by small-molecule inhibitors, offers the potential for a wider therapeutic window. Preclinical data suggests that this compound is highly potent in degrading its targets and exhibits robust anti-tumor activity in FGFR1/2-dependent cancer models at well-tolerated doses.[1][2][3] In contrast, while FGFR inhibitors have demonstrated clinical efficacy, their use can be limited by on-target and off-target toxicities. This guide will delve into the quantitative differences in efficacy and safety profiles, providing a framework for assessing the therapeutic potential of this compound.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and a selection of representative FGFR inhibitors. It is important to note that the data for this compound is from preclinical studies, while the data for the inhibitors includes both preclinical and clinical findings. Direct comparison should be made with this in mind.

Table 1: In Vitro Potency of this compound and FGFR Inhibitors

CompoundTypeTarget(s)Potency MetricValue (nM)Cell Line/Assay Condition
This compound PROTAC DegraderFGFR1/2DC50~10FGFR1/2-amplified cancer cell lines
BGJ398 (Infigratinib) InhibitorFGFR1/2/3IC500.9 (FGFR1), 1.4 (FGFR2), 1 (FGFR3)Enzymatic assay
Pemigatinib InhibitorFGFR1/2/3IC500.4 (FGFR1), 0.5 (FGFR2), 1.0 (FGFR3)Enzymatic assay[4]
Erdafitinib InhibitorFGFR1/2/3/4IC501.2 (FGFR1), 2.5 (FGFR2), 3.0 (FGFR3), 5.7 (FGFR4)Enzymatic assay
Futibatinib InhibitorFGFR1/2/3/4IC501.4 - 3.7Enzymatic assay

Table 2: Preclinical and Clinical Toxicity Profile

CompoundPreclinical Toxicity HighlightsCommon Clinical Adverse Events (Grade ≥3)
This compound Well-tolerated at effective doses in vivo (specific LD50/MTD not publicly available).[1][2][3]Not yet in clinical trials.
BGJ398 (Infigratinib) No apparent toxicity at 0.5 mg/kg/day in a mouse model.[5] No significant dose-phosphorus relationship at doses ≤ 5 mg/kg in rats and mice.[6]Hyperphosphatemia, stomatitis, palmar-plantar erythrodysesthesia, fatigue, alopecia, nail toxicity.[7]
Pemigatinib Acceptable tolerability in xenograft models.[4]Hyperphosphatemia, hypophosphatemia, arthralgia, stomatitis, diarrhea, fatigue.
Erdafitinib Generally well-tolerated in preclinical models.Hyperphosphatemia, stomatitis, diarrhea, dry mouth, skin and nail toxicities, central serous retinopathy.[8][9]
Futibatinib Manageable safety profile in preclinical studies.[10]Hyperphosphatemia, increased AST/ALT, stomatitis, fatigue.[11]

Mechanism of Action and Signaling Pathway

This compound operates through a distinct mechanism compared to traditional FGFR inhibitors. As a PROTAC, it forms a ternary complex with FGFR1/2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome. This event-driven, catalytic mechanism allows for sustained target suppression. In contrast, FGFR inhibitors are occupancy-driven, competitively binding to the ATP-binding pocket of the FGFR kinase domain to block downstream signaling.

cluster_BR_cpd7 This compound (PROTAC) cluster_Inhibitor FGFR Inhibitor BR_cpd7 This compound Ternary_Complex Ternary Complex BR_cpd7->Ternary_Complex FGFR1_2 FGFR1/2 FGFR1_2->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation FGFR1/2 Degradation Proteasome->Degradation Downstream_Signaling_Effect Inhibition of Cell Proliferation & Survival Degradation->Downstream_Signaling_Effect FGFR_Inhibitor FGFR Inhibitor FGFR FGFR (1-4) FGFR_Inhibitor->FGFR Inhibition Inhibition of Phosphorylation FGFR_Inhibitor->Inhibition Downstream_Signaling Downstream Signaling (MAPK/ERK, PI3K/AKT) FGFR->Downstream_Signaling ATP ATP ATP->FGFR Inhibition->Downstream_Signaling Inhibition->Downstream_Signaling_Effect

Figure 1: Comparative Mechanisms of Action

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or FGFR inhibitors for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Buffer D->E F Measure Absorbance E->F

Figure 2: MTT Assay Workflow

Western Blot for Protein Degradation

Western blotting is used to detect and quantify the levels of specific proteins in a sample, in this case, the degradation of FGFR1/2.[15][16][17]

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against FGFR1 or FGFR2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Antibody Incubation E->F G Detection F->G

Figure 3: Western Blot Workflow

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy and tolerability of a compound in a living organism.[18][19][20][21][22][23]

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells with FGFR1/2 alterations into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound or an FGFR inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the desired dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

A Cell Implantation B Tumor Growth A->B C Randomization B->C D Treatment Administration C->D E Tumor & Body Weight Monitoring D->E F Endpoint Analysis E->F

Figure 4: In Vivo Xenograft Workflow

Discussion and Conclusion

The assessment of a therapeutic window is a critical aspect of drug development, balancing the desired efficacy with acceptable toxicity. For this compound, its high potency and selectivity for FGFR1/2 degradation, coupled with minimal effects on cells lacking FGFR aberrations, suggest a promising therapeutic window in preclinical models.[1][2][3][24] The catalytic nature of PROTACs may allow for lower and less frequent dosing compared to occupancy-driven inhibitors, potentially reducing on-target toxicities.

FGFR inhibitors have demonstrated significant clinical benefit in patients with FGFR-driven cancers. However, their therapeutic window can be narrowed by a range of on-target and off-target toxicities. Hyperphosphatemia is a common on-target effect of FGFR1 inhibition, while other adverse events like stomatitis, diarrhea, and ocular toxicities can also be dose-limiting.[25]

While a definitive comparison of the therapeutic windows requires head-to-head clinical trials, the preclinical data for this compound provides a strong rationale for its continued development. The ability to achieve robust and sustained target degradation with a favorable tolerability profile positions this compound as a potentially superior therapeutic strategy for patients with FGFR1/2-dependent malignancies. Future studies should focus on comprehensive preclinical toxicology and the establishment of a clear safety profile to guide clinical translation.

References

A Head-to-Head Comparison of BR-cpd7 and Other Next-Generation FGFR Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the selective FGFR1/2 degrader, BR-cpd7, with other emerging FGFR-targeting Proteolysis Targeting Chimeras (PROTACs). This report synthesizes available preclinical data to evaluate their performance and provides detailed experimental methodologies to support further research.

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway often dysregulated in various malignancies. While FGFR inhibitors have shown clinical utility, the development of resistance and off-target effects remain significant challenges. A novel therapeutic strategy to overcome these limitations is the use of PROTACs, which hijack the cell's ubiquitin-proteasome system to induce the degradation of the target protein. This guide focuses on this compound, a potent and selective FGFR1/2 degrader, and compares its performance with other notable FGFR degraders, LC-MB12 and DGY-09-192.

Performance Comparison of FGFR Degraders

The following tables summarize the in vitro degradation and anti-proliferative activities of this compound, LC-MB12, and DGY-09-192 in various cancer cell lines.

Table 1: In Vitro Degradation Efficiency (DC50)

The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to reduce the level of the target protein by 50%. Lower DC50 values indicate greater degradation potency.

DegraderTarget(s)Cell LineDC50 (nM)E3 Ligase Recruited
This compound FGFR1/2DMS114 (FGFR1 amp)~10[1][2][3]CRBN
KATO III (FGFR2 amp)~10[1][2][3]CRBN
LC-MB12 FGFR2KATO III (FGFR2 amp)11.8[4][5]CRBN
DGY-09-192 FGFR1/2KATO III (FGFR2 amp)70[6]VHL
Table 2: In Vitro Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. Lower IC50 values indicate greater potency in inhibiting cancer cell growth.

DegraderCell LineIC50 (nM)
This compound DMS114 (FGFR1 amp)5 - 150[1]
KATO III (FGFR2 amp)5 - 150[1]
LC-MB12 KATO III (FGFR2 amp)29.1[4][5]
SNU-16 (FGFR2 amp)3.7[4][5]
NCI-H716 (FGFR2 amp)3.2[4][5]
DGY-09-192 KATO III (FGFR2 amp)1[7][8][9]
CCLP1 (FGFR1 overexp)17[7]
ICC13-7 (FGFR2 fusion)40[7]
CCLP-FP (FGFR2 fusion)8[7]

Visualizing the Mechanism of Action and Experimental Workflows

To better understand the underlying biological processes and experimental setups, the following diagrams are provided.

FGFR Signaling Pathways

PROTAC_Mechanism cluster_system PROTAC-Mediated Degradation PROTAC PROTAC (e.g., this compound) Ternary_Complex Ternary Complex (FGFR-PROTAC-E3) PROTAC->Ternary_Complex FGFR FGFR (Target Protein) FGFR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_FGFR Ubiquitinated FGFR Ternary_Complex->Ub_FGFR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_FGFR Proteasome Proteasome Ub_FGFR->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation Experimental_Workflow cluster_degradation Western Blot for Degradation cluster_viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) A1 Culture Cancer Cells (e.g., DMS114, KATO III) A2 Treat with FGFR Degrader (e.g., this compound) at various concentrations and time points A1->A2 A3 Lyse Cells and Collect Protein A2->A3 A4 Quantify Protein Concentration A3->A4 A5 SDS-PAGE and Western Blot A4->A5 A6 Probe with anti-FGFR and loading control antibodies A5->A6 A7 Image and Quantify Band Intensity A6->A7 A8 Calculate DC50 A7->A8 B1 Seed Cancer Cells in 96-well plates B2 Treat with serial dilutions of FGFR Degrader B1->B2 B3 Incubate for 72 hours B2->B3 B4 Add MTT or CellTiter-Glo Reagent B3->B4 B5 Measure Absorbance or Luminescence B4->B5 B6 Calculate Cell Viability (%) B5->B6 B7 Determine IC50 B6->B7

References

Validating BR-cpd7's On-Target Effects: A Comparative Guide with a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted protein degradation, validating the on-target specificity of a novel degrader is paramount. This guide provides a comprehensive comparison of the on-target effects of BR-cpd7, a selective Fibroblast Growth Factor Receptor 1/2 (FGFR1/2) PROTAC (Proteolysis Targeting Chimera) degrader, with its rationally designed negative control, this compound NC. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals in assessing the specific activity of this compound.

This compound is designed to induce the degradation of FGFR1 and FGFR2 by hijacking the E3 ubiquitin ligase Cereblon (CRBN). To rigorously demonstrate that the observed effects of this compound are a direct consequence of its intended mechanism, a negative control, this compound NC, was synthesized. This control compound is structurally analogous to this compound but possesses a critical modification—a methyl group on the glutarimide (B196013) moiety—that abrogates its ability to bind to CRBN[1]. Consequently, this compound NC is incapable of forming the ternary complex required for proteasomal degradation, making it an ideal tool to distinguish on-target degradation from off-target or non-specific effects.

Comparative Analysis of On-Target Effects

The following tables summarize the quantitative data from key experiments designed to validate the on-target activity of this compound by comparing its effects to those of this compound NC and the parent FGFR inhibitor, BGJ398.

Table 1: Degradation of FGFR Isoforms

This table quantifies the ability of this compound to selectively degrade FGFR1 and FGFR2 in different cancer cell lines, an effect that is absent with the negative control.

Cell LineTarget ProteinTreatment (Concentration)% of Target Protein Remaining (Normalized to DMSO)
DMS114 (FGFR1 amplified)FGFR1This compound (100 nM)~10%
This compound NC (1000 nM)~100%
KATO III (FGFR2 amplified)FGFR2This compound (100 nM)~25%
This compound NC (1000 nM)~100%
RT112/84 (FGFR3 amplified)FGFR3This compound (up to 1000 nM)~100%

Data are estimations based on immunoblot analyses from the cited literature.

Table 2: Inhibition of Downstream FGFR Signaling

Effective degradation of FGFR1/2 by this compound leads to the attenuation of downstream signaling pathways, a key indicator of on-target activity.

Cell LinePhospho-ProteinTreatment (Concentration)Fold Change in Phosphorylation (Normalized to DMSO)
DMS114p-FRS2This compound (50 nM)~0.2
BGJ398 (50 nM)~0.2
p-AKTThis compound (50 nM)~0.4
BGJ398 (50 nM)~0.4
p-ERKThis compound (50 nM)~0.3
BGJ398 (50 nM)~0.3

Data are estimations based on immunoblot analyses from the cited literature.

Table 3: Anti-proliferative Effects

The on-target degradation of FGFR1/2 by this compound is expected to translate into potent anti-proliferative effects in FGFR-dependent cancer cells.

Cell LineAssayTreatmentIC50 / Effect
DMS114CellTiter-GloThis compoundPotent inhibition
This compound NCNo significant inhibition
BGJ398Potent inhibition

Qualitative summary based on cell proliferation curves from the cited literature.

Table 4: Cell Cycle Analysis

On-target inhibition of FGFR signaling by this compound induces cell cycle arrest, a mechanism contributing to its anti-proliferative activity.

Cell LineTreatment (Concentration)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
DMS114DMSO~55%~35%~10%
This compound (100 nM)~75%~15%~10%
BGJ398 (100 nM)~70%~20%~10%

Data are estimations based on flow cytometry analysis from the cited literature.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

cluster_BRcpd7 This compound (Active Degrader) cluster_NC This compound NC (Negative Control) cluster_pathway Downstream Signaling BRcpd7 This compound Ternary FGFR-BR-cpd7-CRBN Ternary Complex BRcpd7->Ternary Binds FGFR FGFR1/2 FGFR->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds Ub Ubiquitination Ternary->Ub Promotes Proteasome Proteasomal Degradation Ub->Proteasome Leads to Degraded_FGFR Degraded FGFR1/2 Proteasome->Degraded_FGFR FRS2 p-FRS2 Degraded_FGFR->FRS2 Inhibition NC This compound NC No_Binding No Ternary Complex Formation NC->No_Binding Binds FGFR FGFR_NC FGFR1/2 FGFR_NC->No_Binding CRBN_NC CRBN E3 Ligase CRBN_NC->No_Binding Cannot Bind Proliferation Cell Proliferation & Survival No_Binding->Proliferation No Effect on Downstream Signaling PI3K PI3K/AKT Pathway FRS2->PI3K Activation MAPK MAPK/ERK Pathway FRS2->MAPK Activation PI3K->Proliferation MAPK->Proliferation

Caption: Mechanism of action of this compound versus its negative control.

cluster_workflow Experimental Workflow cluster_assays Assays cluster_readouts Readouts start Cancer Cell Lines (e.g., DMS114, KATO III) treatment Treatment: - DMSO (Vehicle) - this compound - this compound NC - BGJ398 start->treatment incubation Incubation treatment->incubation western Western Blot incubation->western prolif Proliferation Assay (e.g., CellTiter-Glo) incubation->prolif cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle readout_western Protein Levels: - FGFR1/2/3 - p-FRS2, p-AKT, p-ERK western->readout_western readout_prolif Cell Viability (IC50) prolif->readout_prolif readout_cell_cycle Cell Cycle Distribution (G0/G1, S, G2/M) cell_cycle->readout_cell_cycle

Caption: Workflow for validating this compound's on-target effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Western Blot Analysis
  • Cell Culture and Treatment: Cancer cell lines (DMS114, KATO III, RT112/84) are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with DMSO (vehicle), this compound, this compound NC, or BGJ398 at the indicated concentrations for the specified duration (e.g., 24 hours for degradation, 8 hours for signaling).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Membranes are incubated with primary antibodies against FGFR1, FGFR2, FGFR3, p-FRS2, FRS2, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, membranes are washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to the loading control.

Cell Proliferation Assay (CellTiter-Glo®)
  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density (e.g., 3,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound, this compound NC, or BGJ398.

  • Incubation: The plates are incubated for a period of 5 days.

  • Luminescence Reading: After incubation, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

  • Data Analysis: The data is normalized to the DMSO-treated control, and IC50 values are calculated using a non-linear regression model.

Cell Cycle Analysis
  • Cell Treatment: Cells are seeded in 6-well plates and treated with DMSO, this compound, or BGJ398 at the indicated concentrations for 48 hours.

  • Cell Harvesting and Fixation: Both floating and attached cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at 37°C in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

This guide demonstrates a robust framework for validating the on-target effects of a PROTAC degrader. The use of a well-designed negative control like this compound NC is crucial for unequivocally attributing the observed biological activities to the intended mechanism of action, thereby providing a solid foundation for further preclinical and clinical development.

References

cross-reactivity profile of BR-cpd7 against other receptor tyrosine kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of BR-cpd7, a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Fibroblast Growth Factor Receptor 1 (FGFR1) and FGFR2. The following sections present quantitative data, experimental methodologies, and visual representations of key cellular processes to objectively assess its performance.

Executive Summary

This compound is a highly potent and selective degrader of FGFR1 and FGFR2, with a reported half-maximal degradation concentration (DC50) of approximately 10 nM.[1][2][3] Experimental evidence demonstrates that this compound effectively spares FGFR3 and exhibits minimal antiproliferative activity in cancer cells that do not have aberrations in the FGFR signaling pathway, highlighting its target specificity.[1][2][3][4] Its mechanism of action involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of FGFR1/2. This targeted degradation leads to the inhibition of downstream signaling pathways, including the MAPK-ERK and PI3K-AKT pathways, ultimately resulting in cell cycle arrest and suppression of tumor cell proliferation.[1]

Cross-Reactivity Profile of this compound

The selectivity of this compound has been primarily characterized within the FGFR family. The following table summarizes the degradation and antiproliferative activity of this compound against different FGFR isoforms and in various cancer cell lines.

Target/Cell LineAssay TypeMetricValue (nmol/L)Reference
FGFR1 Degradation (HiBiT)DC50~10[1]
FGFR2 Degradation (HiBiT)DC50~10[1]
FGFR3 Degradation (HiBiT)ActivityMinimal effect up to 10,000[1]
DMS114 (FGFR1 amp) AntiproliferationIC505 - 150[1]
KATO III (FGFR2 amp) AntiproliferationIC505 - 150[1]

Note: A comprehensive kinome-wide scan to assess the cross-reactivity of this compound against a broader panel of receptor tyrosine kinases (e.g., EGFR, VEGFR, PDGFR) is not publicly available in the reviewed literature.

Signaling Pathway and Mechanism of Action

This compound functions as a PROTAC, a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling FGF Ligand FGF Ligand FGFR1_2 FGFR1/2 FGF Ligand->FGFR1_2 activates Proteasome Proteasome FGFR1_2->Proteasome degraded FRS2 FRS2 FGFR1_2->FRS2 phosphorylates BR_cpd7 This compound BR_cpd7->FGFR1_2 binds CRBN CRBN (E3 Ligase) BR_cpd7->CRBN recruits Ub Ubiquitin CRBN->Ub transfers Ub->FGFR1_2 tags for degradation PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT MAPK_ERK MAPK-ERK Pathway FRS2->MAPK_ERK Cell_Cycle_Proliferation Cell Cycle Arrest & Suppressed Proliferation PI3K_AKT->Cell_Cycle_Proliferation MAPK_ERK->Cell_Cycle_Proliferation

Caption: Mechanism of action of this compound and its effect on FGFR signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Immunoblot Analysis for FGFR Degradation
  • Cell Culture and Treatment:

    • Culture human cancer cell lines with known FGFR status (e.g., DMS114 for FGFR1 amplification, KATO III for FGFR2 amplification, and RT112/84 for FGFR3 amplification) in appropriate media.[1]

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.[1]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against FGFR1, FGFR2, FGFR3, p-FRS2, p-AKT, p-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an appropriate imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Nano-Glo® HiBiT Assay for Protein Degradation

This assay quantifies the degradation of HiBiT-tagged target proteins.

  • Cell Line Generation and Culture:

    • Generate HEK293T cell lines stably expressing HiBiT-tagged FGFR1, FGFR2, or FGFR3.

    • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 36 hours.[1]

  • Lysis and Luminescence Measurement:

    • Add Nano-Glo® HiBiT Lytic Reagent to each well.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of remaining HiBiT-tagged protein.

  • Data Analysis:

    • Calculate the percentage of protein degradation relative to vehicle-treated controls.

    • Determine the DC50 value by fitting the data to a dose-response curve.

cluster_workflow Nano-Glo® HiBiT Assay Workflow Start Start: HiBiT-FGFR expressing cells Treatment Treat with this compound (36 hours) Start->Treatment Lysis Add Nano-Glo® HiBiT Lytic Reagent Treatment->Lysis Measurement Measure Luminescence Lysis->Measurement Analysis Calculate % Degradation and DC50 Measurement->Analysis End End: Quantified Degradation Analysis->End

Caption: Workflow for the Nano-Glo® HiBiT protein degradation assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

  • Cell Seeding and Treatment:

    • Seed cancer cell lines in 96-well opaque-walled plates and allow them to attach.

    • Treat the cells with various concentrations of this compound for 5 days.[1]

  • Reagent Addition and Incubation:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement and Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

References

Comparative Proteomics of BR-cpd7 Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic effects of BR-cpd7, a selective Fibroblast Growth Factor Receptor (FGFR) 1/2 PROTAC degrader. Supported by experimental data, this document details the significant protein expression changes in cancer cells following treatment, outlines the methodologies for replication, and visualizes the key biological pathways and workflows involved.

This compound operates as a proteolysis-targeting chimera (PROTAC), inducing the degradation of its target proteins through the ubiquitin-proteasome system. This guide focuses on the comparative proteomic analysis of human lung cancer cells (DMS114) treated with this compound versus a vehicle control (DMSO), highlighting the compound's targeted efficacy and downstream effects.

Quantitative Proteomic Analysis: this compound vs. Control

Quantitative proteomic analysis of DMS114 cells, which have FGFR1 amplification, was performed after 24 hours of treatment with 100 nmol/L this compound or a DMSO control. The results demonstrate a significant downregulation of specific proteins, confirming the targeted action of this compound.

ProteinGene SymbolDescriptionOutcome with this compound Treatment
Fibroblast growth factor receptor 1FGFR1A receptor tyrosine kinase crucial for cell proliferation, differentiation, and survival. Aberrant activation is a driver in multiple cancers.Significantly Downregulated
Zinc finger protein 91ZFP91Associated with pomalidomide (B1683931), an immunomodulatory drug that also utilizes the cereblon E3 ubiquitin ligase.Downregulated
DTWD1DTWD1Also reported to be associated with pomalidomide treatment.Downregulated
NAD(P)H dehydrogenase [quinone] 2NQO2A metabolism-associated protein.Downregulated (likely a secondary effect)
Thymidine kinase 1TK1A cell-cycle-related protein.Downregulated (likely a secondary effect)

Experimental Protocols

The following is a detailed methodology for the comparative proteomic analysis of this compound treated cells.

Cell Culture and Treatment

DMS114 human lung cancer cells were cultured under standard conditions. For the proteomics experiment, cells were treated with either 100 nmol/L of this compound or a DMSO vehicle control for 24 hours. Biological duplicates were prepared for each condition.

Protein Extraction and Digestion
  • Cell Harvesting: Cells were harvested by centrifugation at 4°C.

  • Lysis: Cell pellets were lysed in a buffer containing 4% SDS and 100 mmol/L Tris, pH 7.6, followed by sonication.

  • Protein Quantification: The total protein concentration of each sample was determined.

  • Digestion: Approximately 200 μg of total protein from each sample was digested using a filter-aided sample preparation (FASP) protocol with a 10-kDa filter.

Tandem Mass Tag (TMT)-based Quantitative LC/MS-MS Proteomics
  • TMT Labeling: Peptides from each sample were labeled with distinct isobaric tandem mass tags (TMT), allowing for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC/MS-MS): The labeled peptide mixture was subjected to liquid chromatography for separation, followed by tandem mass spectrometry for identification and quantification.

  • Data Analysis: The resulting mass spectrometry data was analyzed to identify and quantify proteins, comparing the relative abundance of each protein between the this compound and DMSO-treated samples.

Visualizing the Molecular Impact and Experimental Design

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

BR_cpd7_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_outcome Outcome CellCulture DMS114 Cell Culture Treatment Treatment with this compound (100 nM) or DMSO Control (24h) CellCulture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Lysis Cell Lysis & Protein Extraction Harvesting->Lysis Digestion Protein Digestion (FASP) Lysis->Digestion TMT_Labeling TMT Labeling Digestion->TMT_Labeling LC_MS LC/MS-MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Protein_Quantification Identification of Downregulated Proteins Data_Analysis->Protein_Quantification

Caption: Experimental workflow for the comparative proteomics of this compound treated cells.

FGFR_Signaling_Pathway_Inhibition_by_BR_cpd7 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR1_2 FGFR1/2 FGF->FGFR1_2 FRS2 FRS2 FGFR1_2->FRS2 Degradation Ubiquitin-Proteasome Degradation FGFR1_2->Degradation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression & Proliferation ERK->Cell_Cycle AKT AKT PI3K->AKT AKT->Cell_Cycle BR_cpd7 This compound BR_cpd7->FGFR1_2 Binds & Induces

Caption: Inhibition of the FGFR signaling pathway by this compound-induced degradation of FGFR1/2.

Comparison with Alternatives

This compound's mechanism as a PROTAC degrader offers a distinct advantage over traditional small-molecule inhibitors of the FGFR pathway, such as BGJ398. While inhibitors block the kinase activity of FGFR, they leave the receptor protein intact, which can lead to the development of resistance. In contrast, this compound removes the FGFR1/2 protein entirely, which can lead to a more sustained and potent inhibition of downstream signaling. This is evidenced by the significant decrease in phosphorylated FRS2, AKT, and ERK levels following this compound treatment.[1] Furthermore, the antiproliferative effects of this compound have been shown to be comparable to those of BGJ398 in FGFR-dependent cancer cell lines.

Conclusion

The comparative proteomic analysis of this compound treated cells robustly demonstrates its high selectivity and efficacy in degrading FGFR1/2. This targeted degradation leads to the potent inhibition of downstream signaling pathways that are critical for cancer cell proliferation and survival. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers working to understand and build upon these findings in the development of novel cancer therapeutics.

References

Evaluating the Durability of Response: A Comparative Analysis of BR-cpd7 and Conventional FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the emergence of resistance remains a critical hurdle, limiting the long-term efficacy of kinase inhibitors. This guide provides a comparative analysis of BR-cpd7, a novel proteolysis-targeting chimera (PROTAC) degrader, against conventional small-molecule fibroblast growth factor receptor (FGFR) inhibitors. We delve into the durability of response, examining preclinical data and the mechanistic differences that may influence sustained efficacy. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Comparator Inhibitors

This compound is a selective FGFR1/2 PROTAC degrader that induces the degradation of these receptors through the ubiquitin-proteasome system.[1][2][3] Unlike traditional inhibitors that merely block the kinase activity, this compound eliminates the entire protein, a mechanism that holds the potential to overcome certain forms of drug resistance. For this comparison, we evaluate this compound against established FGFR inhibitors:

  • Infigratinib (B612010) (BGJ398): A selective, ATP-competitive inhibitor of FGFR1-3.[4][5]

  • Pemigatinib: A potent, selective, oral inhibitor of FGFR1-3.[6][7]

Durability of Response and Resistance Mechanisms

The durability of response to targeted therapies is often curtailed by the development of resistance. For conventional FGFR inhibitors, primary mechanisms of acquired resistance include:

  • On-Target Secondary Mutations: The emergence of mutations within the FGFR kinase domain, such as "gatekeeper" and "molecular brake" mutations (e.g., V565F/I/L and N550K/H in FGFR2), can sterically hinder inhibitor binding.[8][9][10] These mutations are a significant contributor to acquired resistance, with studies indicating that approximately 60% of patients who develop resistance to infigratinib have secondary FGFR2 mutations.[9]

  • Bypass Signaling Pathway Activation: Cancer cells can circumvent FGFR inhibition by activating alternative signaling pathways to drive proliferation and survival.[9][10][11] Key bypass pathways implicated in resistance to FGFR inhibitors include the PI3K/AKT/mTOR and RAS/MAPK signaling cascades.[9][10] Upregulation of other receptor tyrosine kinases, such as MET, has also been identified as a resistance mechanism.[9][10]

This compound, as a PROTAC degrader, offers a potentially more durable response by physically eliminating the FGFR1/2 proteins. This mode of action may be less susceptible to resistance driven by kinase domain mutations that affect inhibitor binding but may not prevent the binding of the PROTAC to other regions of the protein. Furthermore, by degrading the entire receptor, this compound may mitigate the scaffolding functions of FGFR that are independent of its kinase activity, potentially reducing the activation of some bypass signaling pathways. Preclinical washout experiments with this compound have demonstrated sustained degradation of FGFR1 even after the compound is removed, suggesting a durable effect at the cellular level.[1] However, it is important to note that resistance to PROTACs can still emerge, for instance, through mutations in the target protein that prevent PROTAC binding or alterations in the E3 ligase machinery.[12]

Quantitative Data Comparison

The following tables summarize the available preclinical and clinical data for this compound and the comparator FGFR inhibitors.

Table 1: Preclinical Efficacy of this compound vs. Inhibitors
CompoundTarget(s)Mechanism of ActionDC50 (nM)IC50 (nM)Cell Lines
This compound FGFR1/2PROTAC Degrader~10[1][2]5-150[1]DMS114 (FGFR1 amp), KATO III (FGFR2 amp)[1]
Infigratinib (BGJ398) FGFR1-3Kinase InhibitorN/A0.9-1.4[13]Various solid tumors with FGFR alterations[5][13]

N/A: Not Applicable

Table 2: Clinical Efficacy of FGFR Inhibitors (Data from studies in Cholangiocarcinoma with FGFR2 fusions/rearrangements)
InhibitorTrialOverall Response Rate (ORR)Median Duration of Response (DoR) (months)Median Progression-Free Survival (PFS) (months)
Infigratinib (BGJ398) Phase II (NCT02150967)23.1%[4]5.0[4]7.3[4]
Pemigatinib FIGHT-202 (NCT02924376)36%[7][14]9.1[7][14]6.9[15]

Note: There is no clinical data available for this compound at the time of this guide.

Experimental Protocols

PROTAC Washout Assay for this compound

This assay is designed to assess the durability of target protein degradation after the removal of the PROTAC from the cellular environment.[1]

  • Cell Plating: Plate DMS114 cells at a density of 7 x 10^4 cells per well in a 24-well plate.

  • Treatment: The following day, treat the cells with either vehicle (DMSO) or 100 nM this compound for 24 hours.

  • Washout: After 24 hours, harvest a set of cells. For the remaining cells, wash them with PBS and replace the media with fresh RPMI 1640 medium.

  • Time Points: Incubate the washed cells and harvest them at various time points (e.g., 0, 24, 48 hours post-washout).

  • Analysis: Lyse all collected cell samples and perform immunoblotting to detect the levels of FGFR1 protein.

Cell Proliferation Assay

This assay measures the anti-proliferative activity of the compounds.[16]

  • Cell Seeding: Seed DMS114 cells in 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound or comparator inhibitors (e.g., BGJ398) for 5 days.

  • Viability Assessment: Assess cell proliferation using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Calculate the IC50 values, which represent the concentration of the compound that inhibits 50% of cell growth.

Western Blot Analysis for Signaling Pathway Inhibition

This method is used to determine the effect of the compounds on downstream signaling pathways.[1]

  • Cell Treatment: Treat DMS114 cells with DMSO, this compound, or a comparator inhibitor at specified concentrations for a defined period (e.g., 8 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., FRS2, AKT, ERK) and a loading control (e.g., GAPDH).

  • Detection: Use secondary antibodies conjugated to a detection enzyme to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of pathway inhibition.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MOA_Comparison cluster_inhibitor Conventional Inhibitor cluster_protac This compound (PROTAC) Inhibitor FGFR Inhibitor FGFR_I FGFR Inhibitor->FGFR_I Reversible Binding Inactive_FGFR Inactive FGFR FGFR_I->Inactive_FGFR Kinase Inhibition BR_cpd7 This compound FGFR_P FGFR BR_cpd7->FGFR_P E3_Ligase E3 Ligase BR_cpd7->E3_Ligase Ternary_Complex Ternary Complex (FGFR-PROTAC-E3) FGFR_P->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation FGFR Degradation Proteasome->Degradation Experimental_Workflow start Cancer Cell Line (e.g., DMS114) treatment Treat with This compound or Inhibitor start->treatment proliferation Cell Proliferation Assay (IC50) treatment->proliferation western_blot Western Blot (Signaling Pathway Analysis) treatment->western_blot washout PROTAC Washout Assay treatment->washout durability Assess Durability of Degradation washout->durability

References

BR-cpd7: A PROTAC-Mediated Approach to Countering Acquired Resistance in FGFR Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acquired resistance to Fibroblast Growth Factor Receptor (FGFR) targeted therapies remains a significant hurdle in the clinical management of FGFR-driven malignancies. The emergence of resistance mechanisms, primarily through on-target mutations and activation of bypass signaling pathways, necessitates the development of novel therapeutic strategies. This guide provides a comparative analysis of BR-cpd7, a selective FGFR1/2 proteolysis-targeting chimera (PROTAC), against conventional FGFR inhibitors and other strategies aimed at overcoming acquired resistance.

Introduction to this compound

This compound is a novel heterobifunctional molecule designed to induce the degradation of FGFR1 and FGFR2. As a PROTAC, it leverages the cell's own ubiquitin-proteasome system to eliminate the target proteins rather than simply inhibiting their kinase activity. This distinct mechanism of action presents a potential advantage in overcoming resistance mechanisms that render traditional inhibitors ineffective. This compound has demonstrated potent anti-proliferative activity in cancer cell lines with FGFR1 or FGFR2 aberrations.[1][2][3][4]

Mechanisms of Acquired Resistance to FGFR Inhibitors

Acquired resistance to small-molecule FGFR inhibitors typically arises from two primary mechanisms:

  • On-Target Mutations: The most common on-target resistance mechanism involves the acquisition of mutations within the FGFR kinase domain that interfere with drug binding. A notable example is the "gatekeeper" mutation, such as V564F in FGFR2, which sterically hinders the binding of ATP-competitive inhibitors.[5]

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent the FGFR blockade. This can occur through the upregulation of other receptor tyrosine kinases like MET, EGFR, or ERBB3, or through the activation of downstream signaling cascades such as the PI3K/AKT/mTOR and MAPK pathways.[6][7]

Comparative Analysis of this compound and Other Therapeutic Strategies

While direct experimental data on this compound's efficacy in models with acquired resistance to FGFR inhibitors is not yet available, its mechanism of action provides a strong rationale for its potential to overcome such resistance. The following tables compare this compound with conventional FGFR inhibitors and other resistance-overcoming strategies.

Table 1: Performance Comparison in FGFR-Dependent Sensitive Cell Lines
Compound/StrategyCell LineFGFR AberrationIC50 (nmol/L)Reference
This compound DMS114FGFR1 amplification5 - 150[1]
KATO IIIFGFR2 amplification5 - 150[1]
BGJ398 (Infigratinib) DMS114FGFR1 amplificationComparable to this compound[1]
LY2874455 SNU-16FGFR2 amplificationNot specified[8]
KATO-IIIFGFR2 amplificationNot specified[8]
Table 2: Comparison of Strategies to Overcome Acquired Resistance
StrategyMechanism of ActionPotential to Overcome Gatekeeper MutationsPotential to Overcome Bypass SignalingExample(s)
This compound (FGFR1/2 PROTAC) Induces degradation of FGFR1/2Hypothesized High: By degrading the entire protein, it may be effective regardless of kinase domain mutations.Moderate: May not directly inhibit bypass pathways, but removing the FGFR scaffold could disrupt signaling complexes.This compound[1][2][3][4]
Next-Generation FGFR Inhibitors Covalent or irreversible binding to the kinase domainHigh: Designed to bind to and inhibit mutated kinases.Low: Does not address the activation of alternative pathways.Futibatinib (TAS-120)[9]
Combination Therapy Simultaneous inhibition of FGFR and a bypass pathwayLow: Does not address on-target mutations.High: Directly targets the activated bypass pathway.FGFR inhibitor + EGFR inhibitor[6]
FGFR2-selective degrader (28e) Induces degradation of FGFR2Demonstrated High: Effective against FGFR2 V564F gatekeeper mutant.Moderate: Similar to this compound, potential disruption of signaling complexes.Compound 28e[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagram illustrates the FGFR signaling pathway and the points of intervention for FGFR inhibitors and this compound, as well as common resistance mechanisms.

FGFR_Signaling_and_Resistance cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_resistance Resistance Mechanisms cluster_therapy Therapeutic Intervention FGF FGF FGFR FGFR1/2 FGF->FGFR Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation Proteasome Proteasome FGFR->Proteasome Degradation (via CRBN) PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gatekeeper Gatekeeper Mutation (e.g., V564F) FGFRi FGFR Inhibitor (e.g., BGJ398) Gatekeeper->FGFRi Blocks Binding Bypass Bypass Signaling (e.g., MET, EGFR) Bypass->PI3K Activation Bypass->RAS Activation FGFRi->FGFR BRcpd7 This compound BRcpd7->FGFR Binding

Caption: FGFR signaling, points of therapeutic intervention, and resistance mechanisms.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to evaluate compounds like this compound.

Cell_Viability_Workflow start Seed cells in 96-well plate treat Treat with varying concentrations of This compound or comparator start->treat incubate Incubate for predetermined time (e.g., 5 days) treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent lyse Lyse cells on orbital shaker add_reagent->lyse read Read luminescence lyse->read analyze Analyze data and calculate IC50 read->analyze

Caption: Workflow for Cell Viability (CellTiter-Glo) Assay.

Western_Blot_Workflow start Treat cells with This compound or comparator lyse Lyse cells and quantify protein start->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (e.g., anti-FGFR, anti-pERK) block->primary_ab secondary_ab Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL and image secondary_ab->detect analyze Analyze band intensities detect->analyze

Caption: Workflow for Western Blot Analysis.

Xenograft_Workflow start Implant tumor cells (e.g., DMS114) subcutaneously in mice tumor_growth Allow tumors to reach palpable size start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound or vehicle control randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Sacrifice mice at predefined endpoint monitor->endpoint analyze Analyze tumors (e.g., IHC, Western blot) endpoint->analyze

Caption: Workflow for In Vivo Xenograft Study.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells (e.g., DMS114, KATO III) in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., BGJ398) in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 5 days at 37°C in a humidified incubator with 5% CO2.[1]

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control. Calculate IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1]

Western Blotting for FGFR Signaling
  • Cell Culture and Treatment: Plate cells (e.g., DMS114) and grow to 70-80% confluency. Treat the cells with this compound or comparator compounds at the desired concentrations and for the specified duration (e.g., 8 hours for signaling pathway analysis).[1]

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

      • anti-FGFR1

      • anti-p-FRS2

      • anti-FRS2

      • anti-p-AKT

      • anti-AKT

      • anti-p-ERK

      • anti-ERK

      • anti-GAPDH (as a loading control)

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.[1][11]

In Vivo Xenograft Study (DMS114 Model)
  • Cell Implantation: Subcutaneously implant 5 x 10^6 DMS114 cells in a mixture of Matrigel and PBS into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally, daily) or the vehicle control.[12]

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection: At the end of the study (e.g., due to tumor burden in the control group or after a specified treatment duration), euthanize the mice and excise the tumors.

  • Analysis: Analyze the tumors by immunohistochemistry (e.g., for Ki67 to assess proliferation) and Western blotting (e.g., for FGFR1 levels) to confirm target engagement and downstream effects.[12]

Conclusion

This compound, as a selective FGFR1/2 degrader, represents a promising strategy to address the challenges of acquired resistance to conventional FGFR inhibitors. Its unique mechanism of action, which involves the complete removal of the target protein, has the potential to overcome resistance mediated by both on-target mutations and, to some extent, the activation of bypass signaling pathways. Further preclinical studies are warranted to directly evaluate the efficacy of this compound in well-characterized FGFR inhibitor-resistant models. The experimental protocols and comparative data presented in this guide provide a framework for such investigations and for the continued development of novel therapeutics to combat resistance in FGFR-driven cancers.

References

Safety Operating Guide

Navigating the Disposal of BR-cpd7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For novel compounds such as BR-cpd7, a selective FGFR1/2 PROTAC degrader, specific disposal protocols may not be readily available.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals for the proper disposal of this compound, based on established hazardous waste management principles.

Immediate Safety and Logistical Information

The first and most critical step in the disposal of any chemical is to consult its Safety Data Sheet (SDS). While a specific SDS for this compound was not found in the public domain, it is imperative to obtain it from the manufacturer or supplier. In the absence of an SDS, the compound must be treated as a hazardous waste of unknown identity. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes with an unknown identity.

General Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

  • Storage: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves (such as nitrile rubber), and a lab coat when handling this compound.[6]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[7]

Quantitative Data Summary

While specific quantitative data for this compound is limited in the provided search results, the following table summarizes its key characteristics.

PropertyValueSource
Purity 98.01%[5]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[4][5]
DC50 (FGFR1/2 Degradation) 10 nM[4][5]

Proper Disposal Procedures

In the absence of a specific SDS for this compound, the following general procedure should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.[8]

  • Waste Characterization: Gather all available information about this compound, including its chemical structure, known reactivity, and any toxicological data. Since this compound is a PROTAC that induces degradation of FGFR1/2, it should be handled with care due to its biological activity.[1][2][3]

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and the date.

    • Liquid Waste: Liquid waste containing this compound (e.g., from cell culture media or dissolved solutions) should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other chemical waste streams unless approved by your EHS department.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes, flasks) contaminated with this compound should be collected in a designated hazardous waste container. Sharps should be disposed of in an appropriate sharps container.[9]

  • Decontamination: For non-disposable labware, a thorough decontamination procedure is necessary. Consult with your EHS department for recommended cleaning and decontamination protocols.

  • Disposal Request: Once the waste is properly segregated and labeled, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[9]

Experimental Protocols

The search results reference experimental protocols used to characterize the biological activity of this compound.

Cell Proliferation Assay: DMS114 cells were treated with this compound or a control compound for 5 days. Cell proliferation was then assessed using the CellTiter-Glo luminescent cell viability assay.[1]

Cell Cycle Analysis: DMS114 cells were treated with 100 nmol/L of this compound or a control for 48 hours. The cell cycle distribution was then analyzed by flow cytometry.[1]

Western Blot Analysis: To assess the impact on FGFR signaling, DMS114 cells were treated with this compound (5 and 50 nmol/L) for 8 hours. The levels of p-FRS2, total FRS2, p-AKT, total AKT, p-ERK, and total ERK were then determined by immunoblot analysis.[1][10]

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound.

A Obtain SDS from Supplier B Consult Institutional EHS Department A->B C Characterize Waste (Treat as Hazardous) B->C D Segregate Waste Streams C->D E Solid Waste (Labeled Container) D->E F Liquid Waste (Labeled Container) D->F G Contaminated Labware (Designated Bins) D->G H Request Hazardous Waste Pickup E->H F->H G->H I Proper Disposal by EHS H->I

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling BR-cpd7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Application, and Disposal of the PROTAC Degrader BR-cpd7.

This document provides crucial safety protocols and detailed operational guidance for the use of this compound, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the fibroblast growth factor receptors FGFR1 and FGFR2. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.

Immediate Safety and Handling

This compound is a bioactive small molecule that requires careful handling to prevent exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on best practices for handling potent, powdered chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following personal protective equipment:

PPE CategoryItemSpecifications
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory CoatFully buttoned.
Respiratory Protection Fume Hood or Ventilated EnclosureAll weighing and initial solubilization of powdered this compound must be performed in a certified chemical fume hood to avoid inhalation of aerosolized particles.
Emergency Procedures
SituationAction
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling and utilizing this compound is critical for both safety and experimental reproducibility. The following workflow outlines the key steps.

G cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment A Receiving and Storage (Store at -20°C or -80°C) B Weighing (In fume hood) A->B C Solubilization (e.g., in DMSO) B->C D Cell Culture and Treatment C->D E Cell Viability Assay (e.g., CellTiter-Glo) D->E F Protein Degradation Analysis (Western Blot) D->F G Cell Cycle Analysis (Flow Cytometry) D->G I Waste Disposal D->I H Data Analysis E->H E->I F->H F->I G->H G->I G cluster_protac PROTAC Action cluster_pathway Downstream Signaling BR_cpd7 This compound FGFR FGFR1/2 BR_cpd7->FGFR binds E3 E3 Ligase (Cereblon) BR_cpd7->E3 binds Proliferation Cell Proliferation & Survival Proteasome Proteasome FGFR->Proteasome targeted to FRS2 FRS2 FGFR->FRS2 activates E3->FGFR ubiquitinates Degradation Degradation Proteasome->Degradation Degradation->Proliferation Inhibition of Signaling GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.